Itic-4F
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H78F4N4O2S4/c1-5-9-13-17-21-55-25-33-61(34-26-55)93(62-35-27-56(28-36-62)22-18-14-10-6-2)75-45-72-76(46-71(75)89-85(93)91-81(107-89)43-65(105-91)41-73-83(59(51-99)52-100)67-47-77(95)79(97)49-69(67)87(73)103)94(63-37-29-57(30-38-63)23-19-15-11-7-3,64-39-31-58(32-40-64)24-20-16-12-8-4)86-90(72)108-82-44-66(106-92(82)86)42-74-84(60(53-101)54-102)68-48-78(96)80(98)50-70(68)88(74)104/h25-50H,5-24H2,1-4H3/b73-41-,74-42- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZQXSUYCMNTCH-ODDCUFEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC(=C(C=C8C7=O)F)F)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=CC(=C(C=C8C7=O)F)F)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H78F4N4O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1499.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of ITIC-4F
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification protocols for ITIC-4F, a prominent non-fullerene acceptor in the field of organic electronics. The information is compiled from scientific literature to assist researchers in the replication and optimization of these procedures.
Introduction
This compound, with the full chemical name 3,9-bis(2-methylene-(5,6-difluoro-3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene, is a high-performance n-type organic semiconductor. Its favorable electronic and optical properties have led to its widespread use in high-efficiency organic solar cells. The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction, followed by purification steps to achieve the high purity required for electronic applications.
Synthesis of this compound
The synthesis of this compound involves the reaction of two key precursors: the electron-donating core, 5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene-3,9-dicarbaldehyde (referred to as IDT-2CHO), and the electron-accepting end-group, 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (referred to as 2FIC).
Reaction Scheme:
Figure 1. Synthetic pathway of this compound.
Experimental Protocol: Knoevenagel Condensation
This protocol is a generalized procedure based on common practices for Knoevenagel condensations in the synthesis of similar non-fullerene acceptors.
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indacenodithiophene dialdehyde (B1249045) core (IDT-2CHO) in a suitable anhydrous solvent such as chloroform (B151607) or chlorobenzene.
-
Addition of End-Groups: To this solution, add a stoichiometric excess of the fluorinated indanone end-group (2FIC). Typically, a molar ratio of 1:2.2 to 1:2.5 (IDT-2CHO : 2FIC) is used to ensure complete conversion of the dialdehyde.
-
Catalyst Addition: Introduce a basic catalyst to the reaction mixture. Pyridine or piperidine (B6355638) are commonly used for this purpose. A few drops of the catalyst are generally sufficient.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature. A common temperature range is 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The reaction is usually complete within 4 to 24 hours.
-
Work-up Procedure:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude solid product is then subjected to purification.
-
Purification of this compound
High purity is crucial for the performance of this compound in electronic devices. A multi-step purification process involving column chromatography followed by recrystallization is typically employed.
Purification Workflow
Figure 2. Purification workflow for this compound.
Experimental Protocol: Column Chromatography
-
Column Preparation: A glass column is packed with silica gel as the stationary phase using a slurry method with a non-polar solvent (e.g., hexane (B92381) or a hexane/dichloromethane (B109758) mixture).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry, free-flowing powder, which is carefully loaded onto the top of the prepared column.
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Elution: The column is eluted with a solvent system of increasing polarity. A common gradient starts with a non-polar solvent like hexane or petroleum ether and gradually introduces a more polar solvent such as dichloromethane or chloroform. The progress of the separation can be monitored by observing the movement of the colored bands down the column and by analyzing the collected fractions using TLC.
-
Fraction Collection: Fractions containing the desired this compound product are collected. The appropriate fractions are identified by TLC analysis.
Experimental Protocol: Recrystallization
-
Solvent Selection: The partially purified this compound from column chromatography is dissolved in a minimal amount of a suitable hot solvent or solvent mixture. A common choice is a mixture of chloroform and methanol (B129727) or dichloromethane and hexane.
-
Dissolution: The this compound is dissolved in the hot solvent until a clear, saturated solution is obtained.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in a refrigerator or ice bath to induce crystallization. Slow cooling is crucial for the formation of well-defined, pure crystals.
-
Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent (e.g., cold hexane or methanol), and dried under high vacuum to remove any residual solvent.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.
Table 1: Reactants and Reaction Conditions for this compound Synthesis
| Parameter | Value |
| Reactants | |
| IDT-2CHO | 1 equivalent |
| 2FIC | 2.2 - 2.5 equivalents |
| Catalyst | Pyridine or Piperidine (catalytic amount) |
| Solvent | Anhydrous Chloroform or Chlorobenzene |
| Temperature | 80 - 120 °C |
| Reaction Time | 4 - 24 hours |
Table 2: Purification Parameters and Expected Outcome
| Parameter | Value |
| Column Chromatography | |
| Stationary Phase | Silica Gel |
| Eluent System | Hexane/Dichloromethane or Petroleum Ether/Chloroform gradient |
| Recrystallization | |
| Solvent System | Chloroform/Methanol or Dichloromethane/Hexane |
| Expected Yield | 70 - 90% |
| Final Purity | >99% (determined by HPLC and/or NMR)[1] |
References
Unveiling the Electronic Landscape of ITIC-4F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the electronic properties and energy levels of ITIC-4F, a prominent non-fullerene acceptor in the field of organic electronics. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and illustrates the characterization workflow.
Core Electronic Properties of this compound
This compound, a derivative of ITIC, is engineered to enhance the performance of organic photovoltaic (OPV) devices. The introduction of fluorine atoms into the end groups of the ITIC molecule significantly influences its electronic characteristics.[1][2] Fluorination leads to a downward shift in both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1][3] This alteration of energy levels generally results in a better match with the energy levels of common polymer donors, facilitating more efficient charge separation and potentially improving device stability.[4][5]
Compared to its parent molecule ITIC, this compound exhibits a higher absorption coefficient and a red-shifted absorption spectrum, which is attributed to enhanced intramolecular charge transfer.[4][5] This broader absorption allows devices incorporating this compound to harvest a larger portion of the solar spectrum, contributing to higher power conversion efficiencies (PCEs).[4][5] Indeed, OPV devices utilizing this compound as the electron acceptor have achieved PCEs exceeding 13%.[4][5]
Quantitative Data Summary
The following tables summarize the key electronic and optical properties of this compound compiled from various studies. These values can vary slightly depending on the specific experimental conditions and measurement techniques employed.
Table 1: Energy Levels of this compound
| Parameter | Value (eV) |
| HOMO | -5.69 |
| LUMO | -4.07 |
| Optical Bandgap (Eg) | ~1.62 |
Table 2: Optical Absorption Properties of this compound
| Property | Value |
| Solution Absorption Peak (in Chlorobenzene) | ~670 nm |
| Thin Film Absorption Peak | ~700-750 nm |
Experimental Protocols
The characterization of the electronic properties of this compound involves a combination of electrochemical, spectroscopic, and computational methods. Below are detailed methodologies for the key experiments.
Cyclic Voltammetry (CV) for HOMO and LUMO Level Determination
Cyclic voltammetry is a widely used electrochemical technique to determine the HOMO and LUMO energy levels of organic semiconductor materials.
Methodology:
-
Electrolyte Preparation: A 0.1 M solution of a supporting electrolyte, typically tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆), is prepared in an anhydrous and deoxygenated solvent such as acetonitrile (B52724) or dichloromethane.
-
Working Electrode Preparation: A thin film of this compound is drop-casted or spin-coated onto a glassy carbon working electrode from a solution (e.g., in chloroform). The film is then dried under vacuum.
-
Electrochemical Cell Assembly: A three-electrode electrochemical cell is assembled consisting of the this compound-coated glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) as the reference electrode. The cell is filled with the electrolyte solution and purged with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is performed in both the anodic (oxidation) and cathodic (reduction) directions.
-
Calibration: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal or external standard for calibration. The half-wave potential of the Fc/Fc⁺ couple is measured under the same conditions.
-
Data Analysis: The onset potentials for the first oxidation (Eox, onset) and first reduction (Ered, onset) of this compound are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas:
-
HOMO (eV) = -[Eox, onset - E1/2(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered, onset - E1/2(Fc/Fc⁺) + 4.8]
(Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.)
-
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is employed to determine the optical bandgap and absorption characteristics of this compound in both solution and thin-film form.
Methodology:
-
Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as chloroform (B151607) or chlorobenzene.
-
Thin Film Preparation: Thin films of this compound are deposited onto a quartz or glass substrate (for example, ZnO/ITO substrates) by spin-coating or blade coating from a solution.[2] The films are often annealed at a specific temperature to control their morphology.
-
Measurement: The absorption spectrum of the solution or thin film is recorded using a dual-beam UV-Vis spectrophotometer. A blank cuvette with the pure solvent or a bare substrate is used as a reference. The wavelength range typically scanned is from 300 nm to 900 nm.
-
Data Analysis: The absorption spectrum is plotted as absorbance versus wavelength. The absorption onset (λonset) is determined from the low-energy edge of the main absorption band in the thin-film spectrum. The optical bandgap (Eg) is then calculated using the following equation:
-
Eg (eV) = 1240 / λonset (nm)
-
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful computational tool to predict and understand the electronic structure and properties of molecules like this compound.
Methodology:
-
Molecular Geometry Optimization: The ground-state geometry of the this compound molecule is optimized using a specific DFT functional (e.g., B3LYP or ωB97X-D3) and a suitable basis set (e.g., 6-31G(d,p) or TZVP).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: The HOMO and LUMO energy levels are calculated from the optimized molecular orbitals.
-
Excited State Calculations: Time-dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.
-
Software: These calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.
Visualizations
Experimental Workflow for this compound Characterization
Caption: Experimental and computational workflow for characterizing the electronic properties of this compound.
References
- 1. apvi.org.au [apvi.org.au]
- 2. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]
- 3. Photothermal Spectroscopy in Studies of Optoelectronic Materials | University of Oxford Department of Physics [physics.ox.ac.uk]
- 4. jku.at [jku.at]
- 5. Absorption phenomena in organic thin films for solar cell applications investigated by photothermal deflection spectroscopy - ProQuest [proquest.com]
Unveiling the Electronic Landscape of ITIC-4F: A Technical Guide to its Core Optoelectronic Properties
For Immediate Release
This technical guide provides a comprehensive overview of the fundamental electronic properties of ITIC-4F, a prominent non-fullerene acceptor (NFA) in the field of organic photovoltaics. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the bandgap energy of this compound. It further outlines the detailed experimental protocols utilized for these determinations, ensuring a thorough understanding of the material's characteristics.
Core Electronic Properties of this compound
The electronic energy levels of this compound are crucial in determining its suitability for organic electronic devices, particularly in defining the open-circuit voltage and driving charge separation in organic solar cells. The introduction of fluorine atoms into the ITIC backbone is a key chemical modification that significantly influences these properties. Fluorination is known to lower both the HOMO and LUMO energy levels, which can lead to improved device performance and stability[1].
The quantitative values for the HOMO and LUMO energy levels and the corresponding electrochemical bandgap of this compound are summarized in the table below.
| Parameter | Value (eV) |
| HOMO Energy Level | -5.66[2] |
| LUMO Energy Level | -4.14[2] |
| Electrochemical Bandgap (HOMO - LUMO) | 1.52 |
| LUMO Energy Level (alternative value) | -4.07[1] |
Note: The electrochemical bandgap is calculated from the difference between the HOMO and LUMO energy levels and may differ from the optical bandgap.
Experimental Determination of Electronic Properties
The characterization of the HOMO, LUMO, and bandgap energies of organic semiconductors like this compound relies on well-established electrochemical and optical spectroscopy techniques.
Cyclic Voltammetry (CV) for HOMO and LUMO Level Determination
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule and determine its frontier molecular orbital energy levels.
Experimental Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte, typically 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆)[3]. The concentration of this compound is typically in the millimolar range.
-
Electrochemical Cell Setup: A standard three-electrode electrochemical cell is employed. This consists of:
-
Working Electrode: A glassy carbon or platinum electrode. For insoluble materials, a thin film of the material can be drop-cast onto the electrode surface[4].
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE). The potential of the reference electrode is often calibrated against the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple, which has a well-defined absolute energy level[5].
-
Counter (Auxiliary) Electrode: A platinum wire or foil[3].
-
-
Measurement: The electrochemical cell is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. The potential of the working electrode is then swept linearly with time towards positive potentials (oxidation) and then reversed towards negative potentials (reduction). The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.
-
Data Analysis and Calculation: The onset potentials for the first oxidation (Eox) and first reduction (Ered) processes are determined from the cyclic voltammogram. These values are then used to calculate the HOMO and LUMO energy levels using the following empirical equations, often referenced to the ferrocene standard:
-
EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV
-
ELUMO = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8] eV
Where E1/2(Fc/Fc⁺) is the half-wave potential of the ferrocene/ferrocenium couple under the same experimental conditions. The value of 4.8 eV represents the absolute energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.
-
UV-Vis Spectroscopy for Optical Bandgap Determination
UV-Vis spectroscopy is employed to determine the optical bandgap of a material by measuring its absorption of light as a function of wavelength.
Experimental Protocol:
-
Sample Preparation: A thin, uniform film of this compound is prepared on a transparent substrate, such as quartz or glass. This can be achieved through techniques like spin-coating, drop-casting, or blade-coating from a solution of this compound in a suitable solvent (e.g., chloroform (B151607) or chlorobenzene).
-
Measurement: The absorption spectrum of the this compound thin film is recorded using a UV-Vis spectrophotometer over a wavelength range that covers the visible and near-infrared regions (typically 300-900 nm). A blank substrate is used as a reference to subtract any absorption from the substrate itself.
-
Data Analysis and Calculation:
-
The absorption spectrum is plotted as absorbance versus wavelength.
-
The absorption onset (λonset) is determined from the long-wavelength edge of the absorption spectrum. This represents the minimum energy required to excite an electron from the HOMO to the LUMO.
-
The optical bandgap (Eg) is then calculated using the following equation:
Eg (eV) = 1240 / λonset (nm)
-
Alternatively, a Tauc plot can be constructed to determine the bandgap for indirect transitions. This involves plotting (αhν)1/2 versus photon energy (hν), where α is the absorption coefficient and hν is the photon energy. The bandgap is then determined by extrapolating the linear portion of the plot to the energy axis.
-
Logical Relationship of Electronic Levels
The relationship between the HOMO, LUMO, and bandgap is fundamental to understanding the electronic behavior of this compound. The HOMO represents the energy level from which an electron is excited, while the LUMO is the energy level to which it is excited. The bandgap is the energy difference between these two levels.
Caption: Energy level diagram for this compound illustrating electron excitation from HOMO to LUMO upon photon absorption.
References
Photophysical Properties of ITIC-4F: A Technical Guide to its Absorption and Emission Spectra in Solution and Thin Film
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITIC-4F, a prominent non-fullerene acceptor (NFA), has garnered significant attention within the organic electronics community, particularly for its application in high-efficiency organic photovoltaics (OPVs). Its unique A-D-A (acceptor-donor-acceptor) structure, featuring a fused indacenodithiophene donor core and fluorinated dicyanoindanone acceptor end-groups, endows it with favorable electronic and optical properties. A comprehensive understanding of its absorption and emission characteristics in both solution and solid-state (thin film) is paramount for optimizing device performance and exploring its potential in various applications, including photodynamic therapy and bioimaging, which are of interest to drug development professionals. This technical guide provides an in-depth analysis of the absorption and emission spectra of this compound, complete with experimental protocols and a summary of key photophysical data.
Data Presentation
The photophysical properties of this compound are highly dependent on its environment. In solution, the molecule is relatively isolated, while in the solid state, intermolecular interactions and molecular packing significantly influence its optical behavior. The following table summarizes the key quantitative data for this compound in both solution (typically in chlorobenzene (B131634) or o-xylene) and as a thin film.
| Photophysical Parameter | Solution | Thin Film |
| Absorption Maximum (λabs) | ~670 nm[1] | ~720 nm[2] |
| Emission Maximum (λem) | Not explicitly reported | Not explicitly reported |
| Molar Absorptivity (ε) | Not reported in reviewed literature | Not applicable |
| Photoluminescence Quantum Yield (ΦPL) | Not reported in reviewed literature | Not reported in reviewed literature |
Note: The absorption maximum in thin films can exhibit a red-shift depending on the degree of molecular ordering and annealing conditions. While photoluminescence is observed, specific emission maxima and quantum yields are not consistently reported in the reviewed literature.
Experimental Protocols
Accurate and reproducible measurement of the absorption and emission spectra of this compound requires meticulous sample preparation and standardized spectroscopic techniques. Below are detailed methodologies for characterizing this compound in both solution and thin-film states.
Solution-Phase Measurements
1. Sample Preparation:
-
Solvent Selection: this compound is typically dissolved in high-purity organic solvents such as chlorobenzene or o-xylene.
-
Concentration: For absorption measurements, a dilute solution (e.g., 10-5 to 10-6 M) is prepared to ensure adherence to the Beer-Lambert law.
-
Dissolution: The this compound powder is added to the solvent in a clean glass vial. The solution is then stirred overnight at room temperature in an inert atmosphere (e.g., a glovebox) to ensure complete dissolution. Gentle heating can be applied if necessary, but care must be taken to avoid thermal degradation.
2. UV-Vis Absorption Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used.
-
Measurement Procedure:
-
A quartz cuvette with a 1 cm path length is thoroughly cleaned and filled with the pure solvent to record a baseline spectrum.
-
The cuvette is then filled with the this compound solution.
-
The absorption spectrum is recorded over a wavelength range of approximately 300 nm to 900 nm.
-
3. Photoluminescence Spectroscopy:
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp) and a sensitive detector is required.
-
Measurement Procedure:
-
The same solution used for absorption measurements can typically be used.
-
The solution is excited at a wavelength where it absorbs strongly, but away from the expected emission region (e.g., at the absorption maximum).
-
The emission spectrum is recorded, scanning a wavelength range longer than the excitation wavelength.
-
Thin-Film Measurements
1. Substrate Preparation:
-
Substrate Selection: Quartz or glass slides are commonly used as substrates.
-
Cleaning: The substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., deionized water with detergent, deionized water, acetone, and isopropanol) and then dried with a stream of nitrogen. A final oxygen plasma or UV-ozone treatment can be performed to remove any residual organic contaminants and improve the surface wettability.
2. Thin-Film Deposition:
-
Solution Preparation: A more concentrated solution of this compound in a suitable solvent (e.g., chlorobenzene) is prepared (e.g., 10 mg/mL).
-
Spin-Coating: The solution is spin-coated onto the cleaned substrate. The spin speed and time are optimized to achieve the desired film thickness.
-
Annealing: The fabricated thin film is often annealed on a hotplate at a specific temperature (e.g., 100-200 °C) for a set duration (e.g., 10 minutes) in an inert atmosphere. Annealing can improve molecular packing and influence the resulting photophysical properties. A strong red-shift of about 41 nm in the absorption spectrum can be observed for this compound films annealed at 200 °C.[2]
3. UV-Vis Absorption Spectroscopy:
-
Instrumentation: A UV-Vis-NIR spectrophotometer with a solid-state sample holder is used.
-
Measurement Procedure:
-
A clean, bare substrate is used as a reference to account for any absorption or reflection from the substrate itself.
-
The absorption spectrum of the this compound thin film is recorded over a similar wavelength range as the solution-phase measurements.
-
4. Photoluminescence Spectroscopy:
-
Instrumentation: A spectrofluorometer with a front-face or solid-state sample holder is used.
-
Measurement Procedure:
-
The thin film is positioned in the sample holder at an angle to the excitation beam to minimize back-reflection.
-
The film is excited at a suitable wavelength, and the emission spectrum is recorded.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the photophysical characterization of this compound.
Caption: Experimental workflow for characterizing this compound.
References
ITIC-4F: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Non-Fullerene Acceptor ITIC-4F: Properties, Experimental Protocols, and Applications in Organic Photovoltaics
Introduction
This compound, also known as IT-4F or ITIC-2F, is a high-performance n-type organic semiconductor that has garnered significant attention within the organic electronics research community.[1] As a non-fullerene acceptor (NFA), it represents a critical advancement in the development of efficient and stable organic solar cells (OSCs). This technical guide provides a comprehensive overview of this compound, including its fundamental chemical and physical properties, detailed experimental protocols for its application in OSCs, and an exploration of its performance characteristics.
Core Molecular Information
This compound is a derivative of the parent molecule ITIC, featuring fluorine atoms on its end groups.[1] This fluorination strategy has been shown to enhance the molecule's electronic and morphological properties, leading to improved device performance.[2][3]
Table 1: Fundamental Properties of this compound
| Property | Value |
| CAS Number | 2097998-59-7 |
| Chemical Formula | C₉₄H₇₈F₄N₄O₂S₄ |
| Full Name | 3,9-bis(2-methylene-((3-(1,1-dicyanomethylene)-6,7-difluoro)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene |
Optoelectronic and Photovoltaic Properties
The introduction of fluorine atoms in this compound significantly influences its optoelectronic properties compared to its non-fluorinated counterpart, ITIC. These modifications are crucial for achieving high power conversion efficiencies (PCEs) in organic solar cells.
Table 2: Optoelectronic and Photovoltaic Performance Data of this compound
| Parameter | Value | Reference Donor Polymer |
| HOMO Energy Level | -5.66 eV | PBDB-T-SF |
| LUMO Energy Level | -4.14 eV | PBDB-T-SF |
| Absorption Spectrum | Red-shifted compared to ITIC | N/A |
| Power Conversion Efficiency (PCE) | > 13% | PBDB-T-SF |
The deeper HOMO and LUMO energy levels of this compound provide a better energy level alignment with many common polymer donors, such as PBDB-T-SF, which facilitates efficient charge transfer.[1] Furthermore, this compound exhibits a higher absorption coefficient and a more red-shifted absorption spectrum, allowing for a broader range of light harvesting.[1]
Experimental Protocols
Synthesis of this compound
Fabrication of this compound-based Organic Solar Cells
The following is a representative protocol for the fabrication of an inverted architecture organic solar cell using this compound as the non-fullerene acceptor.
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The cleaned substrates are then dried with nitrogen gas and treated with UV-ozone for 20 minutes to improve the surface wettability.
2. Deposition of the Electron Transport Layer (ETL):
-
A solution of ZnO nanoparticles is spin-coated onto the ITO substrate and annealed at a specified temperature to form a uniform electron transport layer.
3. Deposition of the Active Layer:
-
A blend solution of a donor polymer (e.g., PBDB-T-SF) and this compound (typically in a 1:1 weight ratio) in a suitable solvent (e.g., chloroform (B151607) or chlorobenzene) is prepared.
-
The active layer is then deposited onto the ETL via spin-coating or blade-coating to a desired thickness.
-
The film is often subjected to thermal annealing at temperatures ranging from 90°C to 250°C to optimize the morphology and crystallinity.[2]
4. Deposition of the Hole Transport Layer (HTL):
-
A solution of Molybdenum(VI) oxide (MoO₃) is thermally evaporated or a solution of PEDOT:PSS is spin-coated on top of the active layer to form the hole transport layer.
5. Deposition of the Metal Electrode:
-
Finally, a metal electrode, typically silver (Ag) or aluminum (Al), is deposited via thermal evaporation through a shadow mask to define the device area.
6. Device Characterization:
-
The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G illumination (100 mW/cm²).
-
External Quantum Efficiency (EQE) measurements are performed to determine the spectral response of the device.
Device Architecture and Energy Level Alignment
The following Graphviz diagram illustrates the typical inverted device architecture for an this compound-based organic solar cell and the corresponding energy level alignment that facilitates charge separation and transport.
Caption: Inverted device architecture and energy level alignment.
Photostability and Degradation Pathways
The photostability of the active layer materials is a critical factor for the long-term performance of organic solar cells. Studies have shown that this compound possesses a lower oxidation capability and a higher bond strength retaining effect compared to ITIC, which contributes to improved device stability.[2] However, like many organic semiconductors, this compound can undergo photodegradation. The degradation process is often triggered by the presence of oxygen and light.[2] The most vulnerable molecular segments are reported to be the thienothiophene C=C bond along the central backbone and the C=C linkage between the electron-rich donor core and the electron-deficient acceptor end-groups.[2]
The following diagram illustrates a simplified workflow for assessing the photostability of this compound films.
Caption: Workflow for photostability analysis of this compound.
Conclusion
This compound stands out as a highly promising non-fullerene acceptor for organic solar cells, offering significant improvements in power conversion efficiency and stability over its predecessors. Its favorable electronic properties, stemming from the strategic fluorination of the end-groups, make it an excellent candidate for blending with a variety of donor polymers. The detailed understanding of its properties and the optimization of fabrication protocols are key to unlocking its full potential in next-generation organic electronic devices. Further research into scalable synthesis and long-term operational stability will be crucial for the commercial viability of this compound-based technologies.
References
Spectroscopic characterization of Itic-4F using UV-Vis and fluorescence
An In-depth Analysis of the UV-Vis Absorption and Fluorescence Properties of a Key Non-Fullerene Acceptor
This technical guide provides a comprehensive overview of the spectroscopic characterization of Itic-4F, a prominent non-fullerene acceptor (NFA) in the field of organic electronics. The document details the methodologies for ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, presenting key quantitative data for researchers, scientists, and professionals in drug development and materials science.
Core Spectroscopic Properties
This compound exhibits distinct absorption and emission characteristics that are crucial for its application in organic photovoltaic devices. The fluorination of the end groups in this compound leads to a red-shifted absorption spectrum compared to its non-fluorinated counterpart, ITIC, which is attributed to enhanced intramolecular charge transfer. The primary absorption band of this compound in solution lies within the visible to near-infrared region, typically between 550 and 750 nm.[1][2]
Quantitative Spectroscopic Data
The following table summarizes the key photophysical parameters of this compound in solution, providing a basis for comparison and device modeling.
| Parameter | Symbol | Value | Solvent |
| Absorption Maximum | λmax | ~670 nm | Chlorobenzene |
| Molar Extinction Coefficient | ε | Value not explicitly found in search results | Chloroform |
| Emission Maximum | λem | Value not explicitly found in search results | - |
| Fluorescence Quantum Yield | ΦF | Value not explicitly found in search results | - |
Note: While specific values for the molar extinction coefficient and fluorescence quantum yield were not explicitly found in the provided search results, the experimental protocols outlined below provide the methodology to determine these crucial parameters.
Experimental Protocols
Detailed and standardized experimental procedures are essential for obtaining reproducible and accurate spectroscopic data. The following sections provide step-by-step protocols for the characterization of this compound using UV-Vis and fluorescence spectroscopy.
UV-Vis Absorption Spectroscopy
This protocol outlines the measurement of the UV-Vis absorption spectrum of this compound in solution.
Materials and Equipment:
-
This compound
-
Spectroscopic grade chloroform
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in chloroform. A typical concentration for accurate measurement is 1.0 x 10-5 mol/L.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to stabilize.
-
Set the wavelength range for scanning, typically from 300 nm to 800 nm.
-
Set the scan speed and slit width according to the instrument's specifications for optimal resolution.
-
-
Baseline Correction: Fill a quartz cuvette with the pure solvent (chloroform) and place it in both the sample and reference beams to record a baseline spectrum.
-
Sample Measurement:
-
Rinse a clean quartz cuvette with the this compound solution.
-
Fill the cuvette with the this compound solution and place it in the sample beam.
-
Keep the cuvette with the pure solvent in the reference beam.
-
Acquire the absorption spectrum of the this compound solution.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the molar extinction coefficient (ε) is to be determined, measure the absorbance of a series of solutions with known concentrations and apply the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Caption: Experimental workflow for UV-Vis absorption spectroscopy of this compound.
Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield of this compound.
Materials and Equipment:
-
This compound solution (prepared as for UV-Vis, ensuring absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)
-
Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol)
-
Spectroscopic grade solvents
-
Quartz cuvettes (1 cm path length, four-sided polished)
-
Fluorometer with an excitation source and emission detector
Procedure:
-
Instrument Setup:
-
Turn on the fluorometer and allow the excitation lamp to stabilize.
-
Set the excitation wavelength. Based on the absorption spectrum, a suitable excitation wavelength would be in the range of the main absorption band, for instance, a 633 nm laser has been used in some studies.[2]
-
Set the emission wavelength range, which should be broader than the expected emission (e.g., 650 nm to 900 nm).
-
Optimize the excitation and emission slit widths to balance signal intensity and resolution.
-
-
Sample Measurement:
-
Record the emission spectrum of the pure solvent to check for any background fluorescence.
-
Measure the emission spectrum of the this compound solution.
-
-
Quantum Yield Determination (Comparative Method):
-
Prepare a solution of a standard fluorophore in the same solvent as the sample, if possible. The concentration should be adjusted so that its absorbance at the excitation wavelength is identical to that of the this compound solution.
-
Measure the emission spectrum of the standard solution under the same experimental conditions (excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensity (area under the emission curve) for both the this compound sample and the standard.
-
The fluorescence quantum yield (ΦF,sample) can be calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (ηsample2 / ηstd2) where ΦF,std is the quantum yield of the standard, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.
-
Caption: Workflow for fluorescence spectroscopy and quantum yield determination.
Signaling Pathways and Logical Relationships
The spectroscopic properties of this compound are governed by the electronic transitions between its molecular orbitals. The absorption of a photon excites an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The subsequent relaxation of this excited state can occur through radiative (fluorescence) or non-radiative pathways.
Caption: Energy level diagram illustrating the absorption and emission processes in this compound.
References
Navigating the Solution: A Technical Guide to ITIC-4F Solubility in Common Organic Solvents
For researchers, scientists, and drug development professionals, understanding the solubility of active pharmaceutical ingredients and materials is a critical first step in formulation and device fabrication. This in-depth technical guide provides a comprehensive overview of the solubility of ITIC-4F, a prominent non-fullerene acceptor in the field of organic photovoltaics, in common organic solvents. This document summarizes key quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to guide solvent selection.
Core Data: Solubility of this compound
The selection of an appropriate solvent is paramount for achieving optimal film morphology and device performance in organic electronics. The solubility of this compound has been experimentally determined in several common organic solvents. The following table summarizes the available quantitative data.
| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) |
| Chloroform | CHCl₃ | 23.3 | Not Specified |
| Chlorobenzene | C₆H₅Cl | 38.8 | Not Specified |
| o-Dichlorobenzene | C₆H₄Cl₂ | Data Not Available | Not Specified |
| Tetrahydrofuran (THF) | C₄H₈O | Data Not Available | Not Specified |
| Xylene | C₈H₁₀ | Data Not Available | Not Specified |
Experimental Protocols: Determining Solubility
A precise and reproducible method for determining the solubility of non-fullerene acceptors like this compound is crucial for accurate formulation. The following is a representative experimental protocol based on the principles of UV-Vis spectroscopy, a common and effective method for quantifying the concentration of light-absorbing compounds.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound powder
-
High-purity organic solvents (e.g., chloroform, chlorobenzene, etc.)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Analytical balance
-
Thermostatically controlled shaker or incubator
Procedure:
-
Preparation of a Standard Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 1 mg) and dissolve it in a known volume of the chosen solvent (e.g., 10 mL) in a volumetric flask to create a stock solution of known concentration (e.g., 0.1 mg/mL).
-
Ensure complete dissolution, using sonication if necessary.
-
-
Generation of a Calibration Curve:
-
Prepare a series of dilutions from the stock solution to create standards of varying known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorption (λmax) for this compound in the specific solvent using the UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to generate a Beer-Lambert law calibration curve. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. The excess solid is necessary to ensure that the solution reaches saturation.
-
Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature.
-
Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Analysis:
-
After the equilibration period, allow the solution to stand undisturbed for a short time to let the excess solid settle.
-
Carefully draw a sample of the supernatant using a pipette.
-
Immediately filter the sample through a 0.2 µm syringe filter to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax using the UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL.
-
Visualizing the Workflow: Solvent Selection for this compound
The process of selecting an appropriate solvent for this compound in a research setting involves several key considerations. The following diagram, generated using Graphviz, illustrates a logical workflow for this process.
Thermogravimetric Analysis of Itic-4F: A Technical Guide
Introduction: Itic-4F (also known as IT-4F) is a high-performance, non-fullerene acceptor (NFA) widely utilized in the active layer of organic photovoltaics (OPVs) due to its broad absorption spectrum and excellent charge transport properties.[1] The thermal stability of the active layer materials is a critical parameter that directly influences the operational lifetime and performance of OPV devices.[2] Thermogravimetric analysis (TGA) is an essential technique for evaluating this stability by measuring the change in mass of a material as a function of temperature in a controlled atmosphere. This technical guide provides an in-depth overview of the thermogravimetric analysis of this compound, including a summary of its thermal decomposition profile, a detailed experimental protocol, and a workflow diagram for the TGA process.
Data Presentation: Thermal Decomposition Profile
The thermal stability of this compound has been characterized by thermogravimetric analysis, which reveals its decomposition behavior at elevated temperatures. The key quantitative data extracted from the TGA curve are summarized in the table below.
| Parameter | Value |
| Onset Decomposition Temperature (Td,onset) | ~350 °C |
| Temperature at 5% Weight Loss (Td,5%) | ~370 °C |
| Temperature at Maximum Decomposition Rate | ~420 °C |
| Residue at 500 °C | ~60% |
Note: The values presented are estimated from the TGA curve reported in "Molecule Design of Novel Electron Acceptor with Superior Chemical Stability for Photovoltaic Applications" and may vary slightly depending on the specific experimental conditions.[3]
Experimental Protocol
The following section outlines a typical experimental protocol for conducting a thermogravimetric analysis of this compound. This protocol is based on standard procedures for the thermal analysis of organic electronic materials.
1. Instrumentation:
-
A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 600 °C.
-
An inert gas supply (typically high-purity nitrogen or argon) with a mass flow controller.
-
Alumina or platinum sample pans.
2. Sample Preparation:
-
Ensure the this compound sample is in a dry, powdered form.
-
Accurately weigh approximately 3-5 mg of the this compound powder into a clean, tared TGA pan.
-
Record the exact sample mass.
3. TGA Measurement Parameters:
-
Purge Gas: Nitrogen (or Argon) at a constant flow rate of 20-50 mL/min to maintain an inert atmosphere and remove any gaseous decomposition products.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Record the sample mass (in % of initial mass) and temperature continuously throughout the experiment.
4. Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset decomposition temperature (Td,onset) by finding the intersection of the baseline tangent and the tangent of the decomposition step.
-
Identify the temperature at which 5% weight loss occurs (Td,5%).
-
Calculate the derivative of the weight loss curve (DTG curve) to determine the temperature of the maximum decomposition rate.
-
Record the percentage of residual mass at the end of the experiment (e.g., at 500 °C or 600 °C).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the thermogravimetric analysis of this compound and the logical relationship of the key parameters obtained from the analysis.
References
In-Depth Technical Guide: Differential Scanning Calorimetry (DSC) of Itic-4F
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of Itic-4F, a prominent non-fullerene acceptor in organic photovoltaics, as characterized by Differential Scanning Calorimetry (DSC). The document summarizes key thermal transitions, details experimental protocols, and presents visual workflows to aid in the understanding and replication of these analyses.
Core Thermal Properties of this compound
Differential Scanning Calorimetry is a crucial analytical technique for characterizing the thermal behavior of materials like this compound. It provides valuable information on phase transitions, such as melting, crystallization, and glass transition, which are critical for understanding the material's processing, stability, and device performance.
A study by Yu et al. revealed that this compound exhibits complex polymorphic behavior. The as-cast films are often disordered. Upon heating, this compound displays a broad endotherm with a peak temperature of approximately 155 °C. This transition is attributed to the melting of what is referred to as polymorph I. Following this melting, as the temperature increases past the glass transition temperature (Tg) of around 185 °C, the material recrystallizes into a different polymorph, designated as polymorph II. For comparison, the related non-fullerene acceptor ITIC has a reported glass transition temperature of approximately 180 °C.
The thermal stability of this compound has also been investigated using thermogravimetric analysis (TGA). While a specific decomposition temperature from a DSC curve is not available, TGA provides insight into the material's degradation profile at elevated temperatures.
Quantitative Thermal Analysis Data
The following table summarizes the available quantitative data for the thermal transitions of this compound.
| Thermal Transition | Parameter | Value (°C) | Notes |
| Melting (Polymorph I) | T_m (peak) | ~155 | Broad endotherm observed upon heating. |
| Glass Transition | T_g | ~185 | Onset of increased molecular mobility. |
| Crystallization (upon cooling) | T_c | Not Available | Data from a cooling scan was not found in the surveyed literature. |
| Thermal Decomposition | T_d5 (estimated) | ~350 | Estimated temperature at 5% weight loss from TGA data. |
Experimental Protocols
Detailed experimental methodologies are crucial for obtaining reproducible and accurate DSC data. Below are generalized protocols based on common practices for the analysis of non-fullerene acceptors.
Differential Scanning Calorimetry (DSC)
A standard DSC experiment for materials like this compound typically involves a heat-cool-heat cycle to erase the thermal history of the sample and observe its intrinsic thermal behavior.
-
Sample Preparation:
-
Accurately weigh 2-10 mg of the this compound sample into an aluminum DSC pan.
-
Ensure the sample forms a thin, even layer at the bottom of the pan to maximize thermal contact.
-
Hermetically seal the pan to prevent any loss of volatile components, although for stable materials at the tested temperatures, a standard crimped lid is often sufficient.
-
-
DSC Instrument Parameters:
-
Purge Gas: Use an inert gas, such as nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating/Cooling Rate: A typical rate of 10 °C/min or 20 °C/min is employed for both heating and cooling scans.
-
Temperature Program:
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its final melting point (e.g., 250 °C) to erase its thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., 25 °C) to observe crystallization behavior.
-
Second Heating Scan: Heat the sample again at the same rate to observe the glass transition and melting behavior of the recrystallized material.
-
-
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition temperature of a material.
-
Sample Preparation:
-
Place 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.
-
-
TGA Instrument Parameters:
-
Purge Gas: Use an inert nitrogen atmosphere with a typical flow rate of 20-50 mL/min.
-
Heating Rate: A constant heating rate, commonly 10 °C/min, is applied.
-
Temperature Range: Heat the sample from ambient temperature to a high temperature where complete decomposition occurs (e.g., 600 °C).
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the DSC and TGA experimental processes.
Unraveling the Molecular Architecture of a High-Performance Non-Fullerene Acceptor: A Technical Guide to ITIC-4F
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular design principles of ITIC-4F, a prominent non-fullerene acceptor (NFA) that has significantly advanced the field of organic photovoltaics (OPVs). We will delve into its core structure, the strategic role of fluorination, and the resulting electronic and photophysical properties that contribute to its high power conversion efficiencies. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes fundamental concepts to provide a comprehensive resource for researchers in the field.
Core Molecular Design: The A-D-A Architecture
This compound is a small molecule acceptor built upon a well-established Acceptor-Donor-Acceptor (A-D-A) framework.[1][2] This design strategy is fundamental to its performance and involves a central electron-donating core flanked by two electron-accepting end groups.
-
Central Donor (D) Core: The core of this compound is based on a fused-ring system, indacenodithieno[3,2-b]thiophene (IDTT). This large, planar, and electron-rich unit provides a rigid and highly conjugated backbone, which is crucial for efficient charge transport.[2]
-
Acceptor (A) End-Groups: The terminal acceptor units are derived from 1,1-dicyanomethylene-3-indanone (IC). These strong electron-withdrawing groups are responsible for the molecule's low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating efficient electron acceptance from a donor material.[2]
The strategic combination of these donor and acceptor moieties through π-bridges creates a molecule with a strong intramolecular charge transfer (ICT) character.[3] This ICT is a key factor in the molecule's ability to absorb light broadly across the visible and near-infrared regions of the solar spectrum.[3]
The Critical Role of Fluorination
The "4F" in this compound signifies the presence of four fluorine atoms on the terminal acceptor units. This strategic fluorination is a cornerstone of its enhanced performance compared to its non-fluorinated predecessor, ITIC.[4][5] The introduction of these highly electronegative atoms imparts several beneficial properties:
-
Energy Level Tuning: Fluorination effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels.[4][5] The down-shifted LUMO level ensures a sufficient energy offset with common polymer donors for efficient exciton (B1674681) dissociation, while the deeper HOMO level contributes to higher open-circuit voltages (Voc) in solar cell devices.[4]
-
Enhanced Intramolecular Charge Transfer: The electron-withdrawing nature of fluorine strengthens the ICT within the molecule, leading to a red-shifted absorption spectrum and a higher absorption coefficient.[3] This allows the solar cell to harvest a larger portion of the solar spectrum, thereby increasing the short-circuit current (Jsc).
-
Improved Molecular Packing and Morphology: Fluorine substitution can lead to enhanced intermolecular interactions, such as π-π stacking.[4] This promotes better molecular ordering and crystallinity in the solid state, which is essential for efficient charge transport through the active layer of a solar cell.
Quantitative Data Summary
The following tables summarize the key photophysical and electrochemical properties of this compound, with its non-fluorinated counterpart ITIC provided for comparison.
| Molecule | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |
| ITIC | -5.50 | -3.89 | 1.61 |
| This compound | -5.66 | -4.14 | 1.52 |
Table 1: Experimentally determined HOMO and LUMO energy levels and the calculated electrochemical bandgap for ITIC and this compound. Data sourced from[4].
| Molecule | Absorption Max (nm) | Optical Bandgap (eV) |
| ITIC | ~700 | 1.59 |
| This compound | ~730 | 1.55 |
Table 2: Peak absorption wavelengths in thin films and the corresponding optical bandgaps for ITIC and this compound. Data sourced from[4].
Experimental Protocols
This section outlines the general synthetic and device fabrication methodologies for this compound-based organic solar cells, compiled from typical procedures reported in the literature.
Synthesis of this compound
The synthesis of this compound generally involves a multi-step process. A key final step is the Knoevenagel condensation reaction between the central fused-ring donor core (IDTT-based aldehyde) and the fluorinated acceptor end-groups (2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile).
Example Final Condensation Step:
-
Reactants: The IDTT-based aldehyde precursor and the fluorinated indanone-malononitrile derivative are dissolved in a suitable solvent, such as chloroform (B151607) or chlorobenzene (B131634).
-
Catalyst: A basic catalyst, typically pyridine (B92270) or piperidine, is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux and stirred for several hours under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: After the reaction is complete, the crude product is purified using column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent mixture (e.g., chloroform/methanol) to yield the final this compound product.
Organic Solar Cell Fabrication and Characterization
A common device architecture for this compound-based solar cells is the inverted structure.
Device Structure: ITO / ZnO / Active Layer (Donor:this compound) / MoO₃ / Ag
Fabrication Steps:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL): A thin layer of zinc oxide (ZnO) nanoparticles (typically 20-40 nm) is deposited onto the ITO substrate by spin-coating a precursor solution, followed by annealing at a moderate temperature (e.g., 150-200 °C).
-
Active Layer: A blend solution of a polymer donor (e.g., PBDB-T-2F) and this compound in a solvent like chloroform or chlorobenzene is spin-coated on top of the ZnO layer in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film thickness is typically around 100 nm. The active layer is often subjected to thermal annealing to optimize the morphology.
-
Hole Transport Layer (HTL): A thin layer of molybdenum trioxide (MoO₃) (typically 5-10 nm) is thermally evaporated onto the active layer under high vacuum.
-
Top Electrode: A top electrode of silver (Ag) (typically 80-100 nm) is thermally evaporated on top of the MoO₃ layer through a shadow mask to define the device area.
Characterization:
-
Current Density-Voltage (J-V) Characteristics: The power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) are measured under simulated AM 1.5G solar illumination (100 mW/cm²).
-
External Quantum Efficiency (EQE): The EQE spectrum is measured to determine the device's photon-to-electron conversion efficiency at different wavelengths.
-
Morphology Characterization: Techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) are used to investigate the surface and bulk morphology of the active layer blend.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate the fundamental molecular structure and the energy level alignment in an this compound-based solar cell.
References
Probing the Photophysics of a Key Non-Fullerene Acceptor: An In-depth Guide to Exciton Dynamics in Pristine ITIC-4F Films
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
ITIC-4F has emerged as a prominent non-fullerene acceptor (NFA) in the field of organic photovoltaics (OPVs), enabling significant advancements in power conversion efficiencies. A fundamental understanding of the photophysical processes that govern device performance is paramount for the rational design of next-generation materials. This technical guide provides a comprehensive overview of exciton (B1674681) dynamics in pristine this compound films, a critical aspect influencing the efficiency of charge generation. We delve into the intrinsic properties of excitons in this material, summarizing key quantitative parameters from the literature. Detailed experimental protocols for state-of-the-art characterization techniques are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of the underlying principles. This document aims to serve as a valuable resource for researchers navigating the complex landscape of exciton dynamics in organic semiconductor films.
Introduction to Exciton Dynamics in this compound
Upon photoexcitation, organic semiconductors like this compound form bound electron-hole pairs known as excitons. The fate of these excitons is a critical determinant of OPV device efficiency. For successful charge generation, excitons must diffuse to a donor-acceptor interface where they can dissociate into free charge carriers. However, excitons have a finite lifetime and can decay through various radiative and non-radiative pathways before reaching the interface. Therefore, a long exciton diffusion length and a sufficiently long exciton lifetime are desirable properties for efficient solar energy conversion.
This compound, a derivative of the ITIC family of NFAs, exhibits a favorable red-shifted and broad absorption spectrum compared to its parent molecule, which can be attributed to enhanced intramolecular charge transfer.[1] This allows for more efficient light harvesting. Understanding the subsequent exciton dynamics within pristine this compound films is crucial for optimizing blend morphologies and device architectures to maximize photocurrent generation. Key parameters that characterize these dynamics include the exciton diffusion length (LD), exciton lifetime (τ), and the exciton-exciton annihilation (EEA) rate.
Quantitative Analysis of Exciton Properties
The following tables summarize the key quantitative data reported in the literature for exciton dynamics in pristine this compound films. These parameters are often determined using techniques such as time-resolved photoluminescence (TRPL) and transient absorption spectroscopy (TAS).
| Parameter | Reported Value(s) | Measurement Technique(s) | Reference(s) |
| Exciton Diffusion Length (LD) | 19 ± 2 nm | Time-Resolved Photoluminescence (TRPL) Volume Quenching & Exciton-Exciton Annihilation | [2] |
| 45 nm | External Quantum Efficiency (EQE) Spectra of Bilayer Devices | [3] | |
| Exciton Lifetime (τ) | 132 ps | Time-Resolved Photoluminescence (TRPL) | [2] |
Table 1: Summary of Exciton Diffusion Length and Lifetime in Pristine this compound Films.
| Parameter | Reported Value(s) | Measurement Technique(s) | Reference(s) |
| Annihilation Radius (Ra) | 1.8 nm | Exciton-Exciton Annihilation Measurements | [2] |
Table 2: Exciton-Exciton Annihilation Parameters in Pristine this compound Films.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the accurate and reproducible characterization of exciton dynamics. This section outlines the protocols for two primary techniques: Transient Absorption Spectroscopy (TAS) and Time-Resolved Photoluminescence (TRPL).
Transient Absorption Spectroscopy (TAS)
TAS is a powerful pump-probe technique used to study the dynamics of photoexcited states. A pump pulse excites the sample, and a time-delayed probe pulse measures the change in absorption of the sample as the excited states evolve.
Objective: To investigate the formation and decay dynamics of excitons and other transient species in pristine this compound films.
Materials and Equipment:
-
Pristine this compound thin film on a quartz substrate.
-
Femtosecond laser system (e.g., Ti:Sapphire laser) to generate pump and probe pulses.[4]
-
Optical parametric amplifier (OPA) to tune the pump wavelength to selectively excite this compound (typically in the range of its absorption maximum).
-
White-light generation setup for the probe pulse (e.g., by focusing a portion of the fundamental laser beam into a sapphire crystal).
-
Motorized delay stage to control the time delay between the pump and probe pulses.
-
Spectrometer and a multichannel detector (e.g., CCD or photodiode array) to record the spectrum of the transmitted probe light.[4]
-
Data acquisition system.
Procedure:
-
Sample Preparation: Prepare a thin film of pristine this compound on a clean quartz substrate by a suitable deposition technique (e.g., spin-coating or blade-coating) from a solution (e.g., in chloroform). Ensure the film thickness is uniform.
-
Optical Alignment:
-
Split the output of the femtosecond laser into two beams: the pump and the probe.
-
Direct the pump beam through the OPA to generate the desired excitation wavelength that is strongly absorbed by the this compound film.
-
Direct the probe beam through the white-light generation setup.
-
Focus both the pump and probe beams onto the same spot on the sample. The pump beam should have a larger spot size than the probe beam to ensure uniform excitation of the probed area.
-
Direct the transmitted probe beam into the spectrometer coupled to the multichannel detector.
-
-
Data Acquisition:
-
Measure the spectrum of the probe beam transmitted through the unexcited sample (Ioff).
-
Measure the spectrum of the probe beam transmitted through the excited sample (Ion) at a specific time delay.
-
Calculate the change in optical density (ΔOD) as a function of wavelength using the formula: ΔOD = -log10(Ion/Ioff).
-
Vary the time delay between the pump and probe pulses using the motorized delay stage and repeat the measurement to obtain the transient absorption spectra at different time points.
-
To obtain kinetic traces, monitor the ΔOD at specific wavelengths corresponding to ground-state bleaching, photoinduced absorption, or stimulated emission as a function of the pump-probe delay.
-
Time-Resolved Photoluminescence (TRPL)
TRPL measures the decay of photoluminescence intensity over time after excitation by a short pulse of light. This technique provides direct information about the lifetime of emissive excited states, such as excitons.
Objective: To determine the exciton lifetime in pristine this compound films.
Materials and Equipment:
-
Pristine this compound thin film on a quartz substrate.
-
Pulsed laser source with a high repetition rate and a pulse width significantly shorter than the expected fluorescence lifetime (e.g., a picosecond pulsed diode laser or a Ti:Sapphire laser).[5][6]
-
Wavelength selection device (e.g., monochromator or bandpass filter) for both excitation and emission.
-
High-speed, sensitive photodetector (e.g., micro-channel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD)).[5]
-
Time-correlated single-photon counting (TCSPC) electronics.[7]
-
Data acquisition and analysis software.
Procedure:
-
Sample Preparation: Prepare a pristine this compound film as described in the TAS protocol.
-
System Setup:
-
Direct the pulsed laser beam onto the sample. The excitation wavelength should be chosen to excite the this compound molecules.
-
Collect the photoluminescence emitted from the sample and direct it through the emission monochromator to select the desired emission wavelength.
-
Focus the emitted light onto the active area of the photodetector.
-
Connect the output of the photodetector and a synchronization signal from the laser to the TCSPC electronics.
-
-
Data Acquisition:
-
The TCSPC system measures the time difference between the laser pulse (start signal) and the detection of the first photon of fluorescence (stop signal).
-
A histogram of these time differences is built up over many laser pulses, which represents the photoluminescence decay profile.
-
-
Data Analysis:
-
The resulting decay curve is typically fitted with one or more exponential functions to extract the exciton lifetime(s). The instrument response function (IRF) of the system should be measured (e.g., using a scattering solution) and deconvoluted from the measured decay to obtain the true fluorescence lifetime.
-
Visualizing Exciton Dynamics and Experimental Workflows
Graphical representations are invaluable for understanding the complex processes involved in exciton dynamics and the logic of experimental setups. The following diagrams were generated using the DOT language.
Caption: Exciton generation and decay pathways in a pristine organic semiconductor film.
Caption: A simplified workflow diagram for a Transient Absorption Spectroscopy experiment.
Caption: Logical flow of a Time-Resolved Photoluminescence experiment using TCSPC.
Conclusion
The study of exciton dynamics in pristine this compound films is fundamental to understanding and improving the performance of organic solar cells. This guide has consolidated key quantitative parameters, including exciton diffusion lengths and lifetimes, providing a valuable reference for researchers. The detailed experimental protocols for transient absorption spectroscopy and time-resolved photoluminescence offer a practical framework for conducting these critical measurements. The provided diagrams of the exciton dynamics pathway and experimental workflows serve to clarify these complex processes. A thorough grasp of these concepts and techniques will undoubtedly accelerate the development of more efficient and stable organic photovoltaic devices. As research in this area continues, a consistent and rigorous approach to characterizing these fundamental photophysical properties will be essential for making meaningful progress.
References
- 1. ossila.com [ossila.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. DSpace [repository.kaust.edu.sa]
- 4. nathan.instras.com [nathan.instras.com]
- 5. edinst.com [edinst.com]
- 6. Probing the dynamics of excitonic transitions- Oxford Instruments [andor.oxinst.com]
- 7. Time-Resolved Photoluminescence (TRPL) | PicoQuant [picoquant.com]
Itic-4F: A Technical Deep Dive into a High-Performance Non-Fullerene Acceptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Itic-4F, a prominent non-fullerene acceptor (NFA) in the field of organic photovoltaics (OPVs). We delve into its discovery, initial performance reports, and the experimental protocols underlying its successful implementation in high-efficiency organic solar cells.
Introduction to this compound: Discovery and Key Attributes
This compound (also known as IT-4F or ITIC-2F) emerged as a derivative of the well-known ITIC molecule.[1][2] The key molecular modification involves the introduction of four fluorine atoms onto the end-groups of the ITIC structure.[3] This fluorination strategy proved to be highly effective in modulating the optoelectronic properties of the material.[4][5]
Compared to its parent molecule ITIC, this compound exhibits several advantageous characteristics:
-
Red-Shifted Absorption: this compound displays a broader and more red-shifted absorption spectrum, allowing for more efficient harvesting of solar photons, particularly in the near-infrared region.[1][2] This is attributed to enhanced intramolecular charge transfer within the molecule.[2]
-
Deeper HOMO/LUMO Energy Levels: The introduction of fluorine atoms leads to a downshift in both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3] This provides a better energetic alignment with a wider range of polymer donors, facilitating efficient exciton (B1674681) dissociation and charge transfer.[1][3] The deeper LUMO level is -4.14 eV and the HOMO level is -5.66 eV.[3]
-
Enhanced Intermolecular Interactions: Fluorination promotes stronger intermolecular interactions, which can lead to improved crystallinity and charge transport characteristics within the active layer of a solar cell.[3]
These optimized properties have positioned this compound as a leading NFA, enabling the fabrication of organic solar cells with power conversion efficiencies (PCEs) exceeding 13%.[1][2]
Initial Performance Reports: A Quantitative Overview
The initial reports on this compound demonstrated its significant potential in enhancing the performance of organic solar cells. When blended with various polymer donors, this compound consistently delivered high efficiencies. The following tables summarize the key performance parameters from these early studies.
Table 1: Photovoltaic Performance of this compound based Organic Solar Cells
| Donor Polymer | Device Architecture | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm2] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
| PBDB-T-SF | Inverted | > 0.8 | > 16 | > 70 | > 13[1] |
| PM6 | Inverted | 0.816 | 22.13 | 71.02 | 12.82[6] |
| PTO2 | Not Specified | Not Specified | Not Specified | Not Specified | 14.7[7] |
| PFBCPZ | Not Specified | Not Specified | Not Specified | Not Specified | 15.3[7] |
Experimental Protocols
The successful implementation of this compound in high-performance OPVs relies on precise device fabrication and characterization protocols. Below are detailed methodologies based on initial reports.
Device Fabrication: Inverted Architecture
A common and effective device structure for this compound based solar cells is the inverted architecture.
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone for 10-15 minutes to enhance the work function and remove organic residues.
Layer Deposition:
-
Electron Transport Layer (ETL): A layer of zinc oxide (ZnO) nanoparticles dispersed in a suitable solvent is spin-coated onto the ITO substrate. The film is then annealed at a temperature typically ranging from 150°C to 200°C.
-
Active Layer:
-
A blend solution of the donor polymer (e.g., PBDB-T-SF or PM6) and this compound (typically in a 1:1 weight ratio) is prepared in a solvent like chlorobenzene (B131634) or chloroform.
-
The active layer is then deposited via spin-coating onto the ZnO layer in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
The film is often subjected to thermal annealing at temperatures between 100°C and 150°C to optimize the morphology of the bulk heterojunction.
-
-
Hole Transport Layer (HTL): A thin layer of Molybdenum trioxide (MoO3) is thermally evaporated on top of the active layer under high vacuum.
-
Top Electrode: Finally, a metal electrode, typically Aluminum (Al) or Silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the device.
Device Characterization
Current Density-Voltage (J-V) Measurements:
-
The J-V characteristics of the fabricated solar cells are measured using a solar simulator under standard AM 1.5G illumination at 100 mW/cm2.
-
A source measure unit (SMU) is used to apply a voltage bias and measure the resulting current.
-
From the J-V curve, the key photovoltaic parameters (VOC, JSC, FF, and PCE) are extracted.
External Quantum Efficiency (EQE) Measurements:
-
EQE (also known as Incident Photon-to-Current Conversion Efficiency - IPCE) is measured to determine the spectral response of the solar cell.
-
The device is illuminated with monochromatic light of varying wavelengths, and the resulting short-circuit current is measured.
-
The EQE is calculated as the ratio of the number of charge carriers collected to the number of incident photons at each wavelength.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for fabricating and characterizing an this compound based organic solar cell.
Energy Level Diagram
This diagram shows the relative energy levels of the HOMO and LUMO for a typical donor polymer (PBDB-T-SF) and this compound, illustrating the favorable alignment for charge separation.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication [mdpi.com]
- 5. ossila.com [ossila.com]
- 6. Effects of Acceptors on the Charge Photogeneration Dynamics of PM6-Based Solar Cells [mdpi.com]
- 7. d-nb.info [d-nb.info]
Methodological & Application
Application Notes and Protocols for Spin Coating Deposition of ITIC-4F Active Layers
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITIC-4F, a non-fullerene acceptor (NFA), has garnered significant attention in the field of organic photovoltaics (OPVs) due to its strong light absorption in the near-infrared region and excellent electron-accepting properties. When blended with a suitable polymer donor, such as PBDB-T and its derivatives, this compound can yield high-performance organic solar cells. The morphology of the donor:acceptor bulk heterojunction (BHJ) active layer is a critical determinant of device performance, and spin coating is a widely used laboratory technique for fabricating these thin films.
These application notes provide a detailed protocol for the spin coating deposition of this compound based active layers, along with a summary of how various processing parameters can be tuned to optimize device performance.
Experimental Protocols
This section outlines a comprehensive, step-by-step procedure for the fabrication of organic solar cells featuring an this compound-based active layer.
Materials and Equipment
-
Substrates: Indium tin oxide (ITO) coated glass
-
Donor Polymer: Poly[(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b;4,5-b']dithiophene)-2,6-diyl-alt-(4-(2-ethylhexyl)-3-fluorothieno[3,4-b]thiophene-)-2-carboxylate-2-6-diyl)] (PBDB-T-2F, or similar)
-
Acceptor: 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene (this compound)
-
Solvents: Chlorobenzene (B131634) (CB), Chloroform (CF)
-
Solvent Additive: 1,8-Diiodooctane (B1585395) (DIO)
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Electron Transport Layer (ETL): Zinc Oxide (ZnO) nanoparticles, or other suitable material
-
Metal Electrode: Aluminum (Al), Silver (Ag)
-
Cleaning Solutions: Deionized water, Isopropyl alcohol (IPA), Acetone, Hellmanex® solution
-
Equipment: Spin coater, ultrasonic bath, hotplate, thermal evaporator, solar simulator, current-voltage (J-V) measurement system.
Substrate Cleaning Protocol
Proper substrate cleaning is crucial for achieving high-performance and reproducible devices.
-
Place ITO-coated glass substrates in a substrate holder.
-
Sonicate the substrates in a beaker containing a 1% (by volume) Hellmanex® solution in deionized water for 5 minutes.[1]
-
Rinse the substrates thoroughly with deionized water.[2]
-
Rinse thoroughly with deionized water.[2]
-
Dry the substrates with a stream of nitrogen gas.[2]
-
Treat the substrates with UV-ozone for a specified time to improve the wettability of the surface before depositing the next layer.[2]
Active Layer Solution Preparation
-
Prepare a stock solution of the donor polymer (e.g., PBDB-T-2F) and the acceptor (this compound) in a suitable solvent, such as chlorobenzene or chloroform.
-
A common total concentration for the active layer solution is 20 mg/ml.[3]
-
The donor to acceptor weight ratio is typically 1:1.
-
If using a solvent additive like 1,8-diiodooctane (DIO), it is generally added to the solution at a specific volume percentage (e.g., 0.5% v/v) shortly before spin coating.[3]
-
Stir the solution on a hotplate at a moderate temperature (e.g., 40-50 °C) for several hours or overnight in a nitrogen-filled glovebox to ensure complete dissolution.
Spin Coating Deposition of the Active Layer
-
Transfer the cleaned and HTL-coated (e.g., PEDOT:PSS) substrates into a nitrogen-filled glovebox.
-
Dispense a sufficient amount of the active layer solution onto the center of the substrate.
-
Spin coat the active layer. A typical spin coating program consists of a single step, for example, 1500 rpm for 60 seconds.[3] The spin speed can be adjusted to control the film thickness.
-
After spin coating, the films are typically subjected to thermal annealing to optimize the morphology of the active layer. A common annealing condition is 100°C for 10 minutes.
Data Presentation: Effect of Processing Parameters
The performance of organic solar cells with this compound active layers is highly dependent on the processing conditions. The following tables summarize the impact of key parameters on device performance.
Table 1: Effect of Spin Coating Speed on Active Layer Thickness and Device Performance
| Spin Speed (rpm) | Approximate Thickness (nm) | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) |
| 800 | Thicker | Higher | - | - | 2.34 |
| 1000 | Intermediate | - | - | - | 2.08 |
| 2000 | Thinner | Lower | - | - | 1.98 |
Table 2: Effect of Solvent Additive (DIO) Concentration on PBDB-T:this compound Device Performance
| DIO Concentration (vol%) | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) |
| 0 | - | - | - | - |
| 0.5 | - | - | - | ~11.1 |
| 3 | - | - | - | ~10.0 |
Note: While specific Jsc, Voc, and FF values for this exact experiment are not provided in the search results, the trend shows that an optimal concentration of DIO (in this case, 0.5%) can significantly enhance the Power Conversion Efficiency (PCE), primarily by improving the film morphology and thus the fill factor.[3]
Table 3: Effect of Thermal Annealing on PBDB-T:ITIC-M Device Performance
| Annealing Temperature (°C) | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) |
| No Annealing | 13.21 | 0.861 | 47.46 | 5.40 |
| 90 | 16.88 | 0.916 | 65.33 | 10.20 |
| 100 | - | - | - | - |
Note: This data is for a PBDB-T:ITIC-M system, a close derivative of this compound. Thermal annealing significantly improves all photovoltaic parameters, leading to a substantial increase in PCE.[5] This is attributed to the optimization of the active layer morphology, which facilitates better charge separation and transport.[5]
Visualizations
Experimental Workflow for this compound Active Layer Deposition
Caption: Workflow for the fabrication and characterization of this compound based organic solar cells.
Logical Relationship of Processing Parameters to Device Performance
Caption: Interplay of processing parameters, film properties, and final device performance.
References
- 1. ossila.com [ossila.com]
- 2. ossila.com [ossila.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. gcris.ktun.edu.tr [gcris.ktun.edu.tr]
- 5. Frontiers | Constructing Desired Vertical Component Distribution Within a PBDB-T:ITIC-M Photoactive Layer via Fine-Tuning the Surface Free Energy of a Titanium Chelate Cathode Buffer Layer [frontiersin.org]
Application Notes and Protocols for Blade-Coating Large-Area ITIC-4F Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the fabrication of large-area organic solar cells (OSCs) utilizing the non-fullerene acceptor ITIC-4F via blade-coating. This technique is highly scalable and compatible with roll-to-roll processing, making it a crucial method for the commercialization of organic photovoltaic technology.[1]
Overview of Blade-Coating for this compound Solar Cells
Blade-coating is a solution-based deposition technique that offers significant advantages over spin-coating for large-area device fabrication, including reduced material waste and higher throughput.[1] For this compound based active layers, blade-coating can induce a higher degree of molecular packing, which is beneficial for charge transport. The optimization of processing parameters such as solution formulation, coating speed, and substrate temperature is critical to achieving high power conversion efficiencies (PCEs).
This compound is a derivative of ITIC, featuring fluorine substitution on the end groups. This modification leads to a red-shifted absorption spectrum and a higher absorption coefficient, which can contribute to a better power conversion efficiency.[2] Fluorination also enhances intermolecular interactions and can influence the temperature-dependent morphology and crystallinity of the film.[3]
Experimental Protocols
This section details the step-by-step procedures for fabricating large-area this compound solar cells using blade-coating. A common and high-performing donor polymer paired with this compound is PBDB-T (or its derivatives like PM6).
Materials and Solution Preparation
Materials:
-
Substrates: Indium tin oxide (ITO)-coated glass
-
Electron Transport Layer (ETL): Zinc oxide (ZnO) nanoparticle solution
-
Active Layer Donor: PBDB-T or PM6
-
Active Layer Acceptor: this compound
-
Hole Transport Layer (HTL): Molybdenum oxide (MoO₃)
-
Top Electrode: Silver (Ag) or Aluminum (Al)
-
Solvents: Chlorobenzene (B131634) (CB), o-xylene, isopropanol, acetone, deionized water
-
Cleaning Agents: Alkaline lotion
Solution Preparation (Active Layer):
-
Prepare a blend solution of the donor polymer (e.g., PBDB-T or PM6) and this compound. A common donor:acceptor weight ratio is 1:1.
-
Dissolve the materials in a suitable solvent such as chlorobenzene or o-xylene. A typical total concentration is around 13-15 mg/mL.[3][4]
-
Stir the solution at an elevated temperature (e.g., 60 °C) for at least 2 hours to ensure complete dissolution.[4]
Device Fabrication Protocol
This protocol outlines the fabrication of an inverted device structure (ITO/ETL/Active Layer/HTL/Electrode), which is common for this compound based solar cells.
-
Substrate Cleaning:
-
Ultrasonically clean the ITO-coated glass substrates sequentially with isopropanol, acetone, alkaline lotion, and deionized water (three times).[4]
-
Finally, ultrasonicate in isopropyl alcohol and dry the substrates thoroughly.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a thin layer of ZnO onto the ITO substrate. This can be done by spin-coating a ZnO nanoparticle solution (e.g., at 3000 rpm for 30s) followed by annealing, or by blade-coating.[3]
-
For blade-coated ZnO, a uniform layer can be achieved, followed by annealing in air at 105 °C for 30 minutes.[3]
-
-
Active Layer Blade-Coating:
-
Transfer the cleaned substrates with the ETL into a nitrogen-filled glovebox.
-
Pre-heat the substrate to the desired temperature (e.g., 50-70 °C).[5] The substrate temperature can be used to control the molecular ordering and phase separation of the active layer.[5]
-
Dispense the prepared active layer solution onto the substrate in front of the blade.
-
Initiate the blade-coating process at a constant speed. Typical speeds can range from 10 mm/s to 70 mm/s.[3][4]
-
The blade gap (distance between the blade and the substrate) is a critical parameter influencing film thickness. A gap of around 80-200 µm is often used.[3][4]
-
-
Post-Deposition Treatment:
-
After blade-coating, the film may be dried in a vacuum to remove residual solvent.[4]
-
Perform thermal annealing of the active layer. Annealing temperatures can range from 90 °C to 250 °C for 5 to 30 minutes.[3][4] The optimal annealing temperature is crucial for achieving the desired film morphology and crystallinity.
-
-
Hole Transport Layer (HTL) and Electrode Deposition:
Data Presentation
The following tables summarize the quantitative data for blade-coated this compound solar cells, compiled from various studies.
Table 1: Blade-Coating Parameters for this compound Based Active Layers
| Donor Polymer | Solvent | Donor:Acceptor Ratio (w/w) | Total Concentration (mg/mL) | Substrate Temperature (°C) | Blade Speed (mm/s) | Blade Gap (µm) | Post-Annealing (°C for min) |
| PHT4 | o-xylene | 1:1 | 15 | 60 | 10 | ~80 | 120 for 5 |
| N/A | Chlorobenzene | N/A (this compound only) | ~13 | N/A | 70 | 200 | 90-250 for 30 |
| PM6 | N/A | 1:1 | N/A | 50-70 | N/A | N/A | N/A |
Data synthesized from multiple sources.[3][4][5]
Table 2: Performance Metrics of Blade-Coated this compound Solar Cells
| Donor Polymer | Device Area (cm²) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PHT4 | 0.04 | 0.83 | 22.54 | 71.2 | 13.20 |
| PHT4 | 1.00 | 0.82 | 21.05 | 64.9 | 11.21 |
| PM6 | 0.9 | N/A | N/A | N/A | 11.39 |
| PM6 | 0.56 | N/A | N/A | N/A | 9.76 |
| TPD-3F | 20.4 | N/A | N/A | N/A | 10.10 |
Data synthesized from multiple sources.[4][5][6]
Visualizations
The following diagrams illustrate the experimental workflow for fabricating blade-coated this compound solar cells.
Caption: Experimental workflow for blade-coated this compound solar cells.
Caption: Inverted device architecture for an this compound solar cell.
References
Application Notes and Protocols: Inverted vs. Conventional Device Architectures for ITIC-4F Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of inverted and conventional device architectures for organic solar cells (OSCs) based on the non-fullerene acceptor ITIC-4F, commonly paired with the polymer donor PBDB-T or its derivatives. This document outlines the fundamental differences in device structure, provides detailed experimental protocols for the fabrication of both architectures, and presents a summary of representative performance data.
Introduction to Inverted and Conventional Architectures
Organic solar cells are typically fabricated in one of two primary architectures: conventional or inverted. The key distinction lies in the charge collection sequence at the electrodes.[1]
-
Conventional Architecture: In this setup, the transparent conductive oxide (TCO), typically Indium Tin Oxide (ITO), serves as the anode for hole collection, while a low work function metal at the top acts as the cathode for electron collection. A common structure is ITO/Hole Transport Layer (HTL)/Active Layer/Electron Transport Layer (ETL)/Metal Cathode.[2]
-
Inverted Architecture: The inverted architecture reverses the charge collection polarity. The ITO is modified to act as the cathode for electron collection, and a high work function metal is used as the top anode for hole collection. A typical inverted structure is ITO/Electron Transport Layer (ETL)/Active Layer/Hole Transport Layer (HTL)/Metal Anode.
The choice of architecture can significantly impact device performance, stability, and processing requirements. Inverted structures are often favored for their enhanced stability, as they typically employ more stable metal oxides as the electron transport layer, which can also serve as a barrier against atmospheric degradation.
Device Architecture Diagrams
The following diagrams illustrate the conventional and inverted device architectures for PBDB-T:this compound based solar cells.
Caption: Conventional device architecture for a PBDB-T:this compound solar cell.
Caption: Inverted device architecture for a PBDB-T:this compound solar cell.
Performance Data Comparison
The following table summarizes representative performance data for this compound based solar cells in both conventional and inverted architectures. Note that direct comparisons can be complex due to variations in specific materials (e.g., donor polymer derivatives) and fabrication conditions across different studies.
| Device Architecture | Donor:Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Conventional | PBDBT-SF:IT-4F | 0.88 | 20.50 | 71.9 | 13.0 | [3] |
| Conventional | PBDB-T-2F:IT-4F | - | 19.12 | - | 11.3 | [4] |
| Inverted | PBDB-T:ITIC | - | - | - | 14.25 | [5] |
| Inverted | PBDB-T:ITIC-M | - | - | - | - | [6] |
Experimental Protocols
The following are detailed protocols for the fabrication of both conventional and inverted PBDB-T:this compound based organic solar cells. These protocols are based on established procedures for similar high-performance non-fullerene acceptor systems.
General Substrate Cleaning Procedure
-
Patterned ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes immediately before layer deposition to improve the work function and remove organic residues.
Conventional Device Fabrication Protocol (ITO/PEDOT:PSS/PBDB-T:this compound/PDINO/Al)
This protocol is adapted from procedures for similar high-efficiency conventional devices.[7]
-
Hole Transport Layer (HTL) Deposition:
-
A filtered aqueous solution of PEDOT:PSS (e.g., Clevios P VP AI 4083) is spin-coated onto the cleaned ITO substrates at 3000 rpm for 40 seconds.
-
The substrates are then annealed at 150°C for 15 minutes in air.
-
-
Active Layer Deposition:
-
A blend solution of PBDB-T:this compound (1:1 weight ratio) is prepared in chlorobenzene (B131634) with a total concentration of 16 mg/mL. 0.5% (v/v) of 1,8-diiodooctane (B1585395) (DIO) is added as a solvent additive.
-
The solution is stirred overnight at 50°C in a nitrogen-filled glovebox.
-
The active layer solution is spin-coated onto the PEDOT:PSS layer at 1900 rpm for 60 seconds.[7]
-
The films are then annealed at 100°C for 10 minutes.[7]
-
-
Electron Transport Layer (ETL) Deposition:
-
A solution of PDINO (e.g., 1 mg/mL in methanol) is spin-coated on top of the active layer at 3000 rpm for 30 seconds.
-
-
Cathode Deposition:
-
Finally, a 100 nm layer of Aluminum (Al) is thermally evaporated onto the PDINO layer through a shadow mask at a pressure below 1 x 10-6 Torr to define the device area.
-
Inverted Device Fabrication Protocol (ITO/ZnO/PBDB-T:this compound/MoO₃/Ag)
This protocol is based on established procedures for high-performance inverted non-fullerene solar cells.[8]
-
Electron Transport Layer (ETL) Deposition:
-
A ZnO precursor solution is prepared by dissolving zinc acetate (B1210297) dihydrate and ethanolamine (B43304) in 2-methoxyethanol.
-
The ZnO precursor solution is spin-coated onto the cleaned ITO substrates at 4000 rpm for 30 seconds.
-
The substrates are then annealed at 200°C for 1 hour in air.[8]
-
-
Active Layer Deposition:
-
A blend solution of PBDB-T:this compound (1:1 weight ratio) is prepared in chlorobenzene with a total concentration of 20 mg/mL.[6] 0.5% (v/v) of 1,8-diiodooctane (DIO) is added as a solvent additive.
-
The solution is stirred overnight at 50°C in a nitrogen-filled glovebox.
-
The active layer solution is spin-coated onto the ZnO layer at 2000 rpm for 60 seconds.[8]
-
The films are then annealed at 100°C for 10 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
A 10 nm layer of Molybdenum Oxide (MoO₃) is thermally evaporated onto the active layer at a pressure below 1 x 10-6 Torr.
-
-
Anode Deposition:
-
A 100 nm layer of Silver (Ag) is then thermally evaporated on top of the MoO₃ layer through a shadow mask at a pressure below 1 x 10-6 Torr.
-
Experimental Workflow
The following diagram outlines the general experimental workflow for the fabrication and characterization of organic solar cells.
Caption: General workflow for organic solar cell fabrication and testing.
Signaling Pathways/Charge Transport
The operational principles of both device architectures rely on the efficient generation, separation, and transport of charge carriers.
-
Exciton (B1674681) Generation: Photons from sunlight are absorbed by the donor (PBDB-T) and/or acceptor (this compound) materials in the active layer, creating excitons (bound electron-hole pairs).
-
Exciton Diffusion and Dissociation: These excitons diffuse to the donor-acceptor interface where the energy offset between the HOMO and LUMO levels of the donor and acceptor materials drives the dissociation of the exciton into a free electron and a free hole.
-
Charge Transport and Collection:
-
In the conventional device , holes are transported through the donor phase to the PEDOT:PSS layer and collected at the ITO anode. Electrons are transported through the acceptor phase to the PDINO layer and collected at the Al cathode.
-
In the inverted device , electrons are transported through the acceptor phase to the ZnO layer and collected at the ITO cathode. Holes are transported through the donor phase to the MoO₃ layer and collected at the Ag anode.
-
The efficiency of these processes is highly dependent on the morphology of the active layer, the energy level alignment of the different layers, and the charge carrier mobilities of the materials. Unbalanced charge transport can lead to the build-up of space charges and increased recombination, thereby reducing device performance. The choice of architecture can influence the relative distances electrons and holes must travel, which can be a critical factor if there is a significant mismatch in their mobilities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An Investigation of the Inverted Structure of a PBDB:T/PZT:C1-Based Polymer Solar Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Constructing Desired Vertical Component Distribution Within a PBDB-T:ITIC-M Photoactive Layer via Fine-Tuning the Surface Free Energy of a Titanium Chelate Cathode Buffer Layer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Current Density-Voltage (J-V) Analysis of ITIC-4F Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing and analyzing current density-voltage (J-V) characteristics of organic solar cells (OSCs) based on the non-fullerene acceptor ITIC-4F. These protocols are designed to ensure accurate and reproducible assessment of device performance.
Introduction to this compound and J-V Analysis
This compound is a prominent non-fullerene acceptor (NFA) in the field of organic photovoltaics, known for its broad absorption spectrum and ability to achieve high power conversion efficiencies (PCEs).[1] Compared to its predecessor, ITIC, this compound possesses a more red-shifted absorption and deeper HOMO/LUMO energy levels, which often leads to better performance when paired with suitable polymer donors.[1][2] J-V analysis is the primary method for characterizing the performance of a solar cell. This analysis yields crucial parameters: open-circuit voltage (VOC), short-circuit current density (JSC), fill factor (FF), and power conversion efficiency (PCE). Analysis is typically performed under simulated solar illumination (light J-V) and in the dark (dark J-V) to fully understand the device's photovoltaic properties and loss mechanisms.
Experimental Protocols
Organic Solar Cell Fabrication
A common device architecture for this compound based solar cells is the inverted structure. The following is a generalized fabrication protocol that can be adapted based on specific donor polymers and available equipment.
Materials and Reagents:
-
Indium tin oxide (ITO)-coated glass substrates
-
Zinc oxide (ZnO) nanoparticle solution
-
Donor Polymer (e.g., PBDB-T-SF, PTB7-Th)
-
This compound
-
Solvent (e.g., Chlorobenzene, Chloroform)
-
Solvent additive (e.g., 1,8-diiodooctane (B1585395) (DIO))
-
Molybdenum oxide (MoO3)
-
Aluminum (Al) or Silver (Ag)
-
Deionized water, isopropanol (B130326), acetone
Equipment:
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
-
Ultrasonic bath
-
UV-Ozone cleaner
Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 15 minutes to improve the surface wettability.
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat a thin layer of ZnO nanoparticle solution onto the ITO substrate at approximately 3000-5000 rpm for 30-60 seconds.
-
Anneal the ZnO layer on a hotplate at a specified temperature (e.g., 150-200 °C) for 10-15 minutes.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer and this compound in a suitable solvent (e.g., chlorobenzene) at a specific concentration and donor:acceptor ratio (e.g., 1:1).
-
A small percentage of a high-boiling-point solvent additive like DIO may be included to optimize the morphology.
-
Transfer the substrates into an inert atmosphere glovebox.
-
Spin-coat the active layer solution onto the ZnO layer. The spin speed and time will determine the thickness of the active layer, which is typically around 100 nm.[3][4]
-
Anneal the active layer at a temperature optimized for the specific blend to improve morphology and performance.[5]
-
-
Hole Transport Layer (HTL) Deposition:
-
Deposit a thin layer (e.g., 5-10 nm) of MoO3 by thermal evaporation under high vacuum (<10-6 Torr).
-
-
Metal Electrode Deposition:
-
Deposit the top metal electrode (e.g., 100 nm of Al or Ag) by thermal evaporation through a shadow mask to define the active area of the device.
-
J-V Measurement Protocol
Equipment:
-
Solar simulator (Class AAA recommended) with a light source calibrated to AM1.5G spectrum at 100 mW/cm2.[6]
-
Source measure unit (SMU)
-
Probe station or device holder
-
Calibrated reference solar cell (e.g., silicon)
-
Aperture mask to accurately define the illuminated area.[7]
Protocol for Light J-V Measurement:
-
System Calibration: Calibrate the light intensity of the solar simulator to 100 mW/cm2 using a calibrated reference solar cell.
-
Device Mounting: Place the fabricated solar cell in the device holder and ensure good electrical contact with the probes. Place an aperture mask with a precisely known area on top of the device to define the illumination area accurately.[7]
-
Measurement:
-
Connect the SMU to the device electrodes.
-
Illuminate the device with the solar simulator.
-
Sweep the voltage from a reverse bias (e.g., -1 V) to a forward bias (e.g., 1 V) and measure the corresponding current.
-
The current density (J) is calculated by dividing the measured current (I) by the defined active area (A) of the device (J = I/A).[7]
-
Record the J-V curve.
-
Protocol for Dark J-V Measurement:
-
Setup: The setup is the same as for the light J-V measurement, but the solar simulator is turned off.
-
Measurement:
Data Presentation and Analysis
The key performance parameters are extracted from the light J-V curve:
-
Open-Circuit Voltage (VOC): The voltage at which the current is zero.
-
Short-Circuit Current Density (JSC): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as: FF = (JMPP × VMPP) / (JSC × VOC) where JMPP and VMPP are the current density and voltage at the maximum power point.
-
Power Conversion Efficiency (PCE): The ratio of the maximum power output to the incident light power (Pin), calculated as: PCE (%) = (JSC × VOC × FF) / Pin × 100
Summary of Reported Performance for this compound Based Solar Cells
| Donor Polymer | Device Structure | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDB-T-SF | Inverted | ~0.85 | ~17.5 | ~71 | >13 | [1] |
| PTB7-Th | Inverted | ~0.82 | ~22 | - | ~12.1 | [2] |
| PM6 | Inverted | - | - | - | >12 | [3] |
| PM7 D1 | Inverted | - | - | - | ~12.1 | [4] |
| PTO2 | - | - | - | - | ~14.7 | [10] |
Note: The values presented are approximate and can vary based on specific fabrication conditions and optimizations.
Visualization of Workflows and Relationships
Experimental Workflow for J-V Analysis
Caption: Workflow for the fabrication and J-V analysis of this compound solar cells.
Relationship of Key Photovoltaic Parameters
Caption: Logical relationship between key parameters derived from J-V analysis.
References
- 1. ossila.com [ossila.com]
- 2. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Investigating the active layer thickness dependence of non-fullerene organic solar cells based on PM7 derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. Insights into transient photovoltage lifetimes via dark J-V analysis in perovskite solar cells | NIST [nist.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for External Quantum Efficiency (EQE) Measurement of ITIC-4F Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
The External Quantum Efficiency (EQE) is a critical parameter for characterizing the performance of photovoltaic devices. It represents the ratio of the number of charge carriers collected at the electrodes to the number of incident photons at a specific wavelength. For organic solar cells (OSCs) based on the non-fullerene acceptor ITIC-4F, a comprehensive understanding of the EQE spectrum is essential for device optimization and for elucidating the fundamental photophysical processes that govern device operation.
This compound is a high-performance small molecule acceptor known for its broad and strong absorption in the visible and near-infrared regions. When blended with a suitable polymer donor, such as PBDB-T-SF, it can lead to high power conversion efficiencies (PCEs).[1] This application note provides a detailed protocol for measuring the EQE of this compound-based OSCs, presenting typical performance data and visualizing the experimental workflow and underlying principles.
Principle of EQE Measurement
The EQE of a solar cell is determined by measuring its spectral responsivity (SR), which is the ratio of the generated photocurrent to the incident light power at each wavelength. The EQE can then be calculated from the SR using the following equation:
EQE(λ) = SR(λ) × (hc / qλ)
where:
-
SR(λ) is the spectral responsivity in Amperes per Watt (A/W)
-
h is Planck's constant (6.626 x 10⁻³⁴ J·s)
-
c is the speed of light (2.998 x 10⁸ m/s)
-
q is the elementary charge (1.602 x 10⁻¹⁹ C)
-
λ is the wavelength of the incident light in meters (m)
The measurement is typically performed under short-circuit conditions to ensure that all photogenerated carriers are collected.[2]
Experimental Protocol
This protocol outlines the steps for measuring the EQE of an this compound based organic solar cell.
Equipment
-
Light Source: A broadband light source, typically a Xenon arc lamp or a Tungsten-Halogen lamp, that covers the spectral range of interest (e.g., 300 nm to 900 nm).
-
Monochromator: To select and output monochromatic light from the broadband source.
-
Optical Chopper: To modulate the monochromatic light at a specific frequency (e.g., 100-300 Hz). This allows for the use of a lock-in amplifier to improve the signal-to-noise ratio.
-
Reference Photodiode: A calibrated photodiode (e.g., silicon or germanium) with a known spectral responsivity. This is used to measure the incident light power at each wavelength.
-
Device Holder with Electrical Probes: To securely hold the this compound device and make electrical contact to the electrodes.
-
Lock-in Amplifier: To measure the small AC photocurrent signal from the solar cell with high precision, locked to the chopper frequency.
-
Source Meter Unit (SMU): To apply a voltage bias (typically 0 V for short-circuit conditions) and measure the current.
-
Computer with Control Software: To automate the measurement process, including controlling the monochromator, recording data from the lock-in amplifier and reference photodiode, and calculating the EQE.
Measurement Procedure
-
System Warm-up: Turn on the light source, lock-in amplifier, and other electronic equipment and allow them to stabilize for at least 30 minutes to ensure a stable output.
-
Calibration:
-
Place the calibrated reference photodiode at the same position where the this compound device will be measured.
-
Scan the monochromator across the desired wavelength range.
-
At each wavelength, record the signal from the reference photodiode using the lock-in amplifier. This provides the incident photon flux as a function of wavelength.
-
-
Device Measurement:
-
Replace the reference photodiode with the this compound device in the device holder. Ensure good electrical contact with the probes.
-
Connect the device to the source meter unit, which should be set to apply 0 V bias for short-circuit current measurement.
-
Scan the monochromator across the same wavelength range as the calibration.
-
At each wavelength, measure the photocurrent generated by the this compound device using the lock-in amplifier.
-
-
Data Analysis:
-
For each wavelength, calculate the spectral responsivity (SR) of the device by dividing the measured photocurrent by the incident power determined during the calibration step.
-
Calculate the EQE at each wavelength using the formula provided in Section 2.
-
Plot the EQE as a function of wavelength.
-
The short-circuit current density (Jsc) of the device under standard illumination conditions (e.g., AM1.5G) can be calculated by integrating the product of the EQE spectrum and the solar spectrum photon flux over the wavelength range.[2]
-
Data Presentation
The performance of this compound based organic solar cells is typically evaluated by a combination of EQE spectra and key photovoltaic parameters.
Representative EQE Spectrum
A typical EQE spectrum for a PBDB-T-SF:this compound based device exhibits a broad response from approximately 350 nm to 850 nm. The shape of the spectrum is a composite of the absorption spectra of the donor (PBDB-T-SF) and the acceptor (this compound). The region of higher EQE, particularly between 500 nm and 800 nm, is largely attributed to the strong absorption of this compound.[3]
Performance Parameters
The following table summarizes typical performance parameters for a high-efficiency organic solar cell utilizing the PBDB-T-SF:this compound active layer with an inverted device structure (ITO/ZnO/PBDB-T-SF:this compound/MoO₃/Al).[1]
| Parameter | Value |
| Open-Circuit Voltage (VOC) | 0.85 V |
| Short-Circuit Current Density (JSC) (integrated from EQE) | 19.5 mA/cm² |
| Fill Factor (FF) | 78.5% |
| Power Conversion Efficiency (PCE) | >13% |
Note: These values are representative and can vary depending on the specific device fabrication conditions and measurement setup.
Visualization of Workflows and Principles
Experimental Workflow
The following diagram illustrates the sequential steps involved in the EQE measurement process.
Caption: Workflow for EQE measurement.
Principle of External Quantum Efficiency
This diagram illustrates the physical processes that determine the external quantum efficiency of an organic solar cell.
Caption: Principle of EQE in an organic solar cell.
References
Application Notes and Protocols: ITIC-4F as an n-Type Semiconductor in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITIC-4F, a derivative of the non-fullerene acceptor ITIC, is a high-performance organic semiconductor. While extensively utilized as an electron acceptor in organic photovoltaics (OPVs), its properties also make it a compelling candidate for the active layer in n-channel (electron-transporting) organic field-effect transistors (OFETs).[1] OFETs are foundational components for a variety of applications, including flexible displays, sensors, and integrated circuits. The performance of these devices is critically dependent on the charge carrier mobility, on/off current ratio, and threshold voltage of the semiconductor used.[2] This document provides detailed application notes and experimental protocols for the fabrication and characterization of OFETs using this compound as the n-type active layer.
Key Performance Characteristics of this compound in OFETs
This compound exhibits excellent electron transport properties, which are influenced by processing conditions, particularly post-deposition annealing. The fluorination in this compound leads to deeper HOMO/LUMO energy levels compared to ITIC, which can enhance stability.[1] The performance of this compound based OFETs is summarized in the table below. It is important to note that performance metrics can vary based on the specific device architecture, dielectric material, and processing parameters used.
| Parameter | Reported Value | Conditions |
| Electron Mobility (μe) | Up to 2.9 x 10⁻⁴ cm²/Vs | Annealed thin films |
| On/Off Current Ratio | > 10⁵ | Bottom-gate, bottom-contact architecture |
| Threshold Voltage (Vth) | 0.5 V - 36.5 V | Dependent on gate dielectric and surface treatments[3] |
Experimental Protocols
The following protocols describe the fabrication of a bottom-gate, bottom-contact (BGBC) OFET using this compound as the active semiconductor layer. This architecture is commonly used for characterizing new organic semiconductors.
Substrate Preparation
-
Substrate Selection: Begin with heavily doped n-type silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick), which will serve as the gate electrode and gate dielectric, respectively.
-
Cleaning: Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone (B3395972), and isopropanol (B130326) for 15 minutes each.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
Surface Treatment (Optional but Recommended): To improve the interface between the dielectric and the organic semiconductor, a surface treatment is often employed.
-
HMDS Treatment: Place the substrates in a vacuum oven with a petri dish containing a few drops of hexamethyldisilazane (B44280) (HMDS). Heat at 120°C for 2 hours. This creates a hydrophobic surface, which can improve the molecular ordering of the subsequently deposited organic layer.
-
Polymer Buffer Layer: Alternatively, a thin layer of a polymer like polystyrene (PS) or poly(methyl methacrylate) (PMMA) can be spin-coated onto the SiO₂. For example, a 0.5 wt% solution of PS in toluene (B28343) can be spin-coated at 3000 rpm for 60 seconds, followed by annealing at 120°C for 30 minutes.
-
Electrode Deposition
-
Patterning: Using standard photolithography and a shadow mask, define the source and drain electrode patterns on the substrate.
-
Metal Deposition: Thermally evaporate a thin adhesion layer of chromium (Cr) or titanium (Ti) (2-5 nm), followed by a thicker layer of gold (Au) (30-50 nm) for the source and drain electrodes.
-
Lift-off: Perform a lift-off process in acetone to remove the photoresist, leaving the patterned Au electrodes on the substrate.
This compound Active Layer Deposition
-
Solution Preparation: Prepare a solution of this compound in a suitable organic solvent such as chloroform (B151607) or chlorobenzene. A typical concentration is 5-10 mg/mL. Ensure the this compound is fully dissolved by stirring the solution on a hot plate at a low temperature (e.g., 40-50°C) for at least 1 hour.
-
Spin-Coating:
-
Transfer the substrate to a spin-coater.
-
Dispense the this compound solution onto the substrate, ensuring full coverage.
-
Spin-coat at a speed of 1000-3000 rpm for 60 seconds. The spin speed will influence the thickness of the film.
-
-
Annealing:
-
Transfer the substrate to a hot plate in a nitrogen-filled glovebox.
-
Anneal the film at a temperature between 100°C and 200°C for 10-30 minutes. The annealing temperature is a critical parameter that influences the crystallinity and morphology of the this compound film, and thus the device performance. Higher annealing temperatures have been shown to improve the stability of this compound films.[4]
-
Device Characterization
-
Electrical Measurements: Perform electrical characterization of the OFETs in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.
-
Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) at various gate-source voltages (Vgs).
-
Transfer Characteristics: Measure Id as a function of Vgs at a constant Vds in both the linear and saturation regimes.
-
Parameter Extraction: From the transfer characteristics in the saturation regime, extract the key performance parameters:
-
Electron Mobility (μe): Calculated from the slope of the (Id)1/2 vs. Vgs plot.
-
Threshold Voltage (Vth): Determined from the x-intercept of the linear fit to the (Id)1/2 vs. Vgs plot.
-
On/Off Current Ratio: The ratio of the maximum on-current to the minimum off-current.
-
Visualizations
Experimental Workflow for OFET Fabrication
Caption: Workflow for fabricating a bottom-gate, bottom-contact this compound OFET.
Logical Relationship of Components in a BGBC OFET
Caption: Structure of a bottom-gate, bottom-contact OFET with an this compound active layer.
References
Application Notes and Protocols for Blending ITIC-4F with Polymer Donors PBDB-T-SF and PM6 in High-Performance Organic Solar Cells
Audience: Researchers, scientists, and drug development professionals venturing into organic electronics and photovoltaics.
These notes provide a comprehensive guide to the fabrication and characterization of bulk heterojunction (BHJ) organic solar cells (OSCs) utilizing the non-fullerene acceptor ITIC-4F in combination with two high-performance polymer donors: PBDB-T-SF and PM6. The protocols outlined below are based on established methodologies in the field to ensure reproducibility and high device efficiency.
Introduction to the Materials
This compound , a derivative of ITIC, is a small molecule acceptor known for its strong absorption in the near-infrared region, excellent electron mobility, and appropriate energy levels for efficient charge separation when paired with suitable polymer donors. Its fluorinated end-groups contribute to a down-shifted LUMO level compared to its non-fluorinated counterpart, which can lead to higher open-circuit voltages (Voc) in OSCs[1].
PBDB-T-SF is a wide bandgap polymer donor that has demonstrated excellent performance in non-fullerene OSCs. Its molecular structure is designed to facilitate good miscibility with acceptors like this compound, leading to the formation of an optimal bicontinuous interpenetrating network in the active layer, which is crucial for efficient exciton (B1674681) dissociation and charge transport[2][3].
PM6 is another state-of-the-art polymer donor that exhibits high hole mobility and favorable energy levels for pairing with this compound. Blends of PM6:this compound have shown the potential for achieving high power conversion efficiencies (PCEs), with performance being highly dependent on the processing conditions that dictate the final blend morphology[4][5].
Device Performance Data
The following tables summarize the photovoltaic performance of organic solar cells based on PBDB-T-SF:this compound and PM6:this compound blends as reported in the literature. These values serve as a benchmark for device optimization.
Table 1: Photovoltaic Performance of PBDB-T-SF:this compound Based Solar Cells
| Donor:Acceptor Ratio | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| 1:1 (w/w) | 0.88 | 18.6 | 74.0 | 12.1 | [2] |
| Not Specified | 0.85 | 20.7 | 74.3 | 13.1 | [1] |
Table 2: Photovoltaic Performance of PM6:this compound Based Solar Cells
| Donor:Acceptor Ratio | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| 1:1 (w/w) | 0.84 | 19.3 | 72.0 | 11.7 | [5] |
| 1:1.2 (w/w) | 0.93 | 18.5 | 70.0 | 12.0 | [5] |
Experimental Protocols
The following protocols describe the fabrication of inverted-structure organic solar cells, a common architecture that offers improved stability.
Substrate Preparation
-
Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Drying: The substrates are then dried with a stream of nitrogen gas.
-
UV-Ozone Treatment: Immediately before deposition of the electron transport layer, the substrates are treated with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
Device Fabrication: PBDB-T-SF:this compound
A typical inverted device structure is: ITO / ZnO / PBDB-T-SF:this compound / MoO₃ / Ag .
-
Electron Transport Layer (ETL) Deposition: A layer of ZnO nanoparticle solution is spin-coated onto the cleaned ITO substrates and annealed at 150°C for 30 minutes in air.
-
Active Layer Preparation:
-
Dissolve PBDB-T-SF and this compound in a 1:1 weight ratio in chloroform (B151607) at a total concentration of 16 mg/mL.
-
Add a processing additive, such as 0.5% (v/v) 1,8-diiodooctane (B1585395) (DIO), to the solution to optimize the blend morphology.
-
Stir the solution overnight at 40°C in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Spin-coat the active layer solution onto the ZnO layer at 3000 rpm for 30 seconds inside the glovebox.
-
Thermally anneal the films at 100°C for 10 minutes. The optimal annealing temperature and time may vary and should be optimized.
-
-
Hole Transport Layer (HTL) Deposition: A thin layer of Molybdenum trioxide (MoO₃) (e.g., 10 nm) is thermally evaporated on top of the active layer under high vacuum (<10⁻⁶ Torr).
-
Cathode Deposition: Finally, a 100 nm thick silver (Ag) electrode is thermally evaporated on top of the MoO₃ layer to complete the device.
Device Fabrication: PM6:this compound
A typical inverted device structure is: ITO / ZnO / PM6:this compound / MoO₃ / Ag .
-
ETL Deposition: Follow the same procedure as for the PBDB-T-SF:this compound device.
-
Active Layer Preparation:
-
Dissolve PM6 and this compound in a 1:1 or 1:1.2 weight ratio in chloroform or a chloroform:chlorobenzene co-solvent at a total concentration of around 15-20 mg/mL.
-
The use of processing additives like 0.5% (v/v) DIO is also common for this blend.
-
Stir the solution overnight at a slightly elevated temperature (e.g., 45°C) in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Spin-coat the active layer solution onto the ZnO layer. The spin-coating speed should be optimized to achieve a desired film thickness (typically 90-110 nm).
-
Thermal annealing is a critical step for PM6:this compound blends. Annealing temperatures between 100°C and 200°C have been shown to significantly impact the crystallinity and morphology of the film, and thus the device performance[4]. A systematic optimization of the annealing temperature and duration is highly recommended.
-
-
HTL and Cathode Deposition: Follow the same procedure as for the PBDB-T-SF:this compound device.
Characterization Protocols
Photovoltaic Performance Measurement
-
Current Density-Voltage (J-V) Characteristics: The J-V curves of the fabricated solar cells are measured under simulated AM 1.5G solar illumination at 100 mW/cm² using a solar simulator. The key parameters (Voc, Jsc, FF, and PCE) are extracted from these curves.
Morphology Characterization
-
Atomic Force Microscopy (AFM): AFM is used to investigate the surface topography and phase separation of the active layer films. Tapping mode is typically employed to obtain height and phase images.
-
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the bulk morphology of the blend film, revealing the nanoscale interpenetrating network of the donor and acceptor domains.
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): GIWAXS is a powerful technique to probe the molecular packing and orientation of the crystalline domains within the active layer. It provides information on the degree of crystallinity and the preferential orientation of the polymer chains and small molecules with respect to the substrate[6].
Visualizations
Caption: Experimental workflow for organic solar cell fabrication and characterization.
Caption: Relationship between processing, morphology, and device performance in OSCs.
References
- 1. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the relationship between molecular and order-dependent photostability of ITIC derivatives for the production of photochemically stable b ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC04614A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. The active layer morphology of organic solar cells probed with grazing incidence scattering techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Active Layer Blend Preparation and Optimization of ITIC-4F-based Organic Solar Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ITIC-4F (also known as IT-4F) is a high-performance non-fullerene acceptor (NFA) that has enabled significant advancements in the power conversion efficiencies (PCE) of organic solar cells (OSCs).[1] Its broad and strong absorption in the near-infrared region, coupled with tunable energy levels, makes it an excellent candidate for creating highly efficient single-junction and tandem solar cells.[2][3] This document provides detailed application notes and experimental protocols for the preparation and optimization of the active layer blend incorporating this compound. The protocols cover critical aspects such as solvent selection, the use of additives, thermal annealing, and various deposition techniques to achieve optimal device performance.
Data Presentation: Performance of this compound-based Devices
The following tables summarize the photovoltaic performance of organic solar cells utilizing this compound as the electron acceptor with various donor polymers and processing conditions.
Table 1: Device Performance with Different Donor Polymers and Processing Additives
| Donor Polymer | Additive (vol%) | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| PBDB-T-SF | 0.25% DIO | - | - | - | 7.9 (average) | [4] |
| PTB7-Th | 4% CN | 0.71 | 27.3 | 66 | 12.8 | [5][6] |
| PM6 | - | 0.952 | 9.86 | 43.3 | 4.30 | [7] |
| PM7 D1 | - | - | - | - | 12.1 (average) | [8] |
| D18 | - | 0.967 | 23.14 | - | 13.99 | [9] |
Note: '-' indicates data not available in the cited source.
Table 2: Effect of Thermal Annealing on Device Performance
| Donor:Acceptor Blend | Annealing Temperature (°C) | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| PBDB-T:this compound | As-cast | - | - | - | ~9% | [10] |
| PBDB-T:this compound | Annealed | - | Increased | Increased | >12% | [10] |
| PTB7-Th:IEICO-4F | 60 | 0.71 | 27.3 | 66 | 12.8 | [5] |
Note: Specific annealing temperatures for PBDB-T:this compound were not detailed in the reference, but annealing was shown to improve performance.
Experimental Protocols
This section provides detailed methodologies for the fabrication and optimization of this compound-based organic solar cells.
2.1 Materials and Solution Preparation
-
Electron Donor: Polymer donors such as PBDB-T-SF, PTB7-Th, PM6, or D18 are commonly used.
-
Electron Acceptor: this compound.
-
Solvents: High-purity chlorinated solvents like chloroform (B151607) (CF), chlorobenzene (B131634) (CB), or dichlorobenzene (DCB) are typically used.[11]
-
Solvent Additives: 1,8-diiodooctane (B1585395) (DIO) or 1-chloronaphthalene (B1664548) (CN) are frequently employed to optimize the blend morphology.[4][5]
Protocol 2.1.1: Active Layer Blend Solution Preparation
-
Dissolve the donor polymer and this compound in the chosen solvent (e.g., chlorobenzene) at a specific concentration (e.g., 20 mg/ml total solids).[5]
-
The donor:acceptor weight ratio is a critical parameter to optimize. Common starting ratios are 1:1 or 1:1.5.[3][5]
-
Stir the solution on a hotplate at a moderate temperature (e.g., 40-50 °C) for several hours or overnight in a nitrogen-filled glovebox to ensure complete dissolution.
-
If using a solvent additive, add the specified volume percentage (e.g., 0.25 vol% DIO or 4 vol% CN) to the host solvent before dissolving the donor and acceptor.[4][5]
-
Before use, filter the solution through a 0.2 µm or 0.45 µm PTFE syringe filter.
2.2 Device Fabrication
A conventional device structure of ITO/PEDOT:PSS/Active Layer/Electron Transport Layer (ETL)/Metal Electrode is common.[7] An inverted structure (ITO/ETL/Active Layer/Hole Transport Layer (HTL)/Metal Electrode) can also be used and has shown efficiencies over 13%.[3]
Protocol 2.2.1: Substrate Cleaning
-
Sequentially clean pre-patterned Indium Tin Oxide (ITO) glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15-20 minutes each.[6]
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15-20 minutes immediately before depositing the next layer to improve the work function and remove organic residues.
Protocol 2.2.2: Deposition of Interfacial Layers
-
Hole Transport Layer (HTL) - PEDOT:PSS:
-
Spin-coat a filtered solution of PEDOT:PSS onto the cleaned ITO substrate at 3000-5000 rpm for 30-60 seconds.
-
Anneal the films on a hotplate at 120-150 °C for 10-15 minutes in air.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
-
Electron Transport Layer (ETL) - ZnO:
-
For inverted devices, a ZnO nanoparticle solution is often used as the ETL.[6]
-
Spin-coat the ZnO solution onto the ITO substrate.
-
Anneal at a temperature appropriate for the specific ZnO formulation (e.g., 150-200 °C).
-
Protocol 2.2.3: Deposition of the Active Layer
The active layer can be deposited using various solution-processing techniques.
-
Spin-Coating (Lab-scale):
-
Transfer the prepared active layer solution onto the substrate with the HTL.
-
Spin-coat at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 60 seconds) to achieve the desired thickness (typically 100-150 nm).[8]
-
The spin-coating parameters should be optimized to control the film thickness and morphology.
-
-
Slot-Die Coating / Blade-Coating (Scalable):
Protocol 2.2.4: Post-Deposition Treatment (Thermal Annealing)
-
After depositing the active layer, thermal annealing is often performed to optimize the film morphology and improve device performance.[10]
-
Place the substrate on a hotplate inside the glovebox at a specific temperature (e.g., 60 °C to 150 °C) for a defined time (e.g., 5-10 minutes).[5] The optimal temperature and time are highly dependent on the specific donor-acceptor blend.
Protocol 2.2.5: Deposition of Top Electrode
-
For a conventional structure, an ETL (e.g., PNDIT-F3N) and a metal electrode (e.g., Ag or Al) are deposited.[7]
-
For an inverted structure, an HTL (e.g., MoO3) and a metal electrode are deposited.[3][6]
-
Transfer the substrates to a thermal evaporator.
-
Deposit the ETL or HTL (e.g., 10 nm of MoO3) followed by the metal electrode (e.g., 100 nm of Ag) through a shadow mask at a high vacuum (< 10-6 Torr).[12]
2.3 Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Measure the J-V characteristics under simulated AM 1.5G solar illumination at 100 mW/cm2 using a solar simulator.
-
Extract key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the photocurrent contribution at different wavelengths.
-
The integrated Jsc from the EQE spectrum should be consistent with the value obtained from the J-V measurement.[7]
-
-
Morphological Characterization:
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound-based OSC Fabrication
Caption: Workflow for fabricating this compound based organic solar cells.
Diagram 2: Logic Diagram for Active Layer Optimization
Caption: Iterative process for optimizing the active layer blend.
References
- 1. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. ossila.com [ossila.com]
- 4. Effect of Solvent Additives on the Morphology and Device Performance of Printed Nonfullerene Acceptor Based Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Investigating the active layer thickness dependence of non-fullerene organic solar cells based on PM7 derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
Application Notes and Protocols for ITIC-4F in Ternary Blend Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the non-fullerene acceptor ITIC-4F in ternary blend organic solar cells (OSCs). The inclusion of this compound as a third component in a binary OSC system has been demonstrated as an effective strategy to enhance power conversion efficiency (PCE) by broadening solar spectrum absorption, optimizing morphology, and improving charge transport properties.
Introduction to this compound in Ternary Blends
This compound, a derivative of the ITIC molecule, is a high-performance non-fullerene acceptor (NFA) characterized by a broad and red-shifted absorption spectrum and deep HOMO/LUMO energy levels.[1] These properties make it an excellent candidate for use in organic photovoltaics. When incorporated as a third component in a donor:acceptor binary blend, this compound can play several crucial roles:
-
Complementary Absorption: this compound often possesses an absorption spectrum that complements the host donor and acceptor materials, leading to enhanced photon harvesting across the solar spectrum.[2][3]
-
Morphology Optimization: The introduction of this compound can significantly influence the blend morphology, leading to more favorable phase separation, improved crystallinity, and the formation of an interpenetrating network that facilitates efficient charge transport.[2][3]
-
Energy Level Tuning: this compound can act as an energy relay, facilitating efficient charge transfer between the host donor and acceptor.[4] Its energy levels can be tuned through chemical modification, allowing for better alignment with various donor polymers.[5][6]
-
Enhanced Device Stability: The use of this compound has been associated with improved thermal stability of the active layer.[7]
Performance of this compound-Based Ternary Organic Solar Cells
The incorporation of this compound as a third component has led to significant improvements in the performance of organic solar cells. The table below summarizes the key photovoltaic parameters of several reported ternary systems.
| Donor | Acceptor 1 | Acceptor 2 (Third Component) | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDB-TF | IT-4F | O6T-4F | 0.83 | 21.60 | 74.6 | 13.37 | [2] |
| PTB7-Th | PDI | ITIC | - | - | - | 8.64 | [3] |
| PM6 | BTP-BO-4F | PTBTT-4F (ITIC derivative) | - | - | - | 17.67 | [8] |
| PBDB-T | ZITI-4F | PC71BM | 0.80 | 21.17 | 73.27 | 12.33 (binary) | [9] |
| PBDB-T | ZITI-4F | PC71BM (40%) | - | - | - | 13.40 (ternary) | [9] |
| PBDB-T-SF | IT-4F | - | - | - | - | >13 | [1][5] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for the fabrication and characterization of this compound-based ternary blend organic solar cells. Specific parameters may require optimization depending on the specific donor and host acceptor materials used.
Materials and Solution Preparation
-
Materials:
-
Donor Polymer (e.g., PBDB-T, PTB7-Th)
-
Acceptor 1 (Host Acceptor)
-
Acceptor 2 (Third Component): this compound
-
Solvent: Chloroform (CF), Chlorobenzene (CB), or o-xylene
-
Solvent Additive (optional): 1,8-diiodooctane (B1585395) (DIO), 1-chloronaphthalene (B1664548) (CN)
-
-
Solution Preparation:
-
Prepare individual stock solutions of the donor, acceptor 1, and this compound in the chosen solvent.
-
Prepare the ternary blend solution by mixing the stock solutions in the desired weight ratio (e.g., Donor:Acceptor 1:this compound = 1:1.2-x:x, where x is the weight percentage of this compound).
-
If using a solvent additive, add it to the final blend solution (typically 0.5-3 vol%).
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) in a nitrogen-filled glovebox to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter before use.
-
Device Fabrication (Inverted Architecture)
The following protocol describes the fabrication of an inverted structure organic solar cell, a common architecture for high-performance devices.
Device Structure: ITO / ZnO / Active Layer / MoO₃ / Ag
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before deposition of the electron transport layer.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a ZnO precursor solution (e.g., from a commercial nanoparticle solution or a sol-gel precursor).
-
Spin-coat the ZnO solution onto the cleaned ITO substrates. A typical spin-coating program is 3000-5000 rpm for 30-60 seconds.
-
Anneal the ZnO layer at a temperature between 120 °C and 200 °C for 10-20 minutes in air.
-
-
Active Layer Deposition:
-
Transfer the substrates with the ZnO layer into a nitrogen-filled glovebox.
-
Spin-coat the prepared ternary blend solution onto the ZnO layer. The spin speed (typically 1000-3000 rpm) and time should be optimized to achieve the desired active layer thickness (usually 80-120 nm).
-
(Optional) Post-deposition solvent or thermal annealing may be required to optimize the active layer morphology. Thermal annealing is typically performed at temperatures ranging from 80 °C to 150 °C for 5-15 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Thermally evaporate a thin layer (5-10 nm) of Molybdenum trioxide (MoO₃) onto the active layer under high vacuum (< 1 x 10⁻⁶ Torr).
-
-
Top Electrode Deposition:
-
Without breaking the vacuum, thermally evaporate the top metal electrode (e.g., 100 nm of Silver, Ag) through a shadow mask to define the device area (typically 0.04-0.1 cm²).
-
Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator (e.g., AM 1.5G, 100 mW/cm²) and a source meter to measure the J-V characteristics of the fabricated devices.
-
From the J-V curve, extract the key photovoltaic parameters: open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (PCE).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the contribution of different wavelengths to the photocurrent.
-
The integrated J_sc from the EQE spectrum should be consistent with the value obtained from the J-V measurement.
-
-
Morphology Characterization:
-
Atomic Force Microscopy (AFM): To study the surface topography and phase separation of the active layer.
-
Transmission Electron Microscopy (TEM): To visualize the bulk morphology and domain sizes.
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To investigate the molecular packing and crystallinity of the blend film.[5]
-
Visualizations
Device Architecture and Energy Level Diagram
Caption: Device architecture and representative energy level diagram for a ternary organic solar cell incorporating this compound.
Experimental Workflow
Caption: A typical experimental workflow for the fabrication and characterization of this compound based ternary organic solar cells.
Conclusion
The use of this compound as a third component in ternary blend organic solar cells presents a promising avenue for achieving high power conversion efficiencies. Its favorable optoelectronic properties and its ability to positively influence the blend morphology make it a versatile material for performance enhancement. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize this compound-based ternary OSCs for various applications. Further optimization of the donor and host acceptor materials, as well as the processing conditions, is expected to lead to even greater performance gains.
References
- 1. ossila.com [ossila.com]
- 2. High-efficiency ternary nonfullerene organic solar cells fabricated with a near infrared acceptor enhancing exciton utilization and extending absorption - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Efficient and Stable Ternary Organic Solar Cells Based on Two Planar Nonfullerene Acceptors with Tunable Crystallinity and Phase Miscibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ITIC derivative acceptors for ternary organic solar cells: fine-tuning of absorption bands, LUMO energy levels, and cascade charge transfer - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.de [thieme-connect.de]
Application Note: Characterizing Itic-4F Blend Morphology using Atomic Force Microscopy
Audience: Researchers, scientists, and professionals in materials science and organic electronics.
Introduction
The morphology of the active layer in organic solar cells (OSCs) is a critical factor governing device performance. For devices based on the non-fullerene acceptor Itic-4F, understanding the nanoscale phase separation, domain size, and surface roughness of its blend with a polymer donor is paramount for optimizing power conversion efficiency. Atomic Force Microscopy (AFM) is an indispensable tool for high-resolution surface imaging, providing both qualitative and quantitative insights into the blend film morphology. This application note provides a detailed protocol for the AFM analysis of this compound blend films, along with representative data.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for AFM analysis of this compound blend morphology.
Caption: Experimental workflow for AFM analysis of this compound blend films.
Detailed Experimental Protocol
This protocol outlines the steps for preparing and imaging this compound blend films for morphological analysis.
Materials and Equipment
-
Substrates: Indium tin oxide (ITO)-coated glass slides
-
Solvents: Chloroform, acetone, isopropanol (B130326) (for cleaning); Chlorobenzene or other suitable solvent for the active layer
-
Active Layer Materials: Polymer donor (e.g., PBDB-T, PM6), this compound
-
Equipment: Ultrasonic bath, spin-coater, hotplate, AFM system with tapping mode capability, appropriate AFM cantilevers.
Substrate Cleaning
-
Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15-20 minutes immediately before use to improve the wettability of the surface.
Active Layer Solution Preparation
-
Prepare a solution of the polymer donor and this compound in a suitable solvent (e.g., chlorobenzene) at a specific concentration and donor:acceptor weight ratio (e.g., 1:1).
-
Stir the solution overnight on a hotplate at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Before spin-coating, filter the solution through a 0.45 µm PTFE filter.
Film Deposition
-
Transfer the cleaned substrate to a spin-coater.
-
Dispense the active layer solution onto the substrate.
-
Spin-coat the solution at a specified spin speed and duration to achieve the desired film thickness. For example, a two-step program might be used: 500 rpm for 5 seconds followed by 3000 rpm for 30 seconds.
-
If thermal annealing is required, transfer the coated substrate to a hotplate in a nitrogen-filled glovebox and anneal at a specific temperature (e.g., 100 °C) for a set time (e.g., 10 minutes)[1].
AFM Imaging
-
Mount the sample onto the AFM stage.
-
Use a silicon cantilever suitable for tapping mode imaging.
-
Engage the tip with the sample surface.
-
Acquire images in tapping mode to obtain both height and phase data simultaneously. Typical scan sizes range from 1x1 µm² to 5x5 µm².
-
Optimize imaging parameters such as scan rate (e.g., 1 Hz), setpoint, and gains to obtain high-quality images.
-
AFM phase imaging is particularly useful for distinguishing between different components in the blend based on their mechanical properties[2].
Data Presentation and Analysis
AFM images provide valuable quantitative data on the surface morphology of the this compound blend films. The root-mean-square (RMS) roughness is a key parameter extracted from the height images.
| Donor Polymer | Acceptor | RMS Roughness (nm) | Notes |
| PBDTS-TZNT | ITIC | 0.78 | Appears to have a fairly smooth top surface[3]. |
| PBDB-T | ITIC-Th | 2.9 | --- |
| --- | PC71BM | 3.4 | For comparison with a fullerene acceptor[4]. |
| --- | ITIC-Th | 3.7 | --- |
Table 1: Summary of RMS roughness for various blend films.
Interpreting AFM Data
-
Height Images: These images provide a three-dimensional topographical map of the film surface. From these, one can determine the surface roughness (RMS), which can influence charge transport and interfacial contact with subsequent layers. Smoother surfaces are often desirable.
-
Phase Images: Phase images map the phase lag between the cantilever's oscillation and the drive signal. This lag is sensitive to variations in material properties such as adhesion, stiffness, and viscoelasticity. In polymer blends, different phases often correspond to the donor and acceptor domains, allowing for the visualization of phase separation. A well-defined, interpenetrating network of donor and acceptor phases is often correlated with high-performance solar cells[4][5].
Conclusion
AFM is a powerful technique for the morphological characterization of this compound blend films. By following a systematic protocol for sample preparation and imaging, researchers can obtain high-resolution topographical and phase-separated images. The quantitative analysis of these images, particularly RMS roughness and domain morphology, provides crucial insights that can be directly correlated with the photovoltaic performance of the fabricated devices, thereby guiding the optimization of materials and processing conditions.
References
Application Note: Characterization of ITIC-4F Thin Film Morphology using Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)
Audience: Researchers, scientists, and materials development professionals in the fields of organic electronics, photovoltaics, and materials science.
Abstract: This document provides a detailed protocol and application notes for the characterization of ITIC-4F thin films using Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS). This compound is a high-performance non-fullerene acceptor (NFA) widely used in organic solar cells (OSCs), and its thin-film morphology is critical to device performance. GIWAXS is an essential technique for probing the molecular packing, orientation, and crystallinity of such films.[1][2][3] This guide covers substrate preparation, film deposition, GIWAXS data acquisition, and data analysis, and includes representative data for this compound.
Introduction to GIWAXS for Organic Semiconductor Films
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful surface-sensitive X-ray diffraction technique used to investigate the crystal structure and molecular orientation of thin films.[3][4] In a typical GIWAXS experiment, a monochromatic X-ray beam impinges on the film surface at a very shallow angle (the grazing incidence angle, αi), typically near the critical angle for total external reflection of the film material.[1][5] This geometry enhances the signal from the thin film while minimizing the contribution from the substrate.[4]
The scattered X-rays are collected by a 2D area detector, producing a diffraction pattern that contains information about the molecular arrangement within the film.[1][6] For organic semiconductors like this compound, GIWAXS can reveal:
-
Molecular Orientation: Whether the molecules adopt a "face-on" (π-systems stacked perpendicular to the substrate) or "edge-on" (π-systems stacked parallel to the substrate) orientation. A face-on orientation is generally preferred for efficient vertical charge transport in solar cells.[2][7]
-
Crystallinity: The degree of molecular ordering within the film.
-
Packing Distances: Key intermolecular distances, such as the π-π stacking distance (related to charge hopping) and the lamellar stacking distance.[7]
Fluorination of the ITIC molecule to create this compound results in deeper HOMO/LUMO energy levels and a broader absorption spectrum.[8][9] GIWAXS studies have shown that this chemical modification also influences intermolecular interactions, improving crystallinity and facilitating charge transport.[8]
Experimental Protocols
This section details the procedures for preparing this compound films and acquiring GIWAXS data.
Protocol 1: Substrate Preparation
Clean substrates are crucial for uniform film formation. A common substrate for organic electronics is Indium Tin Oxide (ITO) coated glass.
-
Initial Cleaning: Place ITO-coated glass substrates in a substrate rack.
-
Sequential Sonication: Sequentially sonicate the substrates in baths of detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol. Each sonication step should last for 15-20 minutes.
-
Drying: After the final sonication step, dry the substrates thoroughly using a stream of dry nitrogen gas.
-
UV-Ozone Treatment: Immediately before film deposition, treat the substrates with UV-Ozone for 15 minutes to remove any remaining organic residues and improve the surface wettability.
Protocol 2: this compound Film Preparation
This compound films are typically prepared from solution via spin-coating. Processing conditions significantly impact the final film morphology.
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent, such as chloroform (B151607) (CF) or chlorobenzene (B131634) (CB), at a concentration of 8-12 mg/mL.
-
If using processing additives to optimize morphology, add them to the solution. A common additive is 1,8-diiodooctane (B1585395) (DIO) at a concentration of 0.5-1% by volume.
-
Stir the solution on a hot plate at a low temperature (e.g., 40-50 °C) for at least 2 hours, typically overnight, in an inert atmosphere (e.g., a nitrogen-filled glovebox) to ensure complete dissolution.
-
-
Spin-Coating:
-
Transfer the prepared substrates into a nitrogen-filled glovebox.
-
Dispense a specific volume (e.g., 40 µL) of the this compound solution onto the center of the substrate.
-
Spin-coat the solution at a spin speed of 1000-3000 rpm for 30-60 seconds. The exact parameters will determine the final film thickness.
-
-
Post-Deposition Treatment (Thermal Annealing):
-
To improve crystallinity and molecular ordering, the as-cast films are often thermally annealed.
-
Transfer the films onto a hotplate inside the glovebox.
-
Anneal the films at a specific temperature, typically between 100 °C and 200 °C, for 5-15 minutes. Studies have shown that this compound can form different polymorphs depending on the annealing temperature.[10]
-
Allow the films to cool to room temperature before further characterization.
-
Protocol 3: GIWAXS Data Acquisition
GIWAXS measurements are typically performed at a synchrotron facility to achieve the high photon flux required for thin film analysis.[11]
-
Experimental Setup:
-
X-ray Source: Monochromatic X-ray beam with energy typically around 10-12 keV.[1]
-
Sample Stage: The prepared this compound film on its substrate is mounted on a goniometer, which allows for precise control of the incident angle (αi).
-
Detector: A 2D area detector (e.g., Pilatus or Dectris) is placed at a specific distance (e.g., 15-30 cm) from the sample to collect the scattered X-rays.[1][12]
-
Beamstop: A beamstop is positioned to block the intense direct and reflected beams from damaging the detector.[1][11]
-
-
Measurement Procedure:
-
Mount the sample on the stage in a vacuum or helium-filled chamber to minimize air scattering.
-
Set the incident angle (αi) of the X-ray beam to a value between 0.1° and 0.2°, which is typically just above the critical angle of the organic film.
-
Expose the sample to the X-ray beam for a duration sufficient to obtain a good signal-to-noise ratio (from seconds to minutes, depending on beam intensity and film scattering).
-
Record the 2D scattering pattern on the area detector.
-
Data Presentation and Analysis
The raw 2D GIWAXS pattern is analyzed to extract quantitative morphological parameters.
Data Analysis Workflow
-
Image Correction: The raw 2D data is corrected for background scattering, detector geometry, and polarization.
-
Reciprocal Space Mapping: The scattering intensity, recorded as a function of pixel position on the detector, is converted into reciprocal space coordinates (q). The primary axes are the in-plane (qxy or q||) and out-of-plane (qz or q⊥) directions.
-
1D Line Cuts: To analyze specific diffraction features, 1D profiles (line cuts) are extracted by integrating the intensity over a defined sector of the 2D pattern.
-
Out-of-Plane (OOP) Profile: Reveals periodic structures perpendicular to the substrate. For a face-on orientation, the (010) peak, corresponding to π-π stacking, is prominent in this direction.[7][13]
-
In-Plane (IP) Profile: Reveals periodic structures parallel to the substrate. For a face-on orientation, lamellar stacking peaks like (100) and its higher orders (h00) are observed here.[7][10]
-
-
Parameter Extraction:
-
d-spacing: The real-space distance (d) of a molecular packing feature is calculated from the peak position (q) in the 1D profile using the formula: d = 2π / q .
-
Crystallite Coherence Length (CCL): The average size of the crystalline domains is estimated from the full-width at half-maximum (FWHM or Δq) of a diffraction peak using the Scherrer equation: CCL = (2π * K) / Δq , where K is the Scherrer constant (typically ~0.9).
-
Quantitative Data Summary
The following tables summarize typical morphological parameters for neat this compound films and when blended with a polymer donor, as reported in the literature.
Table 1: GIWAXS Parameters for Neat this compound Films
| Parameter | Direction | q-position (Å⁻¹) | d-spacing (Å) | Reference |
| π-π Stacking (010) | Out-of-Plane | ~1.70 - 1.78 | ~3.53 - 3.70 | [14] |
| Lamellar Stacking (100) | In-Plane | ~0.30 - 0.35 | ~17.9 - 20.9 | [10] |
Table 2: GIWAXS Parameters for Donor:this compound Blend Films
| Blend System | Parameter | Direction | q-position (Å⁻¹) | d-spacing (Å) | CCL (nm) | Reference |
| PBDB-TF:IT-4F | π-π Stacking (010) | Out-of-Plane | Not specified | ~3.59 | Not specified | [15] |
| PM6:BTP-eC9:o-BTP-eC9 | π-π Stacking (010) | Out-of-Plane | Not specified | ~3.70 | 2.25 - 2.64 | [14] |
| PBN-S:this compound | π-π Stacking | Not specified | Not specified | Not specified | Not specified | [8] |
| PTQ10:this compound | π-π Stacking (010) | Out-of-Plane | ~1.81 | ~3.47 | Not specified | [7] |
Note: CCL (Crystallite Coherence Length) values are highly dependent on processing conditions. Stronger and sharper π-π stacking peaks, often enhanced by additives or annealing, indicate improved crystallinity and larger coherence lengths.[7][8]
Visualizations
Experimental and Data Analysis Workflows
The following diagrams illustrate the key workflows in a GIWAXS experiment.
References
- 1. support.spring8.or.jp [support.spring8.or.jp]
- 2. xenocs.com [xenocs.com]
- 3. Services∣Grazing-Incident Wide-Angle X-Ray Scattering (GI-WAXS) [sgservice.com.tw]
- 4. rigaku.com [rigaku.com]
- 5. Advanced grazing-incidence techniques for modern soft-matter materials analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. GISAXS [smilgies.github.io]
- 13. researchgate.net [researchgate.net]
- 14. theses.lib.polyu.edu.hk [theses.lib.polyu.edu.hk]
- 15. research.ed.ac.uk [research.ed.ac.uk]
Application Note: Probing Ultrafast Charge Transfer in ITIC-4F Blends with Transient Absorption Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of high-efficiency organic photovoltaics (OPVs) relies on a fundamental understanding of the photophysical processes that govern charge generation. Non-fullerene acceptors (NFAs), such as ITIC-4F, have led to significant advancements in OPV performance. Understanding the dynamics of charge transfer at the donor-acceptor interface in these blends is crucial for optimizing device efficiency. Transient absorption spectroscopy (TAS) is a powerful technique to investigate these ultrafast processes, providing insights into exciton (B1674681) dissociation, charge separation, and recombination on femtosecond to nanosecond timescales. This application note provides a detailed protocol for using TAS to study charge transfer in this compound blends and presents key quantitative data derived from such experiments.
Data Presentation
The following tables summarize key kinetic parameters for charge transfer processes in a model PM6:this compound blend, a commonly studied high-performance organic solar cell system. These values are indicative and can vary with film processing conditions and experimental parameters.
Table 1: Exciton and Polaron Dynamics in PM6:this compound Blends
| Parameter | Species | Wavelength (nm) | Time Constant(s) | Description |
| Exciton Decay | PM6 Exciton | ~900-1100 | < 1 ps, ~10-30 ps | Rapid decay of the polymer exciton due to charge transfer and other non-radiative pathways. |
| Polaron Rise | This compound Anion Polaron | ~800-950 | < 1 ps | Ultrafast formation of the this compound anion, indicating rapid electron transfer from PM6. |
| Polaron Rise | PM6 Cation Polaron | ~1300-1500 | < 1 ps | Ultrafast formation of the PM6 cation, confirming hole transfer to the polymer. |
| Ground State Bleach Recovery | PM6 | ~585, 630 | > 1 ns | Slow recovery of the polymer ground state absorption, indicative of long-lived charge-separated states. |
| Ground State Bleach Recovery | This compound | ~726 | > 1 ns | Slow recovery of the NFA ground state absorption, consistent with the presence of long-lived polarons. |
Table 2: Time Constants for Charge Transfer in PM6:this compound from Multi-Exponential Fitting [1][2]
| Species/Process | τ₁ (ps) | τ₂ (ps) | τ₃ (ns) |
| Polaron Decay (900 nm) | ~5-10 | ~50-100 | > 1 |
| Ground State Bleach Recovery (700 nm) | ~3-7 | ~40-60 | > 1 |
Note: The multi-exponential decay kinetics represent different recombination pathways, including geminate and bimolecular recombination.
Experimental Protocols
This section details the methodology for performing transient absorption spectroscopy on this compound blend films.
Materials and Reagents
-
Donor Polymer (e.g., PM6)
-
Non-Fullerene Acceptor (this compound)
-
High-purity organic solvent (e.g., chloroform, chlorobenzene)
-
Substrates (e.g., quartz or glass slides)
-
Inert gas (e.g., nitrogen or argon)
Equipment
-
Femtosecond transient absorption spectrometer
-
Ti:Sapphire laser system (e.g., Spectra-Physics) providing ~100 fs pulses at a high repetition rate (e.g., 1 kHz)[3]
-
Optical parametric amplifier (OPA) for tunable pump wavelength generation
-
White-light continuum probe generation (e.g., using a sapphire crystal)
-
Delay stage for precise control of the pump-probe time delay
-
Spectrograph and CCD or photodiode array detector
-
-
Spin coater
-
Glovebox or inert atmosphere enclosure
-
UV-Vis spectrophotometer
Sample Preparation
-
Solution Preparation:
-
Prepare individual solutions of the donor polymer and this compound in the chosen solvent at a specific concentration (e.g., 5-10 mg/mL).
-
Prepare the blend solution by mixing the donor and acceptor solutions at the desired weight ratio (e.g., 1:1 or 1:1.2).
-
Stir the solutions overnight in a nitrogen-filled glovebox to ensure complete dissolution.
-
-
Substrate Cleaning:
-
Clean the quartz or glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to remove any organic residues and improve wettability.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates and the blend solution into a nitrogen-filled glovebox.
-
Spin-coat the blend solution onto the substrates at a specific spin speed (e.g., 1000-3000 rpm) to achieve the desired film thickness (typically 80-120 nm).
-
Anneal the films on a hotplate at a specified temperature (e.g., 100-150 °C) for a set duration (e.g., 5-10 minutes) to optimize the film morphology.
-
Allow the films to cool to room temperature inside the glovebox.
-
Transient Absorption Spectroscopy Measurement
-
System Setup:
-
Align the femtosecond laser system and OPA to generate the desired pump wavelength. The pump wavelength should selectively excite either the donor or the acceptor. For this compound blends, a pump wavelength in the range of 600-750 nm is typically used.
-
Generate a stable white-light continuum probe pulse.
-
Ensure spatial overlap of the pump and probe beams on the sample.
-
Set the pump fluence to a level that avoids exciton-exciton annihilation (typically in the range of 1-10 µJ/cm²).
-
-
Data Acquisition:
-
Mount the prepared thin film sample in a holder within the spectrometer, ensuring it is in an inert atmosphere or vacuum to prevent degradation.
-
Measure the transient absorption spectra by varying the time delay between the pump and probe pulses.
-
Collect data over a range of time delays, from femtoseconds to nanoseconds, to capture the full dynamics of charge transfer and recombination.
-
Record the change in optical density (ΔOD) as a function of wavelength and time delay.
-
Data Analysis
-
Data Correction:
-
Correct the raw data for temporal chirp in the white-light probe and for scatter from the pump pulse.
-
-
Spectral Identification:
-
Identify the key spectral features:
-
Ground-State Bleach (GSB): Negative signals corresponding to the depletion of the ground-state absorption of the donor and acceptor.
-
Photoinduced Absorption (PIA): Positive signals corresponding to the absorption of newly formed transient species, such as excitons and polarons (charged species).
-
Stimulated Emission (SE): Negative signals from the radiative decay of excited states.
-
-
-
Kinetic Analysis:
-
Extract the kinetic traces at specific wavelengths corresponding to the identified species.
-
Fit the kinetic traces with multi-exponential decay functions to determine the time constants for the rise and decay of different species.
-
Perform global analysis of the entire dataset to obtain evolution-associated difference spectra (EADS) and their corresponding lifetimes.
-
Visualizations
Caption: Charge transfer pathway in this compound blends.
Caption: Experimental workflow for transient absorption spectroscopy.
References
Troubleshooting & Optimization
Technical Support Center: ITIC-4F Degradation in Organic Solar Cells
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting the degradation mechanisms of the non-fullerene acceptor ITIC-4F in organic solar cells (OSCs). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound degrades in an organic solar cell?
A1: this compound degradation occurs through several key mechanisms:
-
Photodegradation (in an inert atmosphere): This is an intrinsic process where, upon light exposure, the this compound molecule undergoes photoisomerization. This involves a 6-electron electrocyclic reaction between the dicyanomethylene unit and the adjacent thiophene (B33073) ring, followed by a 1,5-sigmatropic hydride shift, resulting in the formation of less effective molecular isomers.[1][2] This reaction is believed to be mediated by the acceptor's triplet state.[1]
-
Photo-oxidation: In the presence of oxygen and light, this compound is susceptible to oxidation. The most vulnerable sites include the C=C double bond linking the central donor core to the acceptor end groups.[3][4]
-
Interfacial Reactions: Common electron transport layers (ETLs), particularly zinc oxide (ZnO), can act as photocatalysts under UV illumination, accelerating the decomposition of this compound at the interface.[2][5] This can lead to the cleavage of the molecule's conjugated backbone.[5]
-
Thermal and Morphological Instability: The nanoscale blend morphology is critical for device function. Thermal stress can lead to excessive crystallization or phase separation of this compound, disrupting the finely tuned bulk heterojunction structure and impairing device performance.[6][7]
Q2: Is this compound more or less stable than its non-fluorinated counterpart, ITIC?
A2: The relative stability is complex and depends on the specific degradation mechanism. In solution, ITIC has been shown to be more stable than this compound.[8] However, in solid-state blends and devices, the fluorination in this compound can lead to more favorable molecular packing and crystallinity, which in turn can enhance its photostability compared to ITIC.[8][9] Specifically, fluorination helps mitigate the intrinsic instability of the ITIC family of acceptors.[9] However, under certain stress conditions, this compound can still exhibit significant degradation.[3]
Q3: How does the choice of donor polymer affect the stability of this compound?
A3: The donor polymer plays a crucial role. A well-matched donor polymer can induce a more ordered and crystalline packing of this compound within the blend, which has been shown to significantly stabilize the acceptor against photodegradation.[8] The stabilizing effect has been observed with different polymers, suggesting the mechanism is related to the blend-induced ordering of this compound rather than a specific chemical interaction with one particular polymer.[8]
Q4: Can device architecture (e.g., conventional vs. inverted) influence the degradation of this compound?
A4: Yes, the device architecture significantly impacts stability. For example, in inverted structures using a ZnO ETL, this compound is prone to photocatalytic degradation initiated by UV light absorption in the ZnO layer.[5] The stability of devices with fluorinated ITIC acceptors can be highly dependent on the device structure.[10] Choosing alternative ETLs that do not exhibit this photocatalytic effect, such as SnO₂, can be a strategy to mitigate this specific degradation pathway.[5]
Troubleshooting Guide
Problem: My device shows a rapid initial "burn-in" loss in Power Conversion Efficiency (PCE), especially in the Fill Factor (FF) and Short-Circuit Current (Jsc).
-
Possible Cause 1: Photodegradation of this compound.
-
Explanation: The initial, rapid drop in performance is often linked to the intrinsic photo-instability of the active layer. High-energy photons (blue and UV light) are particularly damaging and can trigger the photoisomerization of this compound, creating traps and disrupting charge transport.[9]
-
Troubleshooting Steps:
-
Filter the light source: During testing, use a UV cut-off filter to eliminate photons with wavelengths below 400 nm. Compare the degradation rate with and without the filter.
-
Analyze spectral dependence: Test device stability under monochromatic light of different wavelengths (e.g., red vs. blue LEDs). A significantly faster degradation under blue light points to a photodegradation issue.[9]
-
Monitor absorption spectra: Track the UV-Vis absorption spectrum of the active layer film over time during light soaking. A decrease in the main absorption peak of this compound (around 700-720 nm) is a direct indicator of its degradation.[8]
-
-
-
Possible Cause 2: Photocatalytic reaction with ZnO ETL.
-
Explanation: If you are using an inverted device structure with a ZnO electron transport layer, the UV portion of the solar spectrum can be absorbed by the ZnO, generating reactive species that decompose the this compound molecules at the interface.[5] This breaks the conjugated structure, leading to poor electron transport.[5]
-
Troubleshooting Steps:
-
Replace the ETL: Fabricate a control device using a more photochemically stable ETL, such as Tin Oxide (SnO₂), and compare its stability to the ZnO-based device under UV-containing light.[5]
-
Characterize the interface: Use techniques like mass spectrometry on aged films of this compound coated on ZnO to identify molecular fragments, confirming the decomposition reaction.[5]
-
-
Problem: The device performance is highly sensitive to the annealing temperature and duration.
-
Possible Cause: Suboptimal or excessive blend morphology development.
-
Explanation: The morphology of the donor:this compound blend is crucial and is controlled by thermal annealing. Insufficient annealing may result in an amorphous, disordered state for this compound, while excessive annealing can cause the growth of large crystalline domains that hinder exciton (B1674681) dissociation and charge transport.[7][8] Optimal annealing increases the crystallinity of this compound, which enhances photostability.[8]
-
Troubleshooting Steps:
-
Systematic annealing study: Fabricate a series of devices with the active layer annealed at different temperatures (e.g., in 20°C increments from 100°C to 200°C) for a fixed duration.
-
Morphological Characterization: Use Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to analyze the crystallinity and molecular packing of the this compound in the blend at each annealing temperature. Correlate the device performance with the morphological parameters.[8]
-
Assess thermal stability: Once the optimal annealing condition is found, test the stability of these devices by subjecting them to prolonged heating (e.g., at 85°C) and monitor the PCE, FF, Jsc, and Voc.
-
-
Data Summary
Table 1: Effect of Annealing Temperature on PM6:this compound Blend Crystallinity and Photostability
| Annealing Temp. (°C) | This compound Crystallite Coherence Length (CCL) (nm) | This compound d-spacing (nm) | Stability Improvement |
| 100 | 0.63 | 1.93 | Baseline |
| 150 | 0.75 | - | Improved |
| 200 | 2.38 | 1.57 | Significantly Improved |
Data extracted from a study on PM6:this compound blends, showing that higher annealing temperatures lead to larger and more ordered this compound crystallites, which correlates with enhanced photostability.[8]
Table 2: Wavelength-Dependent Degradation of this compound Based Devices
| Device Blend | Illumination Source | Key Observation |
| PTQ10:this compound | Blue Light (457 nm) | Pronounced "burn-in" like degradation in PCE and Jsc. |
| PTQ10:this compound | Red Light (660 nm) | Slower, more linear degradation compared to blue light. |
| PTVT:this compound | Blue Light (457 nm) | Burn-in like PCE and Jsc degradation observed. |
| PTVT:this compound | Red Light (660 nm) | Only linear degradation observed. |
This table summarizes findings that high-energy photons (blue light) are significantly more damaging to this compound based solar cells than lower-energy photons (red light), highlighting a key photodegradation mechanism.[9]
Experimental Protocols
Protocol 1: Photostability Testing under Monochromatic Illumination
-
Device Encapsulation: Encapsulate the organic solar cell in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip to prevent exposure to ambient air and moisture.
-
Initial Characterization: Measure the initial current density-voltage (J-V) characteristics of the device under a standard solar simulator (e.g., AM1.5G, 100 mW/cm²) to determine the starting PCE, Voc, Jsc, and FF.
-
Light Soaking Setup: Place the encapsulated device in a temperature-controlled chamber. Illuminate the device with a high-intensity monochromatic LED (e.g., 457 nm for blue light or 660 nm for red light). The intensity should be set to a level that induces measurable degradation over a reasonable timeframe (e.g., 1-10 sun equivalent intensity).
-
Periodic J-V Measurement: Periodically interrupt the light soaking to measure the J-V curve under the standard solar simulator. The frequency of measurement depends on the degradation rate but could be every 15-60 minutes initially, extending to longer intervals as degradation slows.
-
Data Analysis: Plot the normalized PCE, Voc, Jsc, and FF as a function of illumination time. Compare the degradation profiles for devices tested under different wavelengths to identify wavelength-dependent degradation mechanisms.[9]
Protocol 2: Morphological Analysis using Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)
-
Sample Preparation: Prepare thin films of the Donor:this compound blend on silicon substrates, mimicking the conditions used for device fabrication. Create a series of samples annealed at different temperatures.
-
GIWAXS Measurement: Mount the sample in the GIWAXS instrument. The X-ray beam should strike the sample at a shallow angle of incidence (e.g., 0.12° - 0.20°).
-
Data Acquisition: Collect the 2D scattering pattern on an area detector. The pattern will contain information about the crystalline structure and molecular orientation within the film.
-
Data Analysis:
-
Integrate the 2D pattern to obtain 1D profiles in the in-plane (IP) and out-of-plane (OOP) directions.
-
Identify the diffraction peaks corresponding to the donor polymer and this compound. For this compound, the (100) lamellar diffraction peak is often analyzed.[8]
-
Calculate the d-spacing from the peak position using Bragg's Law to determine the intermolecular packing distance.
-
Determine the Crystal Coherence Length (CCL) from the peak width using the Scherrer equation to estimate the size of the crystalline domains.[8]
-
Compare the 1D profiles for samples annealed at different temperatures to understand how thermal treatment affects crystallinity and morphology.
-
Mandatory Visualizations
Caption: Intrinsic photodegradation pathway of this compound under inert conditions.
Caption: Troubleshooting workflow for rapid degradation in this compound solar cells.
Caption: Relationship between annealing, morphology, and stability in this compound blends.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00132J [pubs.rsc.org]
- 3. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. Structure Dependent Photostability of ITIC and this compound [addi.ehu.eus]
- 5. On the interface reactions and stability of nonfullerene organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07269B [pubs.rsc.org]
- 6. Progress in Stability of Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Insights into the relationship between molecular and order-dependent photostability of ITIC derivatives for the production of photochemically stable b ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC04614A [pubs.rsc.org]
- 9. Photodegradation of Organic Solar Cells under Visible Light and the Crucial Influence of Its Spectral Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
Technical Support Center: Improving the Photostability of ITIC-4F Based Devices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ITIC-4F based devices. The information is designed to help address common challenges related to photostability and improve experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that can arise during experiments with this compound based devices, leading to poor photostability and device performance.
Problem 1: Rapid initial performance decay ("burn-in") under illumination.
-
Question: My device shows a significant drop in Power Conversion Efficiency (PCE) within the first few hours of light soaking. What could be the cause and how can I mitigate it?
-
Answer: This initial rapid degradation, often termed "burn-in," can be attributed to several factors. One primary cause is the presence of morphological defects or non-optimal blend microstructures in the active layer. Another significant factor can be the interaction between the this compound acceptor and the electron transport layer (ETL), particularly with materials like zinc oxide (ZnO), which can have a photocatalytic effect.
Troubleshooting Steps:
-
Optimize Thermal Annealing: Thermal annealing of the active layer can significantly improve its crystallinity and molecular packing.[1] This more ordered structure can enhance photostability. Experiment with different annealing temperatures (e.g., 100°C to 200°C) and durations to find the optimal conditions for your specific donor:acceptor blend.[1]
-
Interfacial Layer Engineering: If using a ZnO ETL, consider inserting a thin passivation layer between the ZnO and the active layer. This can physically separate the this compound from the ZnO, mitigating the detrimental photocatalytic effect.[2]
-
Solvent Additive Optimization: The choice and concentration of solvent additives can influence the film morphology. Fine-tuning the solvent system may lead to a more stable active layer microstructure.
-
Problem 2: Gradual but steady decline in device performance over long-term illumination.
-
Question: My device is relatively stable initially but shows a consistent decrease in PCE, Fill Factor (FF), and Open-Circuit Voltage (Voc) over tens to hundreds of hours of continuous illumination. What are the underlying degradation mechanisms?
-
Answer: Long-term degradation in this compound based devices is often linked to intrinsic photochemical and photophysical processes within the this compound molecule itself, as well as slow morphological changes in the blend film.
Underlying Mechanisms:
-
Photoisomerization and Electrocyclization: Under illumination, this compound can undergo a series of reactions starting with a cis-trans isomerization of the terminal groups, followed by an electrocyclic reaction.[1][3] This leads to the formation of isomeric photoproducts that disrupt the original conjugated structure of the molecule, affecting its light absorption and charge transport properties.[1][3]
-
Photo-oxidation: In the presence of oxygen and light, this compound can undergo oxidation. This process can lead to the incorporation of oxygen atoms into the molecule and potential cleavage of chemical bonds, further degrading the material.[4][5]
-
Morphological Instability: Prolonged illumination and heating can induce changes in the blend morphology, such as phase separation or changes in crystallinity, which can negatively impact device performance.
Mitigation Strategies:
-
Encapsulation: Proper encapsulation of the device is crucial to prevent the ingress of oxygen and moisture, which are major contributors to photodegradation.
-
Material Design: While you may be working with this compound, it is important to note that ongoing research focuses on designing new non-fullerene acceptors with improved intrinsic photostability.
-
Donor Polymer Selection: The choice of the donor polymer can influence the photostability of the blend. Some donor polymers may have a stabilizing effect on the acceptor.
-
Problem 3: Discrepancies in stability measurements between different laboratories.
-
Question: My stability measurement results for the same type of device are not consistent with those reported by other research groups. Why is this happening?
-
Answer: Inconsistent stability testing conditions are a common reason for discrepancies in reported device lifetimes. To ensure comparability and reproducibility of results, it is highly recommended to follow standardized testing protocols.
Recommendation:
-
Adopt ISOS Protocols: The International Summit on Organic Photovoltaic Stability (ISOS) has developed a set of consensus protocols for stability testing.[6][7][8] These protocols define specific conditions for various stress tests, including light soaking (ISOS-L), dark storage (ISOS-D), and thermal cycling (ISOS-T). Adhering to these protocols (e.g., ISOS-L-2 or ISOS-L-3 for accelerated light soaking) will make your results more reliable and comparable to the broader research community.
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The primary intrinsic degradation pathway for this compound under an inert atmosphere involves a photoisomerization followed by a 6-electron electrocyclic reaction between the dicyanomethylene unit and the thiophene (B33073) ring, ultimately leading to the formation of isomeric photoproducts.[3][4] In the presence of oxygen and light, photo-oxidation becomes a significant degradation mechanism.[4][5] Furthermore, interactions with certain interfacial layers, like ZnO, can lead to photocatalytic decomposition.[2][4]
Q2: How does thermal annealing improve the photostability of this compound based devices?
A2: Thermal annealing improves the photostability of this compound based devices primarily by increasing the crystallinity and ordering of the active layer.[1] A more ordered and crystalline structure is generally more resistant to photo-induced degradation and morphological changes. Studies have shown that increasing the annealing temperature of PM6:this compound blends leads to a progressive improvement in their photostability.[1]
Q3: What is the role of the donor polymer in the photostability of this compound based blends?
A3: The donor polymer can have a significant impact on the photostability of the blend. The interaction between the donor and this compound can influence the blend morphology and its stability. A favorable molecular packing within the blend, induced by the donor polymer, can contribute to a stabilizing mechanism.
Q4: Are there any specific experimental conditions I should be aware of when testing the photostability of my devices?
A4: Yes, it is crucial to control and report the experimental conditions accurately. Key parameters to consider, as outlined in the ISOS protocols, include:
-
Light Source and Intensity: Use a calibrated solar simulator with a spectrum that closely matches the AM1.5G standard.
-
Temperature: Maintain a constant and controlled temperature throughout the experiment.
-
Atmosphere: Specify whether the testing is done in an inert atmosphere (e.g., nitrogen) or in ambient air, and report the relative humidity.
-
Electrical Biasing: Indicate whether the device is held at the maximum power point (MPP), open-circuit (Voc), or short-circuit (Jsc) condition during the stability test.
Quantitative Data Summary
The following tables summarize quantitative data on the performance and photostability of this compound based devices under different conditions.
Table 1: Impact of Thermal Annealing on the Photostability of PM6:this compound Blends
| Annealing Temperature (°C) | Time to 80% of Initial Absorbance (T80) (hours) | Key Observation |
| 100 | ~150 | Rapid degradation of the A0-0 absorption peak. |
| 200 | > 700 | Significantly improved stability with only a 30% loss in the A0-0 peak after 700 hours.[6] |
Table 2: Comparison of Photostability of ITIC vs. This compound (Pure Films)
| Material | Time to Complete Degradation (hours) | Observation |
| ITIC (annealed at 100°C) | ~500 | Complete conversion to photoproduct P2. |
| This compound (annealed at 100°C) | ~500 | Total degradation of initial absorbance.[6] |
| This compound (annealed at 200°C) | > 700 | Greatly improved stability.[6] |
Experimental Protocols
1. UV-Vis Absorption Spectroscopy for Thin Film Degradation Monitoring
-
Objective: To monitor the change in the absorption spectrum of the active layer thin film as a function of illumination time.
-
Methodology:
-
Sample Preparation: Deposit the this compound based active layer thin film on a transparent substrate (e.g., quartz or glass).
-
Initial Measurement: Record the initial UV-Vis absorption spectrum of the film before any light exposure.
-
Light Soaking: Expose the film to a light source of known spectrum and intensity (e.g., a solar simulator) under controlled temperature and atmospheric conditions.
-
Periodic Measurements: At regular time intervals, remove the sample from the light source and record its UV-Vis absorption spectrum.
-
Data Analysis: Plot the absorbance at the maximum absorption wavelength (λmax) of this compound as a function of illumination time to quantify the degradation rate.
-
2. Power Conversion Efficiency (PCE) Measurement and Stability Testing
-
Objective: To measure the PCE of the device and track its evolution over time under continuous illumination.
-
Methodology:
-
Device Fabrication: Fabricate the complete organic solar cell device.
-
Initial Characterization: Measure the initial current density-voltage (J-V) curve of the device under standard test conditions (STC: AM1.5G illumination, 100 mW/cm², 25°C) to determine the initial PCE, Voc, Jsc, and FF.
-
Stability Test Setup: Place the device in a stability testing chamber with a controlled light source, temperature, and atmosphere.
-
Continuous Monitoring: Continuously illuminate the device and periodically measure its J-V characteristics. It is recommended to track the device at its maximum power point (MPP) for realistic lifetime assessment.
-
Data Analysis: Plot the normalized PCE, Voc, Jsc, and FF as a function of illumination time. The time at which the PCE drops to 80% of its initial value is often reported as the T80 lifetime.
-
Diagrams
Caption: Workflow for assessing the photostability of this compound devices.
Caption: Key steps in the intrinsic photodegradation of this compound.
Caption: A logical approach to troubleshooting photostability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
- 4. ossila.com [ossila.com]
- 5. indico.ictp.it [indico.ictp.it]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Thermal Degradation of ITIC-4F Thin Films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the thermal degradation of ITIC-4F thin films.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of this compound thin films?
A1: The thermal stability of this compound thin films is primarily influenced by temperature, atmosphere (presence of oxygen), and the film's morphology, including its crystalline structure.[1][2] this compound can exist in different polymorphic phases, and transitions between these phases occur at specific temperatures, affecting the material's stability and properties.[1][3] Annealing at elevated temperatures can improve the intrinsic photostability of the film.[4]
Q2: What are the main degradation pathways observed for this compound under thermal stress?
A2: The primary thermal degradation pathway for this compound, often exacerbated by the presence of light and oxygen, involves the oxidative cleavage of specific chemical bonds.[1][2] The most vulnerable sites are the carbon-carbon double bonds (C=C) within the thienothiophene backbone and the linkage between the electron-donating core and the electron-accepting end groups.[1][2]
Q3: How does thermal annealing affect the morphology and performance of this compound thin films?
A3: Thermal annealing can significantly alter the morphology of this compound thin films. Annealing can induce a transition from an amorphous to a more crystalline state, which can affect the material's charge transport properties.[3] Specifically, this compound has a glass transition temperature (Tg) around 170-180°C.[1][5] Annealing near or above this temperature can lead to the formation of different polymorphs and potentially large crystal domains, which may disrupt the desired nanostructure in device applications.[5][6] However, appropriate annealing can also enhance the film's stability.[4]
Q4: What is the role of polymorphism in the thermal stability of this compound?
A4: this compound exhibits polymorphism, meaning it can exist in different crystalline structures depending on the temperature.[1][3] These different polymorphs can have varying levels of thermal stability. For instance, a solid-state transformation to a different polymorph can occur at elevated temperatures, which can influence the material's electronic properties and resistance to degradation.[6][7] The response of this compound to accelerated stress tests has been shown to be polymorph-dependent.[1][2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the thermal treatment of this compound thin films.
Issue 1: Unexpected changes in UV-Vis absorption spectrum after thermal annealing.
-
Symptom: A significant shift or decrease in the main absorption peak (around 700 nm) of the this compound thin film after heating.
-
Possible Cause: This could indicate either a change in the film's morphology (crystallization or phase transition) or the onset of thermal degradation. Annealing this compound can cause a red-shift in the absorption peak as it crosses its glass transition temperature.[1] A decrease in peak intensity, however, may suggest degradation.
-
Troubleshooting Steps:
-
Verify Annealing Temperature: Ensure the annealing temperature is within the desired range for the intended process. Cross-reference with differential scanning calorimetry (DSC) data to understand the phase transition temperatures for your specific batch of this compound.[7]
-
Control the Atmosphere: Perform annealing in an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, which can be a primary degradation pathway.
-
Characterize Morphology: Use techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to investigate changes in the film's crystallinity and molecular packing before and after annealing.[1][7]
-
Chemical Structure Analysis: Employ Fourier-Transform Infrared (FTIR) or Raman spectroscopy to check for changes in the chemical structure, such as the appearance of carbonyl peaks, which could indicate oxidation.[4]
-
Issue 2: Poor device performance after high-temperature annealing of the active layer.
-
Symptom: A significant drop in power conversion efficiency (PCE), fill factor (FF), or short-circuit current (Jsc) in an organic solar cell after annealing the this compound-based active layer.
-
Possible Cause: High-temperature annealing (especially above the Tg of ~180°C) can lead to excessive crystallization and the formation of large domains of the acceptor material.[5] This can disrupt the bulk heterojunction nanostructure, leading to poor charge generation and transport.[5]
-
Troubleshooting Steps:
-
Optimize Annealing Temperature and Time: Systematically vary the annealing temperature and duration to find the optimal conditions that improve morphology without causing excessive phase separation. Studies have shown that annealing up to 150°C may not significantly impact device performance, while higher temperatures can be detrimental.[7]
-
Morphological Analysis: Use Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM) to visualize the surface and bulk morphology of the active layer to assess the extent of phase separation and crystal growth.
-
Consider Ternary Blends: Introducing a third component (another non-fullerene acceptor or a polymer) can sometimes suppress the crystallization of this compound and improve the thermal stability of the blend.[6][8]
-
Quantitative Data Summary
| Parameter | Value | Experimental Technique | Reference |
| Glass Transition Temperature (Tg) | ~170 - 180 °C | Fast Scanning Calorimetry (FSC) / Differential Scanning Calorimetry (DSC) | [1][5] |
| Polymorph I to II Transition | ~180 °C | Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | [5] |
| Solid-Solid Transformation (in mixture with ITIC-4Cl) | Endotherm peak at 160 °C | Differential Scanning Calorimetry (DSC) | [7] |
| Crystallization (in mixture with ITIC-4Cl) | Exotherm peak at 210 °C | Differential Scanning Calorimetry (DSC) | [7] |
Experimental Protocols
1. Thermal Annealing of this compound Thin Films
-
Objective: To investigate the effect of temperature on the morphology and optical properties of this compound thin films.
-
Procedure:
-
Prepare this compound thin films on the desired substrate (e.g., glass, ITO-coated glass) via spin-coating or blade-coating from a solution (e.g., in chloroform (B151607) or chlorobenzene).
-
Place the prepared films on a hotplate in a controlled, inert atmosphere (e.g., a glovebox filled with nitrogen).
-
Set the hotplate to the desired annealing temperature (e.g., in increments from 100°C to 250°C).
-
Anneal the films for a specific duration (e.g., 10 minutes).
-
Allow the films to cool down to room temperature before removing them from the inert atmosphere.
-
Characterize the annealed films using techniques such as UV-Vis spectroscopy, GIWAXS, and AFM.
-
2. Differential Scanning Calorimetry (DSC) of this compound
-
Objective: To determine the thermal transition temperatures (e.g., glass transition, melting, crystallization) of this compound.
-
Procedure:
-
Scrape a small amount of this compound powder or film (typically 1-5 mg) into a DSC pan.
-
Seal the pan hermetically. An empty sealed pan should be used as a reference.
-
Place the sample and reference pans into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert gas flow (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify endothermic and exothermic transitions.
-
Visualizations
Caption: Thermal degradation and morphological evolution pathways of this compound.
Caption: Troubleshooting workflow for this compound thin film annealing issues.
References
- 1. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]
- 2. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. research.chalmers.se [research.chalmers.se]
Role of oxygen and light in Itic-4F degradation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation of the non-fullerene acceptor (NFA) ITIC-4F, with a specific focus on the roles of oxygen and light.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound when exposed to light?
A1: this compound primarily degrades through two main pathways when illuminated:
-
Photoisomerization: This process involves a 6-electron electrocyclic reaction between the dicyanomethylene unit and the thiophene (B33073) ring, which is then followed by a 1,5-sigmatropic hydride shift.[1][2] This reaction is accelerated under inert (oxygen-free) conditions and is believed to proceed through a triplet-mediated reaction path.[2]
-
Photo-oxidation: In the presence of oxygen, a degradation process is triggered by both light and oxygen.[3][4] This pathway targets the most vulnerable molecular segments, particularly the C=C double bond in the thienothiophene central backbone and the C=C linkage between the electron-rich donor core and the electron-deficient acceptor ends.[3][4][5]
Q2: How does the presence of oxygen affect the degradation of this compound?
A2: The role of oxygen is complex. While it is a key trigger for photo-oxidation, it can quench the triplet-mediated reaction path that leads to photoisomerization.[2][3][4] This means that under inert conditions, the photoisomerization pathway is accelerated.[2] However, in ambient conditions, photo-oxidation becomes a dominant degradation mechanism.[3][4] For organic solar cells, the presence of oxygen can also lead to p-doping of the active layer, forming mobile holes and immobile superoxide (B77818) anions, which hinders charge carrier extraction and reduces the short-circuit current.[6]
Q3: My this compound-based solar cell is showing a rapid initial drop in performance ("burn-in"). Is this related to degradation?
A3: Yes, the initial "burn-in" degradation observed in many organic solar cells is often linked to photo-induced processes. For non-fullerene acceptors, this can be related to the intrinsic instability of the materials under illumination.[7][8] In some cases, interactions with other layers in the device, such as the ZnO electron transport layer, can generate radicals under UV exposure that degrade the NFA.[9][10] This degradation can introduce trap states, lower electron mobility, and increase recombination rates, causing a drop in power conversion efficiency (PCE).[7][11]
Q4: Is this compound more or less stable than its non-fluorinated counterpart, ITIC?
A4: The relative stability of this compound and ITIC depends on the specific degradation pathway and experimental conditions.
-
In terms of photo-oxidation , this compound has shown lower oxidation capability and a higher bond strength retaining effect compared to ITIC, suggesting better stability in the presence of oxygen.[3][4][5]
-
However, regarding photoisomerization under inert conditions, this compound has been observed to have higher photoreactivity and degrades faster than ITIC.[2] This is attributed to a lower activation energy for the electrocyclization reaction in the fluorinated molecule.[2]
Q5: How can I minimize this compound degradation during experiments and in devices?
A5: Several strategies can be employed to minimize degradation:
-
Encapsulation: Properly encapsulating the device is crucial to prevent the intrusion of oxygen and moisture, which are key drivers of extrinsic degradation.[12]
-
Thermal Annealing: Annealing this compound films at elevated temperatures (e.g., 200°C) can enhance their crystalline order.[13][14] This increased crystallinity has been shown to significantly improve photostability by suppressing or slowing down the photoisomerization process.[13][14]
-
Inert Atmosphere: Processing and storing samples and devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) will minimize exposure to oxygen and moisture.[15]
-
UV Filtering: Since high-energy photons can accelerate degradation, using UV filters during long-term stability testing can provide a more realistic assessment of operational stability under typical solar conditions.[8][16]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Rapid color change (photobleaching) of this compound in solution or film under illumination in air. | Photo-oxidation. | Confirm the degradation by taking UV-Vis absorption spectra over time. A decrease in the main absorption band indicates chromophore loss.[4] For future experiments, prepare and handle solutions/films in an inert environment. |
| Device performance degrades faster under inert atmosphere than expected. | Accelerated photoisomerization. | This pathway is faster in the absence of oxygen.[2] Investigate the impact of thermal annealing on the this compound film prior to device completion to enhance its crystalline stability.[13] |
| Significant drop in short-circuit current (Jsc) and fill factor (FF) after initial light exposure. | Formation of charge traps due to photodegradation. | This may be caused by the intrinsic degradation of this compound or its interaction with adjacent layers (e.g., ZnO).[9][11] Characterize the trap density of states. Consider using a surface treatment on the ZnO layer or an alternative electron transport layer. |
| Inconsistent stability results between different batches of this compound. | Polymorphism and morphology differences. | The crystalline order of this compound significantly impacts its stability.[2][4] Ensure consistent processing conditions (e.g., solvent, annealing temperature, and time) to achieve reproducible morphology. Characterize film morphology using techniques like GIWAXS or AFM. |
Quantitative Data Summary
Table 1: Photostability of this compound vs. ITIC under Different Conditions
| Material | Condition | Observation | Reference |
| This compound | Annealed at 200°C, in air, under illumination | Retained ~70% of initial absorbance after >700 hours. | [13][14] |
| This compound | Annealed at 100°C, in air, under illumination | Complete degradation after 500 hours. | [13][14] |
| ITIC | Annealed at 100°C, in air, under illumination | Complete conversion to photoproduct after 500 hours. | [13] |
| This compound vs. ITIC | As-cast films, under laser illumination in air | This compound peaks take double the time to reach half-intensity compared to ITIC, indicating higher photostability. | [4] |
| This compound vs. ITIC | In solution, under illumination, inert conditions | This compound shows higher photoreactivity and faster degradation than ITIC. | [2] |
Experimental Protocols
Protocol 1: Assessing Photostability of this compound Thin Films
-
Substrate Preparation: Clean glass or quartz substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each). Dry the substrates with a nitrogen gun.
-
Film Deposition: Prepare a solution of this compound in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. Deposit the thin film onto the prepared substrate using spin-coating or blade-coating to achieve a uniform thickness (typically 80-100 nm).
-
Annealing (Optional but Recommended): Transfer the coated substrates to a hotplate in an inert atmosphere (glovebox). Anneal at a specified temperature (e.g., 100°C, 150°C, 200°C) for 10 minutes to study the effect of crystallinity on stability.[13][14]
-
Accelerated Photodegradation:
-
Place the samples in a controlled environment (either ambient air or a nitrogen-filled chamber).
-
Expose the films to a calibrated light source, such as a solar simulator (e.g., AM1.5G, 100 mW/cm²) or a specific wavelength LED.[13][16] Use a UV cut-off filter if desired.
-
Maintain a constant sample temperature throughout the experiment.
-
-
Characterization:
-
Periodically measure the UV-Vis absorption spectrum of the film at set time intervals (e.g., 0, 1, 5, 10, 24... hours). Monitor the intensity of the main absorption peak (A0-0 transition) around 670-750 nm.[2][13]
-
(Optional) Use Fourier-Transform Infrared (FTIR) spectroscopy to track changes in chemical bonds, such as the carbonyl (C=O) stretch around 1702 cm⁻¹, which can indicate structural changes.[13]
-
(Optional) Use Raman spectroscopy to monitor the decrease in intensity of characteristic peaks, indicating chromophore loss.[4]
-
-
Data Analysis: Plot the normalized absorbance (A/A₀) of the main peak as a function of illumination time to quantify the degradation rate.
Diagrams and Workflows
Caption: Competing degradation pathways for this compound under illumination.
Caption: Workflow for assessing the photostability of this compound films.
Caption: Key factors influencing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]
- 5. Structure Dependent Photostability of ITIC and this compound [addi.ehu.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. web.stanford.edu [web.stanford.edu]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating performance degradation mechanisms in non-fullerene acceptor solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA03501A [pubs.rsc.org]
- 11. Elucidating performance degradation mechanisms in non-fullerene acceptor solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. Development of encapsulation strategies towards the commercialization of perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Photodegradation of Organic Solar Cells under Visible Light and the Crucial Influence of Its Spectral Composition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ITIC-4F:Polymer Blend Morphology for High-Efficiency Organic Solar Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on optimizing the morphology of ITIC-4F:polymer blends for high-efficiency organic solar cells. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
This section addresses common problems observed during device fabrication and characterization, with a focus on their relation to the active layer morphology.
Q1: My device exhibits a low Fill Factor (FF). What are the potential morphological reasons, and how can I improve it?
A low Fill Factor is often indicative of poor charge transport and high recombination rates within the active layer. Morphologically, this can be attributed to several factors:
-
Suboptimal Phase Separation: If the donor and acceptor domains are too large, it can lead to inefficient charge extraction. Conversely, if the domains are too small or poorly defined, charge recombination at the donor-acceptor interface can increase.
-
Imbalanced Charge Carrier Mobility: An imbalance between electron and hole mobility can lead to space-charge buildup and a reduced FF.
-
Poor Vertical Stratification: A non-ideal vertical distribution of the donor and acceptor components can hinder charge collection at the respective electrodes.
Troubleshooting Steps:
-
Solvent Additives: The use of solvent additives is a highly effective strategy to control the blend morphology.[1]
-
Non-aromatic additives like 1,8-diiodooctane (B1585395) (DIO) can enhance the crystallinity of the blend but may lead to a drop in the open-circuit voltage (Voc).[1][2]
-
Aromatic additives such as 1-chloronaphthalene (B1664548) (CN) or diphenyl ether (DPE) can also be employed to fine-tune the phase separation.[1][3][4] The optimal concentration of the additive is crucial; for instance, adding 0.25 vol% DIO has been shown to significantly enhance power conversion efficiency (PCE).[5]
-
-
Thermal Annealing: Post-deposition thermal annealing can improve the crystallinity and phase separation of the blend.[6][7][8][9] The annealing temperature and duration must be carefully optimized. Annealing at temperatures near the glass transition temperature of the polymer can promote molecular rearrangement and the formation of more ordered domains.[6][10]
-
Solvent Selection: The choice of the main solvent affects the film formation kinetics and the resulting morphology. Solvents with different boiling points and solubility for the donor and acceptor will lead to different degrees of aggregation and phase separation.
Q2: The short-circuit current (Jsc) of my device is lower than expected. How can I improve it by optimizing the morphology?
A low short-circuit current suggests inefficient light absorption, poor exciton (B1674681) dissociation, or inefficient charge transport. Morphological factors influencing Jsc include:
-
Suboptimal Domain Size: For efficient exciton dissociation, the domain size should be comparable to the exciton diffusion length (typically around 10 nm). If the domains are too large, excitons may recombine before reaching a donor-acceptor interface.
-
Poor Crystallinity and Molecular Packing: Well-ordered crystalline domains with favorable π-π stacking facilitate efficient charge transport to the electrodes.[11]
-
Thick Active Layer: An overly thick active layer can lead to increased series resistance and incomplete charge collection, thus reducing Jsc.
Troubleshooting Steps:
-
Optimize Additive Concentration: Fine-tuning the concentration of solvent additives like DIO or CN can control the domain spacing and crystallinity, which directly impacts Jsc.[3][4][5]
-
Control Solvent Evaporation Rate: A slower solvent evaporation rate can provide more time for the polymer chains to self-organize into a more ordered structure, potentially improving crystallinity and Jsc. This can be achieved by using higher boiling point solvents or by controlling the spin-coating environment.
-
Systematic Annealing Studies: Perform a systematic study of thermal annealing temperatures and times to find the optimal conditions that enhance crystallinity and molecular ordering without creating excessively large domains.[6][7][8][9]
-
Vary Active Layer Thickness: Systematically vary the active layer thickness to find the sweet spot that balances light absorption and charge extraction.
Q3: My devices show poor stability and degrade quickly. Can morphology be a contributing factor?
Yes, the morphology of the active layer plays a crucial role in the stability and lifetime of organic solar cells.[6]
-
Large Amorphous Regions: Amorphous domains are more susceptible to photo-oxidation and morphological rearrangements upon exposure to light and heat, leading to device degradation.
-
Additive-Induced Instability: While solvent additives can improve initial performance, some, like DIO, have been reported to accelerate device degradation.[6]
-
Interfacial Instability: The interfaces between the active layer and the transport layers are critical. Poor adhesion or intermixing can lead to delamination and performance loss over time.
Troubleshooting Steps:
-
Promote a Crystalline Morphology: Processing conditions that favor a higher degree of crystallinity in both the donor and acceptor phases can enhance the photostability of the device.[6]
-
Explore Additive-Free Systems: If stability is a major concern, developing processing strategies that achieve good morphology without the need for potentially detrimental additives is a valuable approach.
-
Optimize Annealing Conditions: Proper thermal annealing can lead to a more thermodynamically stable morphology that is less prone to changes over time.[6][7][8][9]
-
Interfacial Engineering: Ensure clean interfaces and consider using interfacial layers that can improve adhesion and prevent degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a popular non-fullerene acceptor?
This compound (also known as IT-4F or ITIC-2F) is a non-fullerene acceptor (NFA) molecule used in organic solar cells.[12] Its popularity stems from several advantageous properties compared to its predecessor, ITIC:
-
Broader Absorption Spectrum: this compound has a more red-shifted absorption spectrum, allowing it to harvest a larger portion of the solar spectrum and potentially leading to a higher power conversion efficiency (PCE).[12]
-
Deeper HOMO/LUMO Energy Levels: This provides a better energetic match for a wider range of polymer donors and can contribute to improved device stability.[12]
-
Enhanced Intramolecular Charge Transfer: The fluorine atoms on the end groups enhance intramolecular charge transfer, contributing to its improved absorption characteristics.[12]
Q2: What are the key morphological features to control in this compound:polymer blends?
The key to high-performance devices lies in controlling the bulk heterojunction (BHJ) morphology at the nanoscale. The most critical features include:
-
Domain Purity and Size: Achieving phase-separated domains of the polymer donor and this compound acceptor with high purity is essential. The optimal domain size is typically in the range of the exciton diffusion length (10-20 nm) to ensure efficient exciton dissociation at the interface.
-
Crystallinity and Molecular Orientation: A high degree of crystallinity with a favorable "face-on" π-π stacking orientation relative to the substrate is desirable for efficient vertical charge transport.[11]
-
Interpenetrating Network: An ideal morphology consists of a bicontinuous interpenetrating network of the donor and acceptor phases, providing continuous pathways for both electrons and holes to travel to their respective electrodes.
Q3: What are the most common techniques to characterize the morphology of the active layer?
Several techniques are commonly used to probe the morphology of the active layer at different length scales:
-
Atomic Force Microscopy (AFM): Provides surface topography and phase images, revealing the surface roughness and the lateral phase separation of the donor and acceptor domains.[5]
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): A powerful technique to investigate the crystallinity, molecular packing, and orientation of the polymer and small molecule components within the thin film.[5][6][11]
-
Grazing-Incidence Small-Angle X-ray Scattering (GISAXS): Probes the nanoscale domain sizes and shapes within the bulk of the film.[5]
-
Transmission Electron Microscopy (TEM): Can provide high-resolution images of the bulk morphology, but sample preparation can be challenging.
-
Scanning Electron Microscopy (SEM): Useful for examining the surface morphology and cross-sections of the device.[5]
Quantitative Data Summary
Table 1: Influence of Solvent Additives on Photovoltaic Performance
| Polymer Donor | Acceptor | Additive (vol%) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDB-T-SF | IT-4F | None | - | - | - | 3.5 | [5] |
| PBDB-T-SF | IT-4F | DIO (0.25%) | - | - | - | 7.9 | [5] |
| PTB7-Th | IEICO-4F | CN | 0.71 | 27.3 | 66 | 12.8 | [3][4] |
| PBDF-BDD | IT-4F | DIO | ~0.8 | - | ~70 | >10 | [1] |
| PBDF-BDD | IT-4F | DPE | ~0.9 | - | ~65 | >10 | [1] |
Table 2: Effect of Thermal Annealing on ITIC and this compound Polymorphs
| Material | Annealing Temperature Range (°C) | Identified Polymorph/Phase | Key Observation | Reference |
| ITIC | 180 - 230 | Phase II | Increased A₀₋₀ peak intensity | [6] |
| ITIC | 230 - 250 | Phase III | Drop in A₀₋₀ peak intensity | [6] |
| This compound | ~170 | T_g crossing | Strong red-shift in A₀₋₀ peak | [6] |
| This compound | 180 - 200 | Phase transition | Transitory increased disorder | [6] |
Experimental Protocols
1. Active Layer Deposition (Spin Coating)
This protocol provides a general guideline for depositing the this compound:polymer blend active layer. Specific parameters will need to be optimized for different polymer systems and desired thicknesses.
-
Solution Preparation:
-
Dissolve the polymer donor and this compound acceptor in a suitable solvent (e.g., chloroform, chlorobenzene) at the desired ratio and concentration (e.g., 1:1 ratio, 20 mg/mL total concentration).
-
If using a solvent additive, add the specified volume percentage (e.g., 0.25% DIO) to the solution.
-
Stir the solution overnight on a hotplate at a slightly elevated temperature (e.g., 40-50 °C) in a nitrogen-filled glovebox to ensure complete dissolution.
-
Before use, filter the solution through a 0.45 µm PTFE syringe filter.
-
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) (20 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
Deposit and process the hole transport layer (e.g., PEDOT:PSS) according to standard procedures.
-
-
Spin Coating:
-
Transfer the prepared substrate into a nitrogen-filled glovebox.
-
Dispense a controlled volume of the active layer solution onto the center of the substrate.
-
Spin-coat the solution at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 60 seconds). The spin speed will determine the final film thickness.
-
-
Annealing (Optional):
-
If thermal annealing is required, transfer the coated substrate to a hotplate inside the glovebox.
-
Anneal at the desired temperature (e.g., 100-150 °C) for the optimized duration (e.g., 10 minutes).
-
Allow the substrate to cool down to room temperature before depositing the subsequent layers.
-
2. Morphological Characterization with AFM
-
Sample Preparation: Use the as-cast or annealed active layer film on the substrate.
-
AFM Setup:
-
Mount the sample on the AFM stage.
-
Use a high-quality AFM tip suitable for tapping mode imaging.
-
Engage the tip with the sample surface.
-
-
Imaging:
-
Scan the surface in tapping mode to acquire both height and phase images simultaneously.
-
The height image provides topographical information (surface roughness).
-
The phase image provides information on the material properties and can be used to distinguish between the donor and acceptor phases based on their different mechanical properties.
-
Acquire images at multiple locations on the sample to ensure representativeness.
-
-
Image Analysis:
-
Use the AFM software to measure the root-mean-square (RMS) roughness from the height image.
-
Analyze the phase image to estimate the domain sizes and the degree of phase separation.
-
Visualizations
Caption: Experimental workflow for fabrication and characterization of this compound:polymer solar cells.
Caption: Relationship between processing parameters, blend morphology, and device performance.
References
- 1. Revealing the role of solvent additives in morphology and energy loss in benzodifuran polymer-based non-fullerene organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Unraveling the Effect of Solvent Additive and Fullerene Component on Morphological Control in Organic Solar Cells [cjps.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Solvent Additives on the Morphology and Device Performance of Printed Nonfullerene Acceptor Based Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]
- 7. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 8. DSpace [repository.kaust.edu.sa]
- 9. researchgate.net [researchgate.net]
- 10. Interfacial Morphology and Effects on Device Performance of Organic Bilayer Heterojunction Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
Technical Support Center: Optimizing ITIC-4F Solar Cell Performance with DIO Additives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1,8-diiodooctane (B1585395) (DIO) as a solvent additive in the fabrication of ITIC-4F based organic solar cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DIO in this compound based solar cells?
A1: DIO is a commonly used solvent additive that plays a crucial role in optimizing the morphology of the bulk heterojunction (BHJ) active layer in non-fullerene organic solar cells. Its primary function is to control the drying dynamics of the film, which influences the phase separation between the donor polymer and the this compound acceptor.[1][2] This leads to a more favorable nanostructure for efficient exciton (B1674681) dissociation and charge transport, ultimately enhancing the device performance.[1][3]
Q2: How does DIO concentration affect the performance of this compound solar cells?
A2: The concentration of DIO is a critical parameter that requires careful optimization. Typically, a small volume percentage of DIO (e.g., 0.25% to 1% v/v) can significantly improve the power conversion efficiency (PCE).[4][5] However, excessive amounts of DIO can be detrimental, leading to overly large phase separation domains that exceed the exciton diffusion length, which in turn reduces device efficiency.[6] The optimal concentration can vary depending on the specific donor polymer and processing conditions.
Q3: What are the expected changes in solar cell parameters (PCE, Jsc, Voc, FF) with the addition of DIO?
A3: The addition of an optimal amount of DIO generally leads to an improvement in the short-circuit current density (Jsc) and the fill factor (FF).[3][5] The enhancement in Jsc is often attributed to improved light absorption and more efficient charge generation, while the increase in FF is linked to balanced charge transport and reduced charge recombination.[3][7] The open-circuit voltage (Voc) may show slight variations. These combined improvements result in a significant enhancement of the overall power conversion efficiency (PCE).[4][8]
Q4: Can DIO affect the stability of this compound solar cells?
A4: While DIO is effective at improving initial performance, it has been reported to potentially accelerate device degradation in some organic solar cell systems.[9] Residual DIO in the active layer can be a contributing factor. However, some studies have shown that for certain non-fullerene systems, devices with DIO can exhibit remarkable stability.[3] Therefore, the impact of DIO on stability can be material-system dependent and requires further investigation for specific donor:this compound blends.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Power Conversion Efficiency (PCE) after adding DIO | - Sub-optimal DIO concentration. - Incompatible processing conditions. - Purity of DIO or other materials. | - Perform a systematic optimization of the DIO concentration (e.g., 0.2%, 0.5%, 0.8%, 1.0% v/v). - Re-optimize spin-coating speed and annealing temperature/time. - Ensure high purity of all materials and solvents. |
| Decrease in Short-Circuit Current (Jsc) | - Excessive DIO leading to large domain sizes.[6] - Unfavorable vertical phase separation. | - Reduce the DIO concentration. - Characterize the active layer morphology using techniques like Atomic Force Microscopy (AFM) to assess domain sizes. - Consider using a combination of additives to fine-tune the morphology.[10] |
| Low Fill Factor (FF) | - Unbalanced charge transport. - High series resistance or low shunt resistance. - Increased charge recombination. | - Adjust the DIO concentration to achieve more balanced electron and hole mobility. - Investigate the impact of DIO on the interfaces between the active layer and the transport layers. - Perform impedance spectroscopy to analyze recombination kinetics. |
| Inconsistent results between batches | - Variation in DIO concentration due to its volatility. - Inconsistent aging time of the solution. | - Prepare fresh solutions for each batch. - Ensure precise and consistent addition of DIO. - Control the stirring time and temperature of the active layer solution after adding DIO. |
| Poor film quality (e.g., pinholes, aggregation) | - Poor solubility of the donor or acceptor in the solvent/additive mixture. - Inappropriate spin-coating parameters. | - Ensure the active layer solution is fully dissolved and filtered before spin-coating. - Optimize the spin-coating speed and acceleration to achieve a uniform film. - Consider using a co-solvent system to improve solubility. |
Quantitative Data Summary
The following tables summarize the effect of DIO on the performance of this compound and similar non-fullerene acceptor based solar cells as reported in various studies.
Table 1: Performance of PBDB-T-SF:IT-4F Solar Cells with Varying DIO Concentration [4]
| DIO Conc. (vol%) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| 0 | 0.88 | 7.1 | 56 | 3.5 |
| 0.25 | 0.89 | 13.2 | 67 | 7.9 |
| 0.50 | 0.87 | 12.5 | 65 | 7.1 |
| 1.0 | 0.86 | 11.8 | 62 | 6.3 |
Table 2: Performance of PM6:BTP-eC9 Solar Cells With and Without DIO [3]
| Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Without DIO | 0.86 | 25.34 | 68.61 | 14.88 |
| With DIO | 0.85 | 26.51 | 73.14 | 15.89 |
Experimental Protocols
1. Active Layer Solution Preparation
-
Dissolve the donor polymer and this compound acceptor in a suitable solvent (e.g., chloroform, chlorobenzene) at a specific weight ratio (e.g., 1:1). The total concentration is typically in the range of 10-20 mg/mL.
-
Stir the solution on a hotplate at a moderate temperature (e.g., 40-50 °C) for several hours to overnight in a nitrogen-filled glovebox to ensure complete dissolution.
-
Before use, add the desired volume percentage of DIO to the solution.
-
Continue stirring the solution for at least 30 more minutes to ensure homogeneity.[11]
2. Device Fabrication (Inverted Structure Example)
-
Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Electron Transport Layer (ETL): Spin-coat a layer of ZnO nanoparticle solution onto the ITO substrate and anneal at a specified temperature (e.g., 150 °C) in air.
-
Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the prepared active layer solution (with or without DIO) onto the ETL. The spin-coating speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).
-
Annealing: Anneal the active layer at an optimized temperature (e.g., 100-150 °C) for a specific duration (e.g., 5-10 minutes) to promote optimal morphology.
-
Hole Transport Layer (HTL): Deposit a layer of MoO₃ via thermal evaporation.
-
Top Electrode: Thermally evaporate the top metal electrode (e.g., Ag or Al) through a shadow mask to define the device area.
3. Characterization
-
Current-Voltage (J-V) Characteristics: Measure the J-V curves under simulated AM1.5G solar irradiation (100 mW/cm²) using a solar simulator.
-
External Quantum Efficiency (EQE): Measure the EQE spectra to determine the photocurrent response at different wavelengths.
-
Morphology Characterization: Use Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to investigate the surface and bulk morphology of the active layer.
Visualizations
Effect of DIO on active layer morphology and device performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,8‐Diiodooctane as a Critical Additive: Elucidating its Influence on the Performance of PM6:BTP‐eC9‐Based Nonfullerene Organic Solar Cells | Semantic Scholar [semanticscholar.org]
- 4. mep.tum.de [mep.tum.de]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the Effect of Solvent Additive and Fullerene Component on Morphological Control in Organic Solar Cells [cjps.org]
- 7. Enhancing the efficiency of non-fullerene organic solar cells by using a volatilizable solid additive system - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE01240B [pubs.rsc.org]
- 8. Enhancing Efficiency of Organic Bulkheterojunction Solar Cells by Using 1,8-Diiodooctane as Processing Additive • Neperos [neperos.com]
- 9. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]
- 10. enlitechnology.com [enlitechnology.com]
- 11. mdpi.com [mdpi.com]
Navigating Thermal Annealing of ITIC-4F for Enhanced Crystallinity and Stability: A Technical Guide
Technical Support Center
For researchers and scientists engaged in the development of organic solar cells, optimizing the morphology and stability of the active layer is a critical endeavor. The non-fullerene acceptor ITIC-4F has emerged as a promising material, and thermal annealing is a key processing step to enhance its performance. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the thermal annealing of this compound-based devices.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Significant drop in Fill Factor (FF) after annealing. | Annealing temperature is too high, leading to excessive acceptor aggregation and disruption of the blend nanostructure. For some systems, a drastic drop in FF has been observed at annealing temperatures above 120°C.[1][2] | - Systematically decrease the annealing temperature in increments of 10-20°C to identify the optimal window. - Reduce the annealing time to minimize excessive phase separation. - Characterize the film morphology using Atomic Force Microscopy (AFM) to correlate FF loss with structural changes. |
| Device Power Conversion Efficiency (PCE) decreases after annealing. | - The annealing temperature may have exceeded the glass transition temperature (Tg) of the blend, leading to large-scale phase separation and the formation of large, detrimental crystallites.[3] - Thermal degradation of one or more components in the active layer or interfacial layers. | - Determine the glass transition temperature (Tg) of your specific donor:acceptor blend using Differential Scanning Calorimetry (DSC) and anneal below this temperature. - For ITIC-based blends, a Tg of around 180°C has been noted. Annealing near or above this temperature can lead to the formation of a different polymorph (polymorph II) with larger crystallites that can be detrimental to device performance.[3] - Perform thermal stability tests (e.g., Thermogravimetric Analysis - TGA) on individual components to understand their degradation temperatures. |
| Inconsistent results between batches. | - Variations in the thermal history of the active layer before annealing. - Inconsistent annealing parameters (temperature, time, atmosphere). - Purity of the this compound and donor polymer. | - Ensure a consistent and controlled environment for film deposition and drying prior to annealing. - Calibrate the hotplate or oven regularly to ensure accurate and uniform temperature control. - Use high-purity materials and store them in an inert environment to prevent degradation. |
| Poor device stability despite improved initial performance. | - While annealing can improve initial crystallinity, it might lead to a thermodynamically unstable morphology that is prone to degradation under operational stress (light, heat). - ZnO electron transport layers can induce photocatalytic degradation of this compound, especially under UV illumination.[4] This can lead to the formation of charge traps and recombination centers.[4] | - Investigate the long-term stability of annealed devices under continuous illumination and elevated temperatures. - Consider using alternative electron transport layers or incorporating a protective interlayer between the ZnO and the active layer. - Fullerene derivative additives have been shown to protect this compound from ZnO-induced degradation.[4] |
Frequently Asked Questions (FAQs)
1. What is the optimal thermal annealing temperature for this compound?
The optimal annealing temperature for this compound is highly dependent on the donor polymer it is blended with and the overall device architecture. However, studies have shown that this compound exhibits different polymorphic phases at different temperatures.[5] GIWAXS and DSC analyses have identified a solid-state transformation at around 160°C and another crystallization event at approximately 210°C in some this compound containing blends.[2] It is crucial to perform a systematic study of annealing temperatures for your specific system to find the optimal balance between improved crystallinity and prevention of excessive phase separation.
2. How does thermal annealing affect the crystallinity of this compound?
Thermal annealing provides the necessary energy for molecular rearrangement, leading to increased crystallinity in this compound films. Grazing-incidence wide-angle X-ray scattering (GIWAXS) is a powerful technique to probe these changes. Annealing this compound at temperatures around 200°C has been shown to result in a highly crystalline phase with more in-plane crystallinity features compared to lower annealing temperatures.[5]
3. What is the relationship between this compound's polymorphic phases and device stability?
This compound can exist in different polymorphic forms, and the specific polymorph present in the active layer can significantly impact device stability.[5] Some studies suggest that certain highly crystalline phases achieved through thermal annealing can enhance the photostability of the material. However, annealing at temperatures well above the glass transition temperature can lead to a less stable crystalline form.[5]
4. Can thermal annealing be performed in air?
It is highly recommended to perform thermal annealing in an inert atmosphere, such as a nitrogen-filled glovebox. Annealing in air can lead to the oxidation of the organic materials, which can degrade device performance and stability. Oxygen and light can trigger degradation pathways in this compound.[6]
5. How long should I anneal my this compound based devices?
The optimal annealing time is also system-dependent. Typical annealing times reported in the literature range from a few minutes to 30 minutes.[2][7] Prolonged annealing, even at optimal temperatures, can lead to excessive domain growth and a decrease in performance. A time-dependent study is recommended to determine the ideal duration for your specific material combination and device structure.
Quantitative Data Summary
The following table summarizes the reported effects of thermal annealing on the performance of organic solar cells containing this compound or similar non-fullerene acceptors. Note that direct comparisons should be made with caution due to variations in donor polymers, device structures, and experimental conditions.
| Donor Polymer | Acceptor(s) | Annealing Temperature (°C) | Annealing Time (min) | Change in PCE | Change in Jsc | Change in Voc | Change in FF | Reference |
| PTB7-Th | This compound | 150 | 10 | 10% decrease | No significant drop | No significant drop | ~40% decrease (for T > 120°C) | [1][2] |
| PTB7-Th | This compound:ITIC-4Cl | >170 | 10 | No deterioration | No deterioration | Slight drop | No deterioration | [1] |
Experimental Protocols
1. Standard Thermal Annealing of this compound Based Active Layers
This protocol provides a general procedure for the thermal annealing of an this compound containing active layer. It is crucial to optimize the temperature and time for each specific donor-acceptor blend.
Materials and Equipment:
-
Spin-coated active layer on a substrate (e.g., ITO/PEDOT:PSS)
-
Calibrated hotplate or oven located inside a nitrogen-filled glovebox
-
Timer
-
Thermocouple for temperature verification
Procedure:
-
Transfer the substrate with the freshly spin-coated active layer into a nitrogen-filled glovebox.
-
Preheat the hotplate to the desired annealing temperature (e.g., start with a range of 100°C to 160°C).
-
Verify the hotplate surface temperature with a calibrated thermocouple.
-
Place the substrate onto the center of the preheated hotplate.
-
Start the timer for the desired annealing duration (e.g., 10 minutes).
-
After the set time, carefully remove the substrate from the hotplate and allow it to cool down to room temperature on a heat-insulating surface within the glovebox.
-
Proceed with the deposition of the subsequent layers (e.g., electron transport layer and metal electrode).
2. Characterization of Thermally Annealed this compound Films
a) Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)
GIWAXS is used to investigate the crystallinity and molecular orientation of the active layer.
Procedure:
-
Prepare thin films of the this compound blend on suitable substrates (e.g., silicon wafers) and anneal them at various temperatures.
-
Mount the samples in the GIWAXS instrument.
-
Set the X-ray incidence angle to be between the critical angles of the film and the substrate.
-
Acquire the 2D scattering patterns.
-
Analyze the diffraction peaks to determine the crystal structure, orientation (face-on or edge-on), and degree of crystallinity.
b) Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), of the materials and blends.
Procedure:
-
Scrape off a small amount of the active layer material (a few milligrams) and place it in an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Perform a heat-cool-heat cycle at a controlled rate (e.g., 10°C/min) under an inert atmosphere.
-
Analyze the resulting thermogram to identify the temperatures of thermal transitions. The glass transition will appear as a step-change in the heat flow.
Visualizations
Caption: Experimental workflow for fabricating and characterizing thermally annealed this compound based organic solar cells.
Caption: A logical flowchart for troubleshooting common issues in the thermal annealing of this compound devices.
References
- 1. diva-portal.org [diva-portal.org]
- 2. research.chalmers.se [research.chalmers.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]
- 6. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Enhancing the Longevity of ITIC-4F Devices: A Technical Support Guide to Encapsulation Techniques
For Researchers, Scientists, and Drug Development Professionals
The operational lifetime of organic photovoltaic (OPV) devices based on the non-fullerene acceptor ITIC-4F is a critical factor in their experimental application and potential translation. Degradation due to environmental factors, primarily moisture and oxygen, as well as intrinsic photochemical and thermal instabilities, can significantly curtail device performance. Effective encapsulation is paramount to mitigate these degradation pathways and extend the functional lifetime of this compound devices. This technical support center provides troubleshooting guidance, frequently asked questions, and detailed experimental protocols for common encapsulation techniques.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the encapsulation and testing of this compound devices.
Frequently Asked Questions (FAQs):
-
Q1: My encapsulated this compound device shows a rapid drop in Power Conversion Efficiency (PCE) even after encapsulation. What are the likely causes?
-
A1: Several factors could be at play:
-
Poor Encapsulant Seal: Micro-gaps or incomplete sealing can allow moisture and oxygen ingress. Ensure your encapsulant is uniformly applied and properly cured, especially at the device edges.
-
Encapsulant-Device Interfacial Reactions: Some encapsulants, particularly certain UV-curable epoxies, can outgas during curing, and these volatile components may react with the this compound or other device layers. Consider a pre-curing or a soft-baking step if using an epoxy.
-
Photodegradation During Curing: If using a UV-curable encapsulant, the UV exposure itself can induce photodegradation of the this compound active layer. Use a UV source with a wavelength that minimizes absorption by the active layer (e.g., >400 nm) or use a UV-blocking filter if possible.
-
Trapped Moisture: Encapsulating in a high-humidity environment can trap moisture within the device, leading to accelerated degradation. It is crucial to perform the encapsulation process in a controlled, low-humidity environment like a glovebox.[1][2]
-
-
-
Q2: I'm observing delamination of my encapsulation layer from the substrate. How can I improve adhesion?
-
A2: Delamination is often due to poor surface preparation or a mismatch in material properties.
-
Substrate Cleaning: Ensure the substrate is scrupulously clean before applying the encapsulation layer. Any surface contaminants can act as a barrier to good adhesion.
-
Surface Energy Modification: Plasma treatment of the substrate can improve surface energy and promote better adhesion of the encapsulant.
-
Adhesion Promoter: In some cases, a thin adhesion-promoting layer may be necessary between the device and the encapsulant.
-
Mechanical Stress: For flexible devices, mechanical stress during handling or testing can lead to delamination. Ensure your encapsulation material has appropriate flexibility to accommodate bending.
-
-
-
Q3: My spin-coated encapsulation layer is non-uniform (e.g., "comets," striations, or edge bead). How can I fix this?
-
A3: These are common spin-coating defects.
-
"Comets": These are caused by particulate contamination. Filter your encapsulation solution immediately before use.
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Striations: These radial lines can be caused by solvent evaporation rates. Try adjusting the spin speed or using a solvent with a different boiling point.
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Edge Bead: This thickening at the substrate edge is due to surface tension. A post-spin "edge bead removal" step using a solvent-soaked swab can be effective.
-
-
-
Q4: Can the encapsulation process itself damage the this compound active layer?
-
A4: Yes. Besides the UV exposure mentioned in Q1, the solvent used in some polymer encapsulants can partially dissolve or swell the active layer, altering its morphology and performance. Choose a solvent that is orthogonal to the active layer materials. Additionally, the heat generated during some curing processes (e.g., thermal epoxies) can induce thermal degradation of this compound.
-
Quantitative Data on Encapsulated this compound Device Lifetime
The following table summarizes the performance and lifetime of this compound based organic solar cells with and without encapsulation under different stress conditions. The T80 lifetime is defined as the time it takes for the Power Conversion Efficiency (PCE) to decrease to 80% of its initial value.
| Device Architecture | Encapsulation Method | Stress Condition | Initial PCE (%) | T80 Lifetime (hours) | Reference |
| TPD-3F:IT-4F | Unencapsulated | 50,000 lux LED, open circuit | ~21% (at 500 lux) | < 1,000 | [3] |
| TPD-3F:IT-4F | UV-curable epoxy (DELO Katiobond LP655) and glass lid | 50,000 lux LED, open circuit | ~21% (at 500 lux) | > 11,000 | [3] |
| PM6:IT-4F | Unencapsulated | Continuous illumination | ~13% | Not Reported | [4] |
| PM6:IT-4F | Encapsulated | Continuous illumination | ~13% | Significantly improved stability | [4] |
| PBDB-T-2F:IT-4F | Unencapsulated | Ambient conditions | Not Reported | Rapid degradation | [1] |
| PBDB-T-2F:IT-4F | N2200 additive (morphology stabilizer) | Ambient conditions | Not Reported | Enhanced stability | [1] |
Experimental Protocols
UV-Curable Epoxy Encapsulation (Glass-Glass)
This protocol is suitable for rigid substrates and provides a robust barrier against moisture and oxygen.
Materials:
-
Completed this compound device on a rigid substrate (e.g., glass/ITO)
-
UV-curable epoxy (e.g., Ossila E132 or similar)
-
Glass coverslips
-
Micropipette or syringe
-
UV curing lamp (wavelength compatible with epoxy, ideally >350 nm)
-
Glovebox with low moisture and oxygen levels
Procedure:
-
Preparation: Work inside a glovebox. Ensure the device surface is clean and free of dust or solvent residues.
-
Epoxy Dispensing: Dispense a small drop of UV-curable epoxy onto the center of the active area of the device. The amount will depend on the device area; for a standard 1 cm² device, approximately 10-20 µL is sufficient.
-
Applying the Coverslip: Carefully place a glass coverslip over the epoxy drop, allowing the epoxy to spread evenly towards the edges. Avoid trapping air bubbles. If bubbles are present, gently press on the coverslip to move them to the edge.
-
Curing: Transfer the device to a UV curing station. Expose the device to UV light for the time specified by the epoxy manufacturer. Curing time can range from a few seconds to several minutes depending on the UV intensity.[5]
-
Post-Curing: Allow the device to cool to room temperature before handling and testing.
Spin-Coating of a Polymer Encapsulant (e.g., CYTOP)
This method is suitable for both rigid and flexible substrates and utilizes a solution-processable polymer.
Materials:
-
Completed this compound device
-
Cyclized Transparent Optical Polymer (CYTOP) solution (e.g., CTL-809M)
-
Appropriate solvent for CYTOP (e.g., CT-Solv.180)
-
Spin-coater
-
Hotplate
-
Glovebox
Procedure:
-
Preparation: Perform all steps in a glovebox. Ensure the device is clean.
-
Solution Preparation: Prepare a solution of CYTOP in the recommended solvent at the desired concentration. The concentration will influence the final film thickness.
-
Spin-Coating: Place the device on the spin-coater chuck. Dispense the CYTOP solution to cover the device surface. Spin-coat at a speed and time optimized to achieve the desired thickness (e.g., 2000 rpm for 60 seconds).
-
Annealing: Transfer the device to a hotplate and anneal at a temperature sufficient to remove the solvent and solidify the film (e.g., 100 °C for 10 minutes).
-
Multiple Layers (Optional): For enhanced barrier properties, multiple layers can be applied by repeating steps 3 and 4.
Atomic Layer Deposition (ALD) of a Thin-Film Barrier
ALD provides highly conformal and pinhole-free inorganic barrier layers, ideal for high-performance encapsulation.
Materials:
-
Completed this compound device
-
ALD reactor
-
Precursor materials for the desired barrier layer (e.g., Trimethylaluminum (TMA) and water for Al₂O₃)
Procedure:
-
Preparation: The device must be compatible with the vacuum and temperature conditions of the ALD process.
-
Loading: Load the device into the ALD reaction chamber.
-
Deposition: The ALD process consists of sequential, self-limiting surface reactions. For Al₂O₃:
-
Pulse A (TMA): A pulse of TMA is introduced into the chamber and reacts with the surface.
-
Purge A: The chamber is purged with an inert gas (e.g., N₂) to remove unreacted TMA and byproducts.
-
Pulse B (H₂O): A pulse of water vapor is introduced and reacts with the TMA-coated surface.
-
Purge B: The chamber is purged again to remove unreacted water and byproducts.
-
This cycle is repeated to build up the desired film thickness. A typical process might involve 100-200 cycles to achieve a 10-20 nm thick film.
-
-
Unloading: Once the deposition is complete, the device is removed from the chamber.
Visualizations
Degradation Pathway of this compound
The primary degradation mechanism of this compound involves photo-isomerization, which is accelerated in the absence of oxygen. This process is triggered by light and leads to a change in the molecular structure, which disrupts the electronic properties of the material.
Experimental Workflow for UV-Curable Epoxy Encapsulation
This workflow outlines the key steps for encapsulating an this compound device using a UV-curable epoxy in a controlled environment.
Logical Relationship of Encapsulation Failure Modes
This diagram illustrates the relationships between common encapsulation failure modes and their ultimate impact on device performance.
References
Reducing burn-in degradation in Itic-4F solar cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in mitigating burn-in degradation in Itic-4F based organic solar cells.
Troubleshooting Guides
Issue 1: Rapid initial drop in Power Conversion Efficiency (PCE) after fabrication.
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Question: My new this compound solar cell shows a significant drop in efficiency within the first few hours of testing under illumination. What could be the cause and how can I fix it?
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Answer: This rapid initial degradation, often termed "burn-in," is a common issue in non-fullerene organic solar cells. The primary causes are often related to metastable morphology of the active layer and instability at the interfaces between layers.[1][2][3]
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Morphological Instability: The initial blend morphology of the donor polymer (e.g., PTB7-Th) and the this compound acceptor may not be in a thermodynamically stable state.[2] Under illumination and/or heat, the molecules can rearrange, leading to phase separation and the formation of large, inefficient domains.[1]
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Interfacial Degradation: Instability at the interfaces between the active layer and the charge transport layers (ETL and HTL) can also contribute to burn-in. This can involve diffusion of materials between layers or chemical reactions at the interface, leading to increased resistance and charge recombination.[1]
Troubleshooting Steps:
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Thermal Annealing: Post-fabrication thermal annealing can help to optimize and stabilize the active layer morphology. Annealing provides the thermal energy for molecules to rearrange into a more ordered and stable state, which can reduce the driving force for further changes during operation.[1] A typical starting point is to anneal the devices at 80-120°C for 3-10 minutes.[1]
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Solvent Additives: The use of a high-boiling-point solvent additive, such as 1,8-diiodooctane (B1585395) (DIO), in the active layer solution can help to control the film morphology during spin coating.[4][5] DIO can selectively dissolve the acceptor, promoting the formation of a more intermixed and stable blend.[5] However, residual additive can sometimes be detrimental, so optimization of the additive concentration and post-deposition treatment is crucial.[1]
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Interfacial Layer Engineering: Employing stable and robust electron transport layers (ETLs) and hole transport layers (HTLs) is critical. For inverted device structures, a common ETL is Zinc Oxide (ZnO). Ensuring a high-quality, uniform, and defect-free ZnO layer can improve charge extraction and reduce interfacial recombination.
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Issue 2: Significant Fill Factor (FF) and Short-Circuit Current (Jsc) loss under continuous illumination.
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Question: My this compound device shows a steady decrease in FF and Jsc during prolonged light soaking, even after initial burn-in. What is happening and what can I do?
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Answer: This behavior is often linked to photodegradation of the active layer materials and interfaces, particularly when exposed to UV light.[6][7]
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UV-Induced Degradation: The high-energy photons in the UV portion of the solar spectrum can induce photochemical reactions in the organic materials, leading to the formation of charge traps and degradation of the molecular structure.[6] This can impair charge transport and increase recombination, resulting in lower Jsc and FF.
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Photo-oxidation: If the device is not perfectly encapsulated, the presence of oxygen and light can lead to photo-oxidation of the active layer components.[6] this compound has been shown to be susceptible to degradation triggered by oxygen and light.[6][8]
Troubleshooting Steps:
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UV Filtering: Fabricate and test your devices under a UV filter to assess the impact of UV light. If performance is significantly more stable, it confirms that UV-induced degradation is a major factor. In practical applications, a UV-filtering encapsulation layer would be beneficial.
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Encapsulation: Proper encapsulation is crucial to prevent the ingress of oxygen and moisture, which accelerate photodegradation. Use of a high-quality UV-curable epoxy and glass encapsulation can significantly improve device lifetime.
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Material Stability: While this compound is a high-performing acceptor, its inherent photostability can be a limiting factor. The fluorination in this compound generally improves its stability compared to its non-fluorinated counterpart, ITIC.[6][8]
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Frequently Asked Questions (FAQs)
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Q1: What is the primary mechanism of burn-in degradation in this compound solar cells?
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A1: The primary mechanism is often the metastable morphology of the bulk heterojunction (BHJ) active layer.[2] This leads to molecular rearrangement and phase separation under operational stress (light and heat), causing a decrease in device performance.[1] Interfacial degradation also plays a significant role.[1]
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Q2: How does thermal annealing help in reducing burn-in?
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A2: Thermal annealing provides the necessary energy for the donor and acceptor molecules in the active layer to rearrange into a more thermodynamically stable and ordered morphology.[1] This reduces the driving force for further morphological changes during device operation, thus mitigating burn-in degradation.
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Q3: What is the role of solvent additives like DIO?
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A3: Solvent additives like 1,8-diiodooctane (DIO) are high-boiling-point liquids that are added in small quantities to the active layer solution. They can selectively dissolve one of the components (often the acceptor), which influences the drying dynamics during spin coating and promotes the formation of a more favorable and stable interpenetrating network morphology.[4][5]
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Q4: Is UV degradation a significant issue for this compound cells?
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Q5: How can I improve the long-term stability of my this compound devices?
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A5: A combination of strategies is required:
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Optimize the active layer morphology through thermal annealing and the use of additives.
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Employ stable charge transport layers to create robust interfaces.
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Use high-quality encapsulation to protect the device from oxygen and moisture.
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Consider using a UV-filtering layer to mitigate photodegradation.
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Quantitative Data
Table 1: Effect of Thermal Annealing on PTB7-Th:this compound Device Performance
| Annealing Temperature (°C) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| No Annealing | 0.81 | 15.5 | 58.2 | 7.3 | [1] |
| 80 | 0.82 | 16.1 | 62.5 | 8.2 | [1] |
| 100 | 0.82 | 16.5 | 65.1 | 8.8 | [1] |
| 120 | 0.81 | 16.3 | 63.7 | 8.4 | [1] |
Table 2: Influence of Solvent Additive (2% v/v AA) on PTB7-Th:this compound Device Performance
| Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Without AA | 0.85 | 14.98 | 55.2 | 7.03 | [6] |
| With AA | 0.85 | 16.27 | 59.4 | 8.20 | [6] |
Experimental Protocols
1. Fabrication of Inverted PTB7-Th:this compound Solar Cells
This protocol describes the fabrication of an inverted organic solar cell with the structure: Glass/ITO/ZnO/PTB7-Th:this compound/MoOx/Ag.
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Substrate Cleaning:
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Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
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Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
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Electron Transport Layer (ETL) Deposition:
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Prepare a ZnO precursor solution by dissolving zinc acetate (B1210297) dihydrate and ethanolamine (B43304) in 2-methoxyethanol.
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Spin-coat the ZnO precursor solution onto the cleaned ITO substrates at 3000 rpm for 30 seconds.
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Anneal the substrates at 200°C for 1 hour in air to form a uniform ZnO layer.
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-
Active Layer Deposition:
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Prepare the active layer solution by dissolving PTB7-Th and this compound (typically in a 1:1 to 1:1.5 weight ratio) in a suitable solvent such as chlorobenzene (B131634) or o-xylene, with or without a solvent additive (e.g., 0.25-3% v/v DIO).
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Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
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Spin-coat the active layer solution onto the ZnO layer in a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).
-
-
Hole Transport Layer (HTL) and Electrode Deposition:
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Thermally evaporate a thin layer of Molybdenum Oxide (MoOx) (typically 5-10 nm) onto the active layer as the HTL.
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Subsequently, thermally evaporate a thick layer of Silver (Ag) (typically 80-100 nm) as the top electrode through a shadow mask to define the device area.
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2. Thermal Annealing Procedure
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After the deposition of the top electrode, place the completed devices on a hotplate inside a nitrogen-filled glovebox.
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Set the hotplate to the desired annealing temperature (e.g., 80°C, 100°C, or 120°C).[1]
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Anneal the devices for a specified duration (e.g., 3, 5, or 10 minutes).[1]
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Allow the devices to cool down to room temperature before characterization.
3. UV-Light Soaking Test (ISOS-L-2 Protocol)
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Encapsulate the devices to prevent extrinsic degradation.
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Place the devices in a temperature-controlled chamber under a solar simulator with a UV component (AM1.5G spectrum).
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Maintain the device temperature at a constant value (e.g., 25°C or 65°C).
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Continuously illuminate the devices at 1 sun intensity (100 mW/cm²).
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Periodically measure the current-voltage (J-V) characteristics of the devices to monitor the degradation of photovoltaic parameters (PCE, Voc, Jsc, FF).
Visualizations
Caption: Key factors contributing to burn-in degradation in this compound solar cells.
Caption: A typical workflow for the fabrication and stability testing of this compound solar cells.
References
- 1. Optimization of PTB7-FTh-Based Organic Photovoltaic Devices Using Blade Coating: Influence of Solvent, Acceptor Composition, and Annealing on Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Photodegradation of Organic Solar Cells under Visible Light and the Crucial Influence of Its Spectral Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
Impact of blend ratio on the performance and stability of Itic-4F devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with ITIC-4F based organic solar cell (OSC) devices. The following sections address common issues related to the donor:acceptor blend ratio and its impact on device performance and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal donor:this compound blend ratio?
A1: The optimal blend ratio is highly dependent on the specific donor polymer being used. However, for many common high-performance polymer donors like the PBDB-T family, a donor:acceptor (D:A) weight ratio of around 1:1 to 1:1.2 has been shown to yield the best device performance. It is always recommended to perform a systematic optimization of the blend ratio for any new donor-acceptor combination.
Q2: How does the blend ratio affect the morphology of the active layer?
A2: The blend ratio is a critical parameter that governs the nanoscale morphology of the bulk heterojunction (BHJ) active layer. An optimized ratio facilitates the formation of interpenetrating networks of the donor and acceptor phases, which is essential for efficient exciton (B1674681) dissociation and charge transport. An imbalanced ratio can lead to the formation of large, pure domains of either the donor or acceptor, which can hinder charge separation and collection, ultimately reducing device efficiency.
Q3: Can the blend ratio impact the stability of the device?
A3: Yes, the blend ratio can influence the long-term stability of this compound based devices. A well-mixed and optimal morphology can enhance the photostability of the blend.[1] For instance, the interaction between the donor polymer and this compound within the blend can lead to an increased crystallinity of this compound, which improves its photostability.[1] Deviations from the optimal ratio can lead to regions of pure acceptor that may be more susceptible to degradation.
Q4: What is the role of solvent additives like 1,8-diiodooctane (B1585395) (DIO) and how do they relate to the blend ratio?
A4: Solvent additives like DIO are often used in small amounts (e.g., 0.5-1% by volume) to fine-tune the active layer morphology. They can help to control the drying kinetics of the blend solution, promoting more favorable phase separation and crystallinity. The need for and concentration of such additives can be dependent on the specific donor, acceptor, and their blend ratio. It is a common practice to co-optimize the blend ratio and the concentration of any solvent additive.
Troubleshooting Guide
This guide addresses common problems encountered during the fabrication and testing of this compound based solar cells, with a focus on issues arising from the blend ratio.
Problem 1: Low Short-Circuit Current (Jsc)
Symptoms: Your device exhibits a significantly lower Jsc compared to literature values for the same materials, while the open-circuit voltage (Voc) and fill factor (FF) may be reasonable.
Possible Cause Related to Blend Ratio:
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Suboptimal Phase Separation: An incorrect blend ratio can lead to either overly large or poorly defined donor and acceptor domains. If the domains are too large (exceeding the exciton diffusion length), excitons may not reach the donor-acceptor interface to dissociate into free charges.
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Poor Light Absorption: While this compound has a high absorption coefficient, an excessively low concentration in the blend can lead to incomplete absorption of photons in its optimal wavelength range.
Troubleshooting Steps:
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Vary the D:A Ratio: Systematically vary the donor:this compound weight ratio. A common range to explore is from 1:0.8 to 1:1.5.
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Analyze Performance Trends: Observe the trend in Jsc as you change the ratio. As shown in the table below for a PBDB-T:ITIC system, the Jsc can be sensitive to the blend ratio.
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Morphological Characterization: If available, use techniques like Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM) to examine the surface and bulk morphology of the active layer at different blend ratios to correlate performance with the nanoscale structure.
Problem 2: Low Fill Factor (FF)
Symptoms: The J-V curve of your device appears "sloped" or "S-shaped," resulting in a low FF (< 60%), even if the Voc and Jsc are high.
Possible Cause Related to Blend Ratio:
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Charge Trapping and Recombination: An imbalanced blend ratio can create an excess of one component, leading to "dead ends" for charge transport and increasing the likelihood of charge recombination. This is often a primary cause of low FF.[2]
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Unbalanced Charge Mobility: An optimal blend ratio is crucial for achieving balanced electron and hole mobilities. A significant mismatch in charge transport can lead to space-charge buildup and a lower FF.
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High Series Resistance: Poor morphology resulting from a non-optimal blend ratio can increase the series resistance of the device, which directly reduces the FF.[2]
Troubleshooting Steps:
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Systematic Ratio Variation: As with low Jsc, a systematic variation of the D:A ratio is the primary troubleshooting step. The table below demonstrates how FF can peak at a specific ratio.
-
Check for S-shaped J-V Curve: An "S-shape" can indicate a charge extraction barrier at one of the interfaces. While not solely a blend ratio issue, poor morphology at the interface due to the blend can exacerbate this.
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Consider Thermal Annealing: Post-deposition thermal annealing can improve the morphology and crystallinity for a given blend ratio, often leading to an improved FF. The optimal annealing temperature may vary with the blend ratio.
Problem 3: Low Open-Circuit Voltage (Voc)
Symptoms: The Voc is lower than expected for the given donor-acceptor energy levels.
Possible Cause Related to Blend Ratio:
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Increased Recombination: While Voc is primarily determined by the energy difference between the HOMO of the donor and the LUMO of the acceptor, increased non-radiative recombination pathways due to poor morphology from a suboptimal blend ratio can lower the Voc.
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Energy Level Shifts: In some cases, strong intermolecular interactions at specific blend ratios can slightly alter the energy levels of the materials in the solid state compared to their values in pristine films.
Troubleshooting Steps:
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Confirm Material Purity: Impurities can act as recombination centers and lower Voc. Ensure the purity of your this compound and donor polymer.
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Optimize Blend Ratio: While less sensitive than Jsc and FF, the Voc can still be affected by the blend ratio. The data in the table below shows a slight variation in Voc with changing D:A ratios.
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Interfacial Layer Optimization: Ensure your electron and hole transport layers are functioning correctly, as they play a crucial role in determining the Voc.
Data Presentation
The following table summarizes the performance parameters of organic solar cells based on the polymer donor PBDB-T and the non-fullerene acceptor ITIC (a close analogue of this compound) at various donor:acceptor (D:A) weight ratios. This data illustrates the critical importance of optimizing the blend ratio.
| D:A Ratio | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| 1:0.8 | 0.91 | 14.53 | 68.31 | 9.04 |
| 1:1 | 0.90 | 14.83 | 69.84 | 9.37 |
| 1:1.2 | 0.91 | 14.36 | 69.11 | 9.03 |
| 1:1.5 | 0.91 | 13.97 | 68.23 | 8.70 |
| 1:2 | 0.92 | 12.01 | 65.87 | 7.28 |
Data adapted from G.L. Tie et al., "Effects of various donor:acceptor blend ratios on photophysical properties in non-fullerene organic bulk heterojunctions", Organic Electronics, 2018.[3] The highest Power Conversion Efficiency (PCE) is achieved at a 1:1 D:A ratio, highlighting a clear optimal blend composition.
Experimental Protocols
Protocol 1: Preparation of Blend Solutions with Varying Ratios
This protocol describes the preparation of stock and blend solutions for optimizing the D:A ratio, for example, with a total concentration of 16 mg/mL.
Materials:
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Donor Polymer (e.g., PBDB-T-2F)
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This compound
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Solvent (e.g., Chloroform or Chlorobenzene)
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Solvent Additive (e.g., 1,8-diiodooctane), if required
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Small vials with magnetic stir bars
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Precision microbalance
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Pipettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the donor polymer at a concentration of 8 mg/mL in the chosen solvent.
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Prepare a stock solution of this compound at a concentration of 8 mg/mL in the same solvent.
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Gently heat (e.g., at 40-50 °C) and stir both solutions overnight to ensure complete dissolution.
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Prepare Blend Solutions:
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To create different D:A weight ratios, mix the stock solutions in separate vials according to the table below. The total volume can be scaled as needed.
D:A Ratio Volume of Donor Stock (µL) Volume of this compound Stock (µL) 1:0.8 500 400 1:1 500 500 1:1.2 500 600 | 1:1.5 | 500 | 750 |
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Add Solvent Additive (if applicable): If using a solvent additive like DIO, add the required volume percentage (e.g., 0.5% v/v) to each blend solution.
-
Final Stirring: Stir the final blend solutions for at least 2 hours at a slightly elevated temperature before use.
Protocol 2: Device Fabrication (Inverted Structure)
This protocol outlines a general procedure for fabricating an inverted organic solar cell.
Device Stack: ITO / ZnO / Active Layer (Donor:this compound) / MoO₃ / Ag
Procedure:
-
Substrate Cleaning: Sequentially clean pre-patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each). Dry the substrates with a nitrogen gun.
-
ZnO Electron Transport Layer (ETL): Spin-coat a ZnO nanoparticle solution (or precursor solution) onto the ITO substrates and anneal according to the manufacturer's or a literature-established protocol (e.g., 200 °C for 15 minutes in air).
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Active Layer Deposition:
-
Transfer the substrates and the prepared blend solutions into an inert atmosphere (glovebox).
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Spin-coat the Donor:this compound blend solution onto the ZnO layer. Typical spin-coating speeds are in the range of 1000-3000 rpm.
-
If thermal annealing is required, place the substrates on a hotplate inside the glovebox at the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 5-10 minutes).
-
-
MoO₃ Hole Transport Layer (HTL): Thermally evaporate MoO₃ (typically 5-10 nm) on top of the active layer under high vacuum (< 10⁻⁶ Torr).
-
Ag Electrode: Without breaking vacuum, thermally evaporate the top silver (Ag) electrode (typically 80-100 nm) through a shadow mask to define the device area.
-
Characterization: Characterize the completed devices under a solar simulator (AM 1.5G, 100 mW/cm²) to obtain J-V curves and determine the photovoltaic parameters.
Visualizations
Caption: Experimental workflow for optimizing the Donor:Acceptor blend ratio in this compound devices.
Caption: Troubleshooting logic for performance issues related to the blend ratio in this compound devices.
References
- 1. Insights into the relationship between molecular and order-dependent photostability of ITIC derivatives for the production of photochemically stable b ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC04614A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Morphology Control of ITIC-4F Films for Improved Charge Transport
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ITIC-4F films. The following sections address common issues encountered during experimental work, offering solutions and detailed protocols to optimize film morphology for enhanced charge transport.
Troubleshooting Guides
Issue: Low charge carrier mobility in this compound films.
Possible Cause: Suboptimal film morphology, including poor molecular ordering, inappropriate phase separation, or unfavorable crystal orientation.
Troubleshooting Steps:
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Thermal Annealing Optimization: The charge carrier mobility of this compound films is highly dependent on the annealing temperature.[1][2] Different polymorphs of this compound can form at various temperatures, significantly impacting electron transport.[1][3]
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Recommendation: Systematically vary the post-deposition annealing temperature (e.g., from 100 °C to 250 °C) to identify the optimal temperature for your specific donor:acceptor blend.[1] Characterize the film morphology at each temperature using techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to correlate crystalline structure with mobility measurements.[3] this compound has been shown to exhibit its highest crystalline phase when annealed at 200°C.[3]
-
-
Solvent Additive Tuning: The use of solvent additives can significantly influence the nanoscale morphology of the active layer.[4][5]
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Recommendation: Introduce a high-boiling-point solvent additive, such as 1,8-diiodooctane (B1585395) (DIO) or 1-chloronaphthalene (B1664548) (CN), into the processing solution.[4][6] The concentration of the additive is critical; for instance, an optimal concentration of 0.25 vol% DIO has been shown to significantly enhance power conversion efficiency (PCE) in printed PBDB-T-SF:IT-4F solar cells.[4][5] Higher concentrations may lead to excessive phase separation and charge trapping.[4]
-
-
Processing Solvent Selection: The choice of the main processing solvent impacts film drying kinetics and resulting morphology.[7][8]
-
Recommendation: Experiment with different solvents (e.g., chloroform (B151607), chlorobenzene (B131634), o-xylene) to control the degree of phase separation.[7] The solubility of both the donor and this compound in the chosen solvent will dictate the final blend morphology.[9]
-
Issue: High charge recombination rates and low fill factor (FF) in devices.
Possible Cause: Poorly defined donor-acceptor interfaces, large domain sizes, or energetic disorder.[2]
Troubleshooting Steps:
-
Solvent Additive Strategy: Additives can help refine the domain sizes and improve the miscibility between the donor and this compound.[10]
-
Recommendation: Employing additives can lead to the formation of a more ideal bicontinuous network, which facilitates efficient charge separation and transport, thereby reducing recombination.[2] Non-aromatic solvent additives (NSAs) like DIO have been shown to yield higher fill factors compared to aromatic solvent additives (ASAs).[6]
-
-
Morphology Characterization: Visualize the bulk heterojunction (BHJ) morphology to assess domain sizes and phase purity.
-
Recommendation: Utilize techniques like Atomic Force Microscopy (AFM) for surface morphology and Transmission Electron Microscopy (TEM) for bulk morphology to ensure appropriate domain sizes, typically in the range of 10-20 nm.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical electron mobility of this compound films?
A1: The electron mobility of this compound films is highly dependent on the processing conditions, particularly the annealing temperature.[1] Studies have reported electron mobilities in the range of 2.9 × 10⁻⁴ cm² V⁻¹ s⁻¹.[2] As shown in the table below, mobility can be significantly influenced by post-annealing treatments.
Q2: How does fluorination in this compound compared to ITIC affect its properties?
A2: The fluorine substitution in this compound leads to several beneficial effects. Fluorination lowers both the HOMO and LUMO energy levels, which can improve the open-circuit voltage (Voc) and enhance air stability.[3][11] It also tends to improve intermolecular interactions, which can lead to better crystallinity and charge transport.[3] this compound has a better absorption coefficient and a more red-shifted absorption compared to ITIC.[12]
Q3: What is the role of solvent additives like DIO in controlling this compound film morphology?
A3: Solvent additives like 1,8-diiodooctane (DIO) are high-boiling-point solvents that remain in the film longer during spin coating.[3][9] This extended drying time allows for more ordered molecular packing and phase separation, leading to the formation of a more crystalline and favorable morphology for charge transport.[3][4] The amount of acceptor dissolved in the residual additive solvent plays a crucial role in determining the final phase size.[9]
Q4: Can thermal annealing degrade this compound?
A4: While thermal annealing is crucial for optimizing morphology, excessive temperatures or prolonged annealing times can lead to degradation. This compound structurally evolves with increasing temperature into several polymorphs.[11] It is important to stay within the optimal processing window to avoid damaging the material. Studies have shown that this compound exhibits distinct polymorphic phases at different temperature ranges, and these phases have varying stability.[3][13]
Quantitative Data Summary
| Parameter | Condition | Value | Reference |
| Electron Mobility (μe) | Post-annealed at 200 °C | 2.9 × 10⁻⁴ cm² V⁻¹ s⁻¹ | [2] |
| Hole Mobility (μh) | Post-annealed at 200 °C | 2.0 × 10⁻⁵ cm² V⁻¹ s⁻¹ | [2] |
| Power Conversion Efficiency (PCE) | PBDB-T-SF:IT-4F with 0.25 vol% DIO | 7.9% (average) | [4][5] |
| Power Conversion Efficiency (PCE) | PBDB-T-SF:IT-4F without additive | 3.5% (average) | [4][5] |
| Power Conversion Efficiency (PCE) | PBDB-T-SF:IT-4F with 0.25 vol% DIO | 8.95% (best device) | [4][5] |
| Open-Circuit Voltage (Voc) | PBDB-T-SF:IT-4F with NSA (DIO) | ~0.1 V drop compared to ASA | [6] |
| Fill Factor (FF) | PBDB-T-SF:IT-4F with NSA (DIO) | Higher than with ASA | [6] |
Experimental Protocols
Protocol 1: Fabrication of this compound Based Organic Solar Cells
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each. Dry the substrates with nitrogen gas and treat with UV-ozone for 20 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrates at 3000 rpm for 30 seconds. Anneal the substrates at 150 °C for 15 minutes in air.
-
Active Layer Preparation: Prepare a blend solution of the donor polymer and this compound (e.g., in a 1:1 weight ratio) in a suitable solvent like chloroform or chlorobenzene at a specific concentration (e.g., 20 mg/mL). If using a solvent additive, add the specified volume percentage (e.g., 0.25 vol% DIO). Stir the solution overnight at a slightly elevated temperature (e.g., 40 °C).
-
Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the active layer solution onto the HTL at a specified spin speed (e.g., 1500 rpm) for 60 seconds.
-
Thermal Annealing: Anneal the films at the optimized temperature (e.g., 200 °C) for a specified time (e.g., 10 minutes) on a hotplate inside the glovebox.[3]
-
Electron Transport Layer (ETL) and Electrode Deposition: Deposit the ETL (e.g., PDINN) and the top metal electrode (e.g., Al or Ag) via thermal evaporation under high vacuum (< 10⁻⁶ Torr).
Protocol 2: Characterization of Film Morphology and Charge Transport
-
Atomic Force Microscopy (AFM): Characterize the surface morphology and roughness of the active layer films using AFM in tapping mode.
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): Investigate the molecular packing and orientation of the donor and acceptor phases within the blend film.[3]
-
Space-Charge-Limited Current (SCLC) Measurement: Fabricate single-carrier devices (electron-only and hole-only) to determine the electron and hole mobilities. The device structure for electron-only mobility is typically ITO/ZnO/Active Layer/PDINN/Al, and for hole-only is ITO/PEDOT:PSS/Active Layer/MoO₃/Ag. Fit the dark J-V characteristics to the Mott-Gurney law to extract the mobility.[2]
Visualizations
Caption: Experimental workflow for this compound device fabrication and characterization.
Caption: Logic diagram illustrating morphology control for improved charge transport.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]
- 4. mep.tum.de [mep.tum.de]
- 5. Effect of Solvent Additives on the Morphology and Device Performance of Printed Nonfullerene Acceptor Based Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revealing the role of solvent additives in morphology and energy loss in benzodifuran polymer-based non-fullerene organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Revealing the underlying solvent effect on film morphology in high-efficiency organic solar cells through combined ex situ and in situ observations - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Origin of effects of additive solvent on film-morphology in solution-processed nonfullerene solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 12. ossila.com [ossila.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Interface Engineering for Enhanced Performance in ITIC-4F Devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with ITIC-4F-based organic solar cell devices. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
Issue 1: Low Power Conversion Efficiency (PCE) in newly fabricated devices.
-
Question: My freshly fabricated PBDB-T:this compound device shows a significantly lower PCE than reported values. What are the potential causes and how can I troubleshoot this?
-
Answer: Low PCE in new devices can stem from several factors related to the interfaces. A common issue is a detrimental chemical reaction between the this compound acceptor and certain electron transport layers (ETLs), particularly those containing amine functionalities like PEI or PEIE.[1] This reaction can disrupt the conjugated structure of this compound, leading to poor electron extraction and increased charge recombination at the ETL/active layer interface.[1]
Troubleshooting Steps:
-
ETL Selection: If using PEI or PEIE, consider replacing it with a more stable ETL such as ZnO.[1] Devices with a ZnO ETL have shown more stable and efficient performance with this compound.[1]
-
Interface Modification: An alternative to replacing the ETL is to introduce a thin buffer layer between the active layer and the ETL to prevent direct contact and adverse reactions.
-
Solvent and Additive Optimization: The choice of solvent and any additives used in the active layer deposition can influence the film morphology and phase separation, which are critical for efficient charge transport. Experiment with different solvent systems or additive concentrations to optimize the nanoscale morphology.
-
Annealing Temperature: The annealing temperature plays a crucial role in the crystallinity and morphology of the this compound blend.[2] Perform a systematic study of annealing temperatures to find the optimal condition for your specific donor-acceptor blend.
-
Issue 2: "S-shaped" J-V curve.
-
Question: My device's J-V curve exhibits an "S-shape," leading to a low fill factor (FF). What is the cause of this and how can I resolve it?
-
Answer: An "S-shaped" J-V curve is typically indicative of poor charge extraction at one of the interfaces, creating a barrier for charge collection.[1] In this compound devices, this can be caused by a mismatch in energy levels between the active layer and the charge transport layers, or by a chemical reaction at the interface that creates a dipole layer impeding charge flow.[1] For instance, processing PEIE with certain alcohols can lead to an "S" shape in the J-V characteristics due to reactions at the cathode interface.[1]
Troubleshooting Steps:
-
Interfacial Layer Optimization: Re-evaluate your choice of interfacial layers (both ETL and hole transport layer, HTL). Ensure their work functions are well-matched with the energy levels of the active layer components to facilitate efficient charge extraction.
-
Solvent for Interfacial Layer: If using a solution-processed interfacial layer like PEIE, be mindful of the solvent used. Different solvents can affect the interfacial properties and lead to performance variations.[1]
-
Surface Treatment: Plasma or UV-ozone treatment of the ITO substrate can improve the work function and promote better contact with the subsequent layer, potentially mitigating the "S" shape.
-
Issue 3: Device performance degrades rapidly under illumination.
-
Question: My this compound device shows a good initial PCE, but it degrades quickly when exposed to light. What is causing this instability and how can I improve it?
-
Answer: Rapid degradation under illumination points to photochemical instability of the materials or interfaces.[1] this compound can undergo photochemical reactions, particularly in the presence of oxygen and light, which can break the C=C linkage between the donor and acceptor moieties within the molecule.[3] This degradation process destroys the intramolecular charge transfer (ICT) characteristic and reduces the material's ability to absorb light and transport charge.[1]
Troubleshooting Steps:
-
Encapsulation: Proper encapsulation of the device is crucial to prevent exposure to oxygen and moisture, which can accelerate photochemical degradation.
-
Interfacial Layer Stability: Some interfacial layers can participate in photochemical reactions with this compound.[1] Investigate the photostability of your chosen ETL and HTL in contact with the active layer.
-
Morphology Optimization: The stability of the blend morphology under illumination is a key factor.[1] Optimizing the morphology through thermal annealing or the use of additives can lead to more stable device operation. Crystalline domains may exhibit different degradation rates compared to amorphous regions.[4]
-
Frequently Asked Questions (FAQs)
-
Question: What is the typical device architecture for a high-performance this compound solar cell?
-
Answer: A common and effective architecture for this compound based solar cells is the inverted structure: ITO/ETL/Active Layer/HTL/Metal Electrode.[5] A frequently used combination that has demonstrated high efficiency is ITO/ZnO/PBDB-T-SF:this compound/MoO3/Al.[5]
-
Question: How does fluorination in this compound compared to ITIC affect device performance?
-
Answer: The fluorine atoms in this compound have a significant impact on its electronic and morphological properties. Compared to ITIC, this compound typically exhibits a more red-shifted absorption spectrum, allowing it to harvest a broader range of solar radiation.[5] The fluorination also leads to deeper HOMO and LUMO energy levels, which can result in a better energy level alignment with many common polymer donors, leading to higher open-circuit voltage (Voc) and overall PCE.[5] Furthermore, this compound has shown improved chemical stability and resistance to certain degradation pathways compared to ITIC.[2]
-
Question: What is the effect of annealing temperature on this compound film morphology?
-
Answer: The annealing temperature has a profound effect on the molecular packing and crystallinity of this compound films.[2] Different annealing temperatures can lead to distinct polymorphic phases with varying degrees of order.[2] There is an optimal temperature range that promotes favorable molecular aggregation and phase separation, leading to enhanced charge transport and device performance. Exceeding the glass transition temperature (around 170 °C for this compound) can lead to significant changes in morphology, including a potential increase in in-plane crystallinity.[2]
Quantitative Data Summary
Table 1: Photovoltaic Performance of this compound Devices with Different Interfacial Layers.
| Donor | Acceptor | ETL | HTL | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDB-T-SF | This compound | ZnO | MoO3 | - | - | - | >13 | [5] |
| PBDB-T-2F | This compound | ZnO | - | 0.70 | 26.5 | 67 | 12.6 | [1] |
| PCE-10 | IEICO-4F | i-PEIE | - | - | - | - | "S" shape | [1] |
| PCE-10 | IEICO-4F | e-PEIE | - | - | - | - | "S" shape | [1] |
| PCE-10 | IEICO-4F | m-PEIE | - | - | - | - | "S" shape | [1] |
| D18 | IT-4Cl | PEDOT:PSS | PDINN | 0.895 | 19.69 | - | 11.75 | [6] |
| D18 | IMC8-4Cl | PEDOT:PSS | PDINN | 0.967 | 23.14 | - | 13.99 | [6] |
Table 2: Comparison of Device Performance with and without OH- addition.
| Acceptor | Condition | Jsc Retention (%) | PCE Retention (%) | Reference |
| ITIC | OH- added | 5 | 2 | [2] |
| This compound | OH- added | 50 | 15 | [2] |
Experimental Protocols
1. Device Fabrication (Inverted Structure)
-
Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a nitrogen gun.
-
ETL Deposition (ZnO): Prepare a ZnO precursor solution. Spin-coat the ZnO solution onto the ITO substrates and anneal at the recommended temperature (e.g., 200 °C) in air.
-
Active Layer Deposition: Prepare a solution of the donor polymer (e.g., PBDB-T-SF) and this compound in a suitable solvent like chloroform (B151607) or chlorobenzene, often with a small amount of an additive like 1,8-diiodooctane (B1585395) (DIO). Spin-coat the active layer solution onto the ZnO layer in a nitrogen-filled glovebox.
-
Active Layer Annealing: Thermally anneal the substrates at the optimized temperature to control the film morphology.
-
HTL Deposition: Deposit the hole transport layer, such as MoO3, by thermal evaporation under high vacuum.
-
Metal Electrode Deposition: Deposit the top metal electrode, typically Aluminum (Al), by thermal evaporation through a shadow mask.
2. Characterization Techniques
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with a standard AM 1.5G spectrum at 100 mW/cm² illumination.
-
Record the J-V curve using a source meter.
-
Extract key parameters: Voc, Jsc, FF, and PCE.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Use a dedicated EQE system with a monochromatic light source.
-
Measure the device's spectral response to calculate the integrated short-circuit current density.
-
-
Morphology Characterization:
-
Atomic Force Microscopy (AFM): To investigate the surface topography and phase separation of the active layer.
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To analyze the molecular packing and orientation (crystallinity) of the donor and acceptor materials in the blend film.[2]
-
Visualizations
Caption: Inverted device fabrication workflow.
Caption: this compound degradation with PEIE.
Caption: Annealing and device performance.
References
- 1. On the interface reactions and stability of nonfullerene organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07269B [pubs.rsc.org]
- 2. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]
- 3. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Identifying Degradation Products of ITIC-4F using Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the non-fullerene acceptor ITIC-4F. The focus is on the identification of its degradation products using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, also known as IT-4F or ITIC-2F, is a high-performance, non-fullerene acceptor (NFA) used in organic solar cells (OSCs). Its chemical stability, particularly under illumination (photostability), is a critical factor for the long-term performance and durability of these devices. Degradation of this compound can lead to a decrease in power conversion efficiency.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is photodegradation. Research has shown that upon exposure to light, this compound can undergo a cis-trans isomerization of its terminal groups. This is followed by an electrocyclic reaction between the dicyanomethylene unit and the thiophene (B33073) ring, leading to the formation of isomeric photoproducts.[1] The carbon-carbon double bonds (vinyl linkages) between the core and the end groups are particularly vulnerable to cleavage under UV illumination.[2]
Q3: What are the main degradation products of this compound?
A3: The initial and primary photodegradation products of this compound are two isomeric photoproducts, often referred to as P1 and P2.[3] These isomers are formed through an electrocyclic reaction and a subsequent 1,5-sigmatropic hydride shift.[1] Importantly, as isomers, they have the same molecular weight and therefore the same mass-to-charge ratio (m/z) as the parent this compound molecule. Further degradation can lead to fragmentation of the molecule, particularly at the vulnerable C=C bonds.
Q4: What is the molecular weight and expected m/z of this compound?
A4: The chemical formula for this compound is C94H82F4N4O2S4. Its theoretical monoisotopic mass is approximately 1514.5 g/mol . In mass spectrometry, you would expect to see the molecular ion [M]+ or common adducts such as [M+H]+ or [M+Na]+. Therefore, the primary peak of interest for undegraded this compound would be around m/z 1514.5 or slightly higher depending on the adduct formed.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of this compound degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No new peaks are observed in the mass spectrum of a degraded sample, but other analytical techniques (e.g., UV-Vis) indicate degradation. | The primary degradation products are isomers of this compound, meaning they have the same m/z as the parent molecule. | - Utilize high-resolution mass spectrometry to look for very subtle mass changes that might indicate oxidation (e.g., addition of oxygen).- Employ tandem mass spectrometry (MS/MS) to fragment the ion at the m/z of this compound. The fragmentation patterns of the isomers may differ from that of the parent molecule.- Use a chromatographic separation technique like HPLC or UPLC coupled with mass spectrometry (LC-MS) to separate the isomers before they enter the mass spectrometer. Isomers will likely have different retention times. |
| A complex mixture of peaks is observed, making it difficult to identify degradation products. | - The degradation conditions were too harsh, leading to extensive fragmentation.- The sample is contaminated.- The mass spectrometer settings are not optimized. | - Reduce the duration or intensity of the degradation stress (e.g., shorter light exposure time).- Analyze a control (undegraded) sample of this compound to identify peaks corresponding to the parent molecule and any initial impurities.- Optimize mass spectrometer parameters such as the ionization source and collision energy to reduce in-source fragmentation and improve signal-to-noise. |
| Low signal intensity for the parent this compound and its degradation products. | - Poor ionization of the molecule.- Inappropriate matrix selection for MALDI-TOF.- The concentration of the analyte is too low. | - For electrospray ionization (ESI), try both positive and negative ion modes. Adjust source parameters like capillary voltage and temperature.- For Matrix-Assisted Laser Desorption/Ionization (MALDI), screen different matrices. Dithranol or trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) are common choices for organic electronics materials.- Concentrate the sample before analysis. |
| Mass spectrum shows peaks that do not correspond to the parent molecule or expected degradation products. | - Presence of impurities in the starting material or solvents.- Formation of adducts with salts or solvents (e.g., [M+Na]+, [M+K]+).- Contamination from the experimental setup (e.g., plasticizers). | - Run a blank (solvent only) to identify background peaks.- Use high-purity solvents and reagents.- High-resolution mass spectrometry can help to identify the elemental composition of unknown peaks and distinguish them from true degradation products. |
Data Presentation
While specific quantitative data for a wide range of this compound degradation products is not extensively published, the following table summarizes the key mass-to-charge ratios to monitor during analysis.
| Compound | Description | Expected Monoisotopic m/z ([M]+) | Notes |
| This compound | Parent Molecule | ~1514.5 | The primary peak of interest. Look for common adducts like [M+H]+ (~1515.5) or [M+Na]+ (~1537.5). |
| Photoproducts (P1, P2) | Isomers of this compound | ~1514.5 | These will have the same m/z as the parent molecule but may be separable by chromatography. Their fragmentation patterns in MS/MS may differ. |
| Oxidized Products | Addition of oxygen atoms | ~1530.5 (+16 Da) | Oxidation can occur at various sites, particularly the vinyl linkages. Look for mass shifts corresponding to the addition of one or more oxygen atoms. |
| Fragmentation Products | Cleavage of the molecule | Varies | Cleavage at the C=C bonds between the core and end-groups is a likely fragmentation pathway. The m/z of these fragments will be significantly lower than the parent ion. |
Experimental Protocols
Detailed Methodology for Identifying this compound Degradation Products by MALDI-TOF Mass Spectrometry
This protocol outlines a general procedure for inducing degradation of this compound and analyzing the resulting products using MALDI-TOF MS.
1. Forced Degradation:
-
Photodegradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., chloroform (B151607) or chlorobenzene) at a concentration of approximately 0.1 mg/mL.
-
Expose the solution to a light source that mimics the solar spectrum (e.g., a solar simulator or a UV lamp) for a defined period (e.g., 1, 6, 12, and 24 hours).
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Keep a control sample in the dark to serve as a baseline.
-
2. Sample Preparation for MALDI-TOF MS:
-
Matrix Selection: A suitable matrix is crucial for the analysis of non-fullerene acceptors. Dithranol is a common choice. Prepare a saturated solution of the matrix in a solvent like chloroform or THF.
-
Sample Spotting:
-
Mix the degraded this compound solution with the matrix solution in a 1:10 (analyte:matrix) volume ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, forming a co-crystal of the analyte and matrix.
-
3. MALDI-TOF MS Analysis:
-
Instrument Calibration: Calibrate the mass spectrometer using a standard of known masses that brackets the expected mass range of this compound and its degradation products.
-
Data Acquisition:
-
Acquire spectra in both positive and negative ion modes, although positive ion mode is typically more informative for these compounds.
-
Use a laser intensity that is just above the ionization threshold to minimize in-source fragmentation.
-
Acquire data over a mass range of m/z 500-2000 to capture both the parent ion and potential fragmentation products.
-
For more detailed structural information, perform tandem MS (MS/MS or LIFT) on the parent ion peak (m/z ~1514.5) to observe its fragmentation pattern.
-
4. Data Analysis:
-
Compare the mass spectra of the degraded samples to the control sample.
-
Identify new peaks or changes in the relative intensity of existing peaks.
-
Analyze the MS/MS fragmentation patterns to elucidate the structure of the degradation products. Look for characteristic neutral losses that can indicate which parts of the molecule have been modified.
Mandatory Visualization
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Proposed degradation pathways of this compound under stress conditions.
References
Technical Support Center: Mitigating Photochemical Instabilities in ITIC-4F
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the photochemical instabilities of the non-fullerene acceptor ITIC-4F.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound, focusing on issues arising from its photochemical instability.
| Problem | Possible Cause | Recommended Solution |
| Rapid decrease in the main absorption peak (around 700 nm) of this compound solution or thin film under illumination. | Photodegradation of this compound into isomeric photoproducts.[1][2][3] This can be initiated by an electrocyclic reaction or photo-oxidation.[1][4] | - Work in an inert atmosphere: Handle this compound solutions and fabricate films inside a glovebox with low oxygen and moisture levels to minimize photo-oxidation.[5] - Use a UV filter: If the light source contains UV, use a filter to block it, as UV light can accelerate degradation, especially in the presence of certain electron transport layers like ZnO.[6][7] - Minimize light exposure: Protect solutions and films from unnecessary light exposure by using amber vials and covering sample stages. |
| Appearance of a new absorption band between 450 nm and 550 nm. | Formation of isomeric photoproducts (P1 and P2) due to a cis-trans isomerization followed by an electrocyclic reaction.[1][2][3] | - Confirm with spectroscopy: Use UV-Vis spectroscopy to monitor the spectral evolution. The appearance of this new band is a clear indicator of this degradation pathway.[2][3] - Re-evaluate experimental conditions: This indicates that the intrinsic photodegradation pathway is active. While it can be accelerated in an inert atmosphere, its rate is also temperature-dependent.[8] Consider if thermal stress is also a factor. |
| Poor and rapidly decaying Power Conversion Efficiency (PCE) in organic solar cells (OSCs). | - Photodegradation of the active layer: Degradation of this compound leads to the formation of trap states, hindering charge transport and increasing recombination.[9] - Morphological instability: Changes in the blend morphology of the active layer upon illumination. - Interfacial reactions: Photocatalytic degradation of this compound at the interface with the electron transport layer (e.g., ZnO).[6][7] | - Optimize the blend morphology: Annealing the active layer at an optimal temperature (e.g., 100 °C) can improve crystallinity and photostability.[2] - Incorporate stabilizers: Consider adding a stabilizer, such as nickel chelate S6, to the active layer to suppress photo-oxidation. - Choose appropriate interlayers: If using ZnO, consider alternative electron transport layers or inserting a protective interlayer to prevent direct contact with the active layer. - Encapsulate the device: Proper encapsulation is crucial to prevent the ingress of oxygen and moisture, which are key factors in extrinsic degradation.[10][11] |
| Inconsistent results between different batches of this compound. | Purity of the material: Impurities can affect the photochemical stability and device performance. | - Purify the material: If possible, purify the this compound before use. - Characterize the material: Perform initial characterization (e.g., UV-Vis, NMR) on new batches to ensure consistency. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound photochemical degradation?
The primary intrinsic photodegradation mechanism of this compound involves a multi-step process:
-
Cis-trans isomerization of the terminal groups.
-
An electrocyclic reaction between the dicyanomethylene unit and the thiophene (B33073) ring.
-
A 1,5-sigmatropic hydride shift .
This process leads to the formation of isomeric photoproducts.[1][2] Additionally, in the presence of oxygen and light, photo-oxidation is a significant degradation pathway.[4] The vinyl linkages in the acceptor-donor-acceptor (A-D-A) structure are particularly vulnerable.[1] Another degradation route is the Diels-Alder cycloaddition of singlet oxygen .[1]
2. How does the crystalline structure of this compound affect its photostability?
The photostability of this compound is highly dependent on its crystalline order and polymorphism.[1][5] A higher degree of crystallinity can suppress the cis-trans isomerization, thereby slowing down the degradation process by over an order of magnitude.[2] Thermal annealing can be used to induce different polymorphic phases, some of which exhibit enhanced stability.[12][13]
3. What is the role of the donor polymer in the stability of this compound-based blends?
Blending this compound with donor polymers like PBDB-T or PM6 can significantly enhance its photostability.[2][5] This stabilization is attributed to favorable molecular packing within the blend, which can hinder the conformational changes required for the degradation reactions.[5]
4. Can additives be used to improve the stability of this compound?
Yes, certain additives can act as stabilizers. For instance, nickel chelate S6 has been shown to effectively suppress the photo-oxidation of non-fullerene acceptors like this compound and their blends, leading to improved ambient stability of organic solar cells. However, it is important to avoid additives like 1,8-diiodooctane (B1585395) (DIO), which are known to accelerate device degradation.[12][14]
5. How critical is encapsulation for devices using this compound?
Encapsulation is a critical step for achieving long-term operational stability of this compound-based devices.[10] Effective encapsulation protects the active layer from external factors like oxygen and water, which are major contributors to photochemical degradation.[10][11][15] Without proper encapsulation, devices can degrade within minutes to days.[10]
Quantitative Data Summary
The following tables summarize key data related to the photostability of this compound.
Table 1: Photodegradation Rates in Solution and Film
| Material | Medium | Light Source | Observation | Reference |
| ITIC, ITIC-Th, this compound | Chlorobenzene (B131634) Solution | AM1.5 | Rapid decrease in A0-0 absorption band and formation of a new band at 450-550 nm within 24 hours. | [2] |
| ITIC, ITIC-Th, this compound | Thin Film | AM1.5 | Degradation is significantly slowed down compared to solution. | [5] |
| PM6:this compound Blend | Thin Film | AM1.5 | Improved stability compared to pure this compound film. | [2] |
Table 2: Impact of Annealing on Photostability of PM6:this compound Solar Cells
| Annealing Temperature of Active Layer | PCE Loss after 150h Illumination | Key Takeaway | Reference |
| 100 °C (Optimal) | ~10% | Optimal annealing improves stability. | [2] |
| 100 °C (Full Device Anneal) | ~30% | Post-fabrication annealing can be detrimental. | [2] |
| 150 °C | Faster degradation than 100 °C | Higher temperatures can lead to less stable morphologies. | [2] |
Experimental Protocols
1. Monitoring Photodegradation using UV-Vis Spectroscopy
-
Objective: To quantify the rate of photodegradation of this compound in solution or as a thin film.
-
Materials: this compound, chlorobenzene (or other suitable solvent), quartz cuvettes (for solution) or glass/quartz substrates (for film), UV-Vis spectrophotometer, calibrated light source (e.g., AM1.5 solar simulator).
-
Procedure (Solution):
-
Prepare a dilute solution of this compound in chlorobenzene in an amber vial inside a nitrogen-filled glovebox.
-
Transfer the solution to a quartz cuvette and seal it to prevent solvent evaporation and oxygen contamination.
-
Measure the initial UV-Vis absorption spectrum of the solution.
-
Expose the cuvette to a calibrated light source (e.g., 100 mW/cm²).
-
At regular time intervals, remove the cuvette and record its UV-Vis absorption spectrum.
-
Plot the normalized intensity of the main absorption peak (A0-0 transition) as a function of illumination time to determine the degradation rate.[2]
-
-
Procedure (Thin Film):
-
Prepare a thin film of this compound or a blend on a glass/quartz substrate inside a glovebox.
-
Encapsulate the film with a glass slide and UV-curable epoxy around the edges to prevent oxygen ingress, or perform the entire experiment in an inert atmosphere.
-
Follow steps 3-6 as for the solution, ensuring the sample is mounted consistently in the spectrophotometer.
-
2. Fabrication and Testing of Encapsulated Organic Solar Cells
-
Objective: To evaluate the impact of mitigation strategies on the operational stability of this compound-based solar cells.
-
Materials: Patterned ITO-coated glass substrates, electron transport layer material (e.g., ZnO, or alternative), donor polymer (e.g., PM6), this compound, hole transport layer material (e.g., MoO₃), metal for top contact (e.g., Al or Ag), encapsulation materials (e.g., glass, UV-curable epoxy, barrier films).
-
Procedure:
-
Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Deposit the electron transport layer according to established protocols.
-
Inside a nitrogen-filled glovebox, spin-coat the active layer solution (e.g., PM6:this compound in a suitable solvent).
-
Anneal the active layer at the desired temperature (e.g., 100 °C for 10 minutes).
-
Deposit the hole transport layer and the top metal contact via thermal evaporation through a shadow mask.
-
Encapsulate the device by applying a bead of UV-curable epoxy around the active area and placing a glass slide on top. Cure the epoxy with a UV lamp.
-
Measure the initial current density-voltage (J-V) characteristics of the device under a calibrated solar simulator (AM1.5G, 100 mW/cm²).
-
Perform accelerated lifetime testing by continuously illuminating the device under the solar simulator and periodically measuring the J-V curve to track the PCE decay.
-
Visualizations
Caption: Intrinsic and extrinsic photodegradation pathways of this compound.
Caption: Workflow of strategies to mitigate this compound photochemical instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the relationship between molecular and order-dependent photostability of ITIC derivatives for the production of photochemically stable b ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC04614A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. Insights into the relationship between molecular and order-dependent photostability of ITIC derivatives for the production of photochemically stable blends - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00132J [pubs.rsc.org]
- 7. On the interface reactions and stability of nonfullerene organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07269B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 11. EFFECTS OF ENCAPSULATION ON PEROVSKITE THIN FILMS AND SOLAR CELLS [open.metu.edu.tr]
- 12. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Encapsulation of Organic and Perovskite Solar Cells: A Review | MDPI [mdpi.com]
Validation & Comparative
A Comparative Performance Analysis of Non-Fullerene Acceptors: ITIC-4F vs. Y6
In the rapidly advancing field of organic photovoltaics (OPVs), the development of non-fullerene acceptors (NFAs) has been a pivotal driver of progress, pushing power conversion efficiencies (PCEs) to remarkable new heights. Among the most prominent NFAs, ITIC-4F and Y6 have emerged as key materials, each representing a significant step forward in device performance. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their relative merits.
Executive Summary
Y6, a more recent innovation, has consistently demonstrated superior performance over this compound, primarily due to its distinct molecular structure which allows for broader light absorption and more efficient charge transport. Organic solar cells incorporating Y6 as the acceptor material have achieved PCEs exceeding 19%, a significant leap from the approximately 13% efficiencies reported for this compound-based devices.[1] This performance gap is attributed to the A-DAD'-A molecular architecture of Y6, which differs from the A-D-A structure of this compound, leading to more favorable film morphology and electronic properties.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for organic solar cells fabricated with this compound and Y6, using the common donor polymer PM6. The data presented is a representative compilation from various studies to highlight the performance differences under comparable conditions.
| Acceptor | Donor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| This compound | PM6 | ~11.13 | ~0.82 | ~18.06 | ~71.6 |
| Y6 | PM6 | >15 | ~0.84 | ~25 | >75 |
Note: The values presented are indicative and can vary based on specific experimental conditions and device architecture.
Key Performance Differentiators
Several fundamental factors contribute to the superior performance of Y6 compared to this compound:
-
Broader Absorption Spectrum: Y6 exhibits a strong and broad absorption spectrum that extends into the near-infrared region, allowing it to harvest a larger portion of the solar spectrum compared to this compound.
-
Higher Electron Mobility: The unique molecular packing of Y6 facilitates more efficient electron transport within the active layer of the solar cell, reducing charge recombination losses.
-
Optimized Morphology: When blended with donor polymers like PM6, Y6 tends to form a more favorable bulk heterojunction morphology, which is crucial for efficient exciton (B1674681) dissociation and charge extraction.
Experimental Protocols
To ensure a fair comparison, it is essential to consider the experimental conditions under which these acceptors are typically evaluated. Below are generalized protocols for the fabrication of organic solar cells using this compound and Y6 with a PM6 donor.
Device Fabrication with PM6:this compound
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.
-
Electron Transport Layer (ETL): A thin layer of ZnO nanoparticles is spin-coated onto the ITO substrate and annealed.
-
Active Layer Deposition: A solution of PM6 and this compound (typically in a 1:1 weight ratio) in a solvent such as chlorobenzene (B131634) with an additive like 1,8-diiodooctane (B1585395) (DIO) is spin-coated in an inert atmosphere.
-
Hole Transport Layer (HTL): A layer of MoO3 is thermally evaporated on top of the active layer.
-
Electrode Deposition: Finally, a silver (Ag) electrode is thermally evaporated to complete the device.
Device Fabrication with PM6:Y6
-
Substrate and ETL Preparation: The substrate and ZnO ETL are prepared using the same procedure as for the this compound device.
-
Active Layer Deposition: A solution of PM6 and Y6 (often in a 1:1 or 1:1.2 weight ratio) in a solvent like o-xylene (B151617) is prepared. This solution is then spin-coated onto the ZnO layer.
-
Post-Deposition Annealing: The active layer is typically subjected to thermal annealing at a specific temperature (e.g., 100°C) to optimize the film morphology.
-
HTL and Electrode Deposition: MoO3 and Ag are subsequently deposited as the hole transport layer and top electrode, respectively.
Visualizing the Experimental Workflow and Performance Comparison
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Conclusion
The emergence of the Y6 non-fullerene acceptor marked a significant milestone in the development of organic solar cells, delivering a substantial improvement in power conversion efficiency over the already impressive this compound. The superior performance of Y6 is rooted in its unique molecular design, which leads to enhanced light absorption, improved charge transport, and more optimal film morphology. While this compound remains a relevant and high-performing material, Y6 and its derivatives currently represent the state-of-the-art for achieving high-efficiency single-junction organic solar cells. Researchers and professionals in the field should consider the specific requirements of their applications when selecting an NFA, with Y6 being the clear choice for applications demanding the highest possible efficiency.
References
Itic-4F vs. ITIC: A Comparative Analysis of Photostability and Efficiency in Organic Photovoltaics
A deep dive into the performance of two leading non-fullerene acceptors, Itic-4F and its predecessor ITIC, reveals significant advancements in both power conversion efficiency and long-term stability. This guide provides a comprehensive comparison based on experimental data, offering researchers and professionals in drug development and materials science a clear understanding of their respective capabilities.
In the rapidly evolving field of organic photovoltaics (OPVs), the development of novel non-fullerene acceptors (NFAs) has been a critical driver of progress. Among these, the ITIC family of molecules has garnered considerable attention. This comparative guide focuses on two prominent members: ITIC and its fluorinated derivative, this compound. Through a detailed examination of their photostability and efficiency, supported by experimental data, we aim to provide a clear and objective resource for the scientific community.
Performance Metrics: A Quantitative Comparison
The introduction of fluorine atoms in this compound leads to notable improvements in key photovoltaic parameters compared to the parent ITIC molecule. This compound generally exhibits a higher power conversion efficiency (PCE), which is a measure of a solar cell's ability to convert light into electrical energy. This enhancement is attributed to several factors, including a broader and more red-shifted absorption spectrum, allowing for more efficient light harvesting.[1][2] Furthermore, this compound possesses deeper HOMO/LUMO energy levels, which often results in a better energy level alignment with common polymer donors, thereby improving device performance and stability.[1][2]
Below is a summary of typical performance data for organic solar cells fabricated with this compound and ITIC.
| Parameter | This compound based device | ITIC based device |
| Power Conversion Efficiency (PCE) | >13%[1][2] | ~11%[3] |
| Open-Circuit Voltage (VOC) | Varies with donor polymer | Varies with donor polymer |
| Short-Circuit Current Density (JSC) | Generally higher than ITIC | Lower than this compound |
| Fill Factor (FF) | Varies with device architecture | Varies with device architecture |
Note: The exact values of VOC, JSC, and FF are highly dependent on the specific donor polymer, device architecture, and fabrication conditions.
Photostability: A Critical Factor for Longevity
Beyond initial efficiency, the long-term stability of OPV devices is paramount for their practical application. Photostability, the ability of a material to resist degradation upon exposure to light, is a key determinant of device lifetime. Studies have shown that this compound possesses enhanced photostability compared to ITIC.[4]
The degradation of these molecules is often triggered by the presence of oxygen and light, leading to chemical and morphological changes.[4][5] Research indicates that the fluorination in this compound contributes to a lower oxidation capability and a greater retention of bond strength under stress conditions.[4] The degradation process in both molecules has been observed to particularly affect the thienothiophene C=C bond along the central backbone and the C=C linkage between the electron-rich donor and electron-deficient acceptor moieties.[4]
However, it is crucial to note that the photostability of both ITIC and this compound is not solely an intrinsic property of the molecule but is also significantly influenced by its solid-state packing and morphology, which can be tuned by thermal annealing.[6][7]
Experimental Methodologies
To ensure the reproducibility and comparability of findings, standardized experimental protocols are essential. The following outlines typical methods used to evaluate the efficiency and photostability of this compound and ITIC based organic solar cells.
Power Conversion Efficiency Measurement
The power conversion efficiency of organic solar cells is determined by analyzing their current density-voltage (J-V) characteristics under simulated solar illumination.
Workflow for PCE Measurement:
References
- 1. ossila.com [ossila.com]
- 2. novapuri.com [novapuri.com]
- 3. Comparing Donor- and Acceptor-Originated Exciton Dynamics in Non-Fullerene Acceptor Blend Polymeric Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Charge carrier mobility in Itic-4F compared to other non-fullerene acceptors
In the landscape of organic photovoltaics, the efficiency of charge transport within the active layer is a critical determinant of device performance. For researchers and professionals in drug development exploring organic electronics, understanding the charge carrier mobility of non-fullerene acceptors (NFAs) is paramount. This guide provides a detailed comparison of the charge carrier mobility of ITIC-4F, a prominent NFA, with other key players in the field, supported by experimental data and methodologies.
Comparative Analysis of Charge Carrier Mobility
The charge carrier mobility, a measure of how quickly an electron or hole can move through a material under an electric field, directly impacts the short-circuit current and fill factor of an organic solar cell. Below is a summary of experimentally determined electron (μe) and hole (μh) mobilities for this compound and other widely used non-fullerene acceptors. The data has been compiled from various studies, primarily utilizing the Space-Charge Limited Current (SCLC) and Organic Field-Effect Transistor (OFET) methods.
| Non-Fullerene Acceptor | Electron Mobility (μe) (cm²/Vs) | Hole Mobility (μh) (cm²/Vs) | Measurement Method | Reference |
| This compound | 2.9 x 10⁻⁴ | 2.0 x 10⁻⁵ | SCLC | [1] |
| ITIC | Varies with annealing (see ref) | Varies with annealing (see ref) | OFET | [1][2] |
| ITIC-Th | Varies with annealing (see ref) | Varies with annealing (see ref) | OFET | [1][2] |
| Y6 (BTP-4F) | 1.8 x 10⁻⁴ - 2.35 x 10⁻⁴ | - | SCLC | [3] |
| Y6 (BTP-4F) | ~3.0 x 10⁻⁴ - 4.0 x 10⁻⁴ | - | OFET | [4] |
| BTP-eC9 | - | - | SCLC (blend with PM6) | [5] |
Note: The charge carrier mobility in organic semiconductors can be significantly influenced by factors such as film morphology, crystallinity, and processing conditions (e.g., annealing temperature, solvent additives). The values presented here are representative and should be considered in the context of the specific experimental conditions reported in the cited literature.
Experimental Protocols
Accurate determination of charge carrier mobility relies on well-defined experimental procedures. The two most common techniques employed for characterizing non-fullerene acceptors are the Space-Charge Limited Current (SCLC) method and Organic Field-Effect Transistor (OFET) measurements.
Space-Charge Limited Current (SCLC) Method
The SCLC method is a widely used technique to determine the bulk charge carrier mobility in a single-carrier device.
Device Structure: A single-carrier device is fabricated in a sandwich structure, typically consisting of:
-
Substrate (e.g., ITO-coated glass)
-
Electron- or Hole-Transport Layer (e.g., ZnO for electrons, MoO₃ for holes)
-
Active Layer (the non-fullerene acceptor film)
-
Top Electrode (e.g., Al for electron-only, Ag or Au for hole-only)
Methodology:
-
Film Deposition: The non-fullerene acceptor is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) and spin-coated onto the transport layer to form a thin film of controlled thickness (typically 80-120 nm).
-
Thermal Annealing: The film is often thermally annealed at a specific temperature (e.g., 100-150 °C) for a set duration to optimize morphology and crystallinity.
-
Top Electrode Evaporation: The top electrode is deposited via thermal evaporation under high vacuum.
-
Current-Voltage (J-V) Measurement: The J-V characteristics of the device are measured in the dark. At higher voltages, the current becomes space-charge limited, where the current density (J) follows the Mott-Gurney law:
J = (9/8)ε₀εᵣμ(V²/L³)
where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the charge carrier mobility, V is the applied voltage, and L is the thickness of the active layer.
-
Mobility Extraction: The mobility (μ) is extracted from the slope of the J vs. V² plot in the SCLC regime.
Organic Field-Effect Transistor (OFET) Measurement
OFET measurements provide information about the charge carrier mobility in a planar device architecture, which can be sensitive to the interface between the semiconductor and the dielectric layer.
Device Structure: A common OFET architecture is the bottom-gate, bottom-contact configuration:
-
Substrate (e.g., heavily doped Si with a SiO₂ dielectric layer)
-
Source and Drain Electrodes (e.g., patterned Au)
-
Organic Semiconductor Layer (the non-fullerene acceptor)
Methodology:
-
Substrate Preparation: The Si/SiO₂ substrate with pre-patterned source and drain electrodes is cleaned thoroughly. The SiO₂ surface is often treated with a self-assembled monolayer (e.g., OTS) to improve molecular ordering.
-
Semiconductor Deposition: The non-fullerene acceptor is deposited onto the substrate, typically via spin-coating or solution shearing.
-
Annealing: The device is annealed to optimize the film morphology.
-
Electrical Characterization: The transfer and output characteristics of the OFET are measured using a semiconductor parameter analyzer.
-
Mobility Extraction: The field-effect mobility (μ) is calculated from the transfer characteristics in the saturation regime using the following equation:
I_DS = (W/2L)μCᵢ(V_G - V_T)²
where I_DS is the drain-source current, W and L are the channel width and length, Cᵢ is the capacitance per unit area of the gate dielectric, V_G is the gate voltage, and V_T is the threshold voltage.
Visualization of Comparative Mobility
The following diagram illustrates the logical flow of comparing charge carrier mobility between this compound and other non-fullerene acceptors, highlighting the key experimental determinants.
Caption: Comparative workflow for charge carrier mobility analysis of NFAs.
References
A Comparative Analysis of ITIC-4F and Other Non-Fullerene Acceptors Using Transient Absorption Spectroscopy
Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to investigate the dynamics of photoexcited states in materials. For researchers in organic photovoltaics, TAS provides critical insights into the photophysical processes that govern device efficiency, such as exciton (B1674681) generation, dissociation, charge transfer, and recombination. This guide offers a comparative analysis of ITIC-4F, a prominent non-fullerene acceptor (NFA), against other key NFAs like its predecessor ITIC and the high-performance acceptor Y6, with a focus on data obtained from TAS studies.
Understanding the Photophysics of Non-Fullerene Acceptors
The efficiency of organic solar cells (OSCs) is intrinsically linked to the ultrafast dynamics of excitons and charge carriers within the active layer.[1] NFAs have revolutionized the field, pushing power conversion efficiencies (PCEs) to new heights, largely due to their tunable electronic properties and strong absorption in the visible and near-infrared regions.[2] this compound, a fluorinated derivative of ITIC, has demonstrated improved performance, which TAS studies attribute to favorable charge generation and transport dynamics.[3][4] Comparing these dynamics with other NFAs is crucial for rational material design and optimization.
Comparative Data on Photophysical Dynamics
The following tables summarize key quantitative data obtained from transient absorption spectroscopy, comparing the performance of this compound with ITIC and Y6 in both neat films and when blended with donor polymers like PM6.
Table 1: Photophysical Properties of Neat NFA Films
| Non-Fullerene Acceptor (NFA) | Exciton Lifetime (ps) | Exciton Diffusion Length (nm) | Key Findings |
| This compound | ~525 | ~41.3[5] | Fluorination in this compound enhances molecular packing and electron affinity, contributing to efficient charge transport.[4][6] |
| ITIC | ~300 | ~18[7] | Shorter exciton lifetime compared to this compound, which can limit exciton diffusion to the donor-acceptor interface.[8] |
| Y6 | ~1000 | >40[7] | Exhibits a significantly longer exciton lifetime, which is advantageous for efficient exciton dissociation.[8] Spontaneous charge carrier generation has been observed in neat Y6 films on a sub-picosecond timescale.[9] |
Table 2: Charge Generation and Recombination Dynamics in Donor:NFA Blends
| Blend System | Charge Transfer/Exciton Dissociation Time | Geminate Recombination | Bimolecular Recombination | Key Findings |
| PM6:this compound | Ultrafast (<1 ps) | Suppressed | Lower rate than fullerene blends | Efficient singlet energy transfer from donor to acceptor suppresses the formation of bound polaron pairs that decay rapidly.[10] |
| PM6:ITIC | Fast | Significant | - | Non-geminate recombination is a key limiting factor for the fill factor in ITIC-based solar cells.[11] |
| PM6:Y6 | ~0.3 ps (in neat Y6) | Nearly 0% | Slower than many other systems | Y6-based blends show exceptionally fast charge extraction compared to non-geminate recombination.[12] The unique molecular packing of Y6 facilitates efficient charge separation.[13] |
Experimental Protocol: Femtosecond Transient Absorption Spectroscopy
This section details a representative methodology for conducting femtosecond transient absorption spectroscopy (fs-TAS) on NFA thin films, based on common practices reported in the literature.
1. Laser System and Pump-Probe Generation:
-
Laser Source: A Ti:sapphire regenerative amplifier system is typically used, producing femtosecond pulses (e.g., ~45-100 fs duration) at a central wavelength of 800 nm with a repetition rate of 1 kHz.[14][15]
-
Pump Beam: A portion of the amplifier's output is directed into an optical parametric amplifier (OPA) to generate tunable pump pulses across the visible and near-infrared spectrum. This allows for selective excitation of either the donor or acceptor material in a blend.[14] The pump beam is modulated by a mechanical chopper at half the laser repetition rate (e.g., 500 Hz) to enable shot-to-shot comparison of the probe with and without excitation.[14]
-
Probe Beam: The remaining portion of the 800 nm fundamental beam is used to generate a broadband white-light continuum (WLC) probe. This is achieved by focusing the beam into a transparent medium such as a sapphire crystal or a water cell.[1][14] The WLC allows for monitoring absorption changes across a wide spectral range.
2. Optical Setup and Data Acquisition:
-
Delay Stage: The pump beam is routed through a motorized delay line, which precisely controls the arrival time of the pump pulse at the sample relative to the probe pulse. This allows for mapping the temporal evolution of the photoexcited species.[15][16]
-
Sample Chamber: The pump and probe beams are focused and spatially overlapped on the sample, which is typically a thin film spin-coated on a quartz substrate.[17] The sample is often kept in a nitrogen-purged or vacuum chamber to prevent photo-oxidation during the measurement.
-
Detection: The transmitted probe light is collected and focused into a spectrometer coupled with a CCD or photodiode array detector.[14] The detector measures the probe spectrum with the pump on (I_on) and the pump off (I_off) for each time delay.
3. Data Analysis:
-
The change in optical density (ΔOD) is calculated as a function of wavelength (λ) and time delay (t) using the formula: ΔOD(λ, t) = -log₁₀(I_on(λ, t) / I_off(λ)).
-
The resulting 2D data matrix (ΔOD vs. wavelength and time) is then analyzed.[18] Kinetic traces at specific wavelengths corresponding to ground-state bleach, stimulated emission, or photoinduced absorption are fitted with exponential decay models to extract lifetimes of various photophysical processes.[19][20]
4. Sample Preparation:
-
Solutions: NFA materials and donor polymers are dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) at a specific concentration (e.g., 10 mg/mL).[21]
-
Thin Films: The solutions are spin-coated onto quartz substrates to form thin films of controlled thickness.[17] For blend films, the donor and acceptor solutions are mixed at the desired weight ratio before spin-coating.
-
Annealing: Samples may be thermally annealed at a specific temperature to optimize the film morphology, which can significantly influence the photophysical dynamics.[6]
Visualization of the Experimental Workflow
The following diagram illustrates a typical experimental setup for femtosecond transient absorption spectroscopy.
Caption: A typical workflow for a femtosecond transient absorption spectroscopy experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. One more step towards better stability of non-fullerene organic solar cells: advances, challenges, future perspectives, and the Era of artificial intelligence - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
- 9. Spontaneous carrier generation and low recombination in high-efficiency non-fullerene solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. chemrxiv.org [chemrxiv.org]
- 14. ornl.gov [ornl.gov]
- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 16. Gedik Group - Research [web.mit.edu]
- 17. ossila.com [ossila.com]
- 18. par.nsf.gov [par.nsf.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Comparing Donor- and Acceptor-Originated Exciton Dynamics in Non-Fullerene Acceptor Blend Polymeric Systems | MDPI [mdpi.com]
Validating Itic-4F Device Performance: A Comparative Guide with Certified External Quantum Efficiency Measurements
For Researchers, Scientists, and Drug Development Professionals
The advent of non-fullerene acceptors (NFAs) has propelled organic solar cell (OSC) technology to new heights, with power conversion efficiencies (PCEs) now rivaling those of conventional thin-film photovoltaics. Among the most promising NFAs, Itic-4F has garnered significant attention due to its favorable electronic and optical properties. This guide provides an objective comparison of this compound's performance against other leading NFAs, supported by experimental data and detailed methodologies for validating device performance through certified external quantum efficiency (EQE) measurements.
Performance Benchmark: this compound and its Contemporaries
The performance of an organic solar cell is characterized by several key parameters: the power conversion efficiency (PCE), the open-circuit voltage (Voc), the short-circuit current density (Jsc), and the fill factor (FF). Below is a summary of these metrics for this compound and two other prominent NFAs, Y6 and MEIC, when paired with the common donor polymer PBDB-T-2F (also known as PM6). It is important to note that performance can vary depending on the donor material, device architecture, and fabrication conditions.
| Acceptor | Donor Polymer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| This compound | PBDB-T-SF | >13[1] | ~0.88 | ~19.5 | ~70 |
| Y6 | PM6 | >15.7[2] | ~0.83 | ~25.5 | ~75 |
| MEIC | PTB7-Th | ~11.2 | ~0.78 | ~21.7 | ~66 |
Key Observations:
-
Y6 currently demonstrates the highest PCE, primarily attributed to its remarkably high short-circuit current density, which is a result of its broad and strong absorption in the near-infrared region.[2]
-
This compound exhibits a respectable PCE with a balanced contribution from Voc, Jsc, and FF. Its performance is characterized by a red-shifted absorption compared to its predecessor, ITIC, contributing to a higher Jsc.[1]
-
MEIC shows a slightly lower performance compared to this compound and Y6 in this specific pairing but remains a relevant NFA.
External Quantum Efficiency (EQE) Analysis
The EQE spectrum provides a wavelength-dependent measure of the efficiency with which incident photons are converted into collected electrons. A higher and broader EQE spectrum is indicative of a more efficient solar cell.
When paired with the polymer donor PBDB-T-SF, devices using this compound as the electron acceptor can achieve a broad absorption spectrum, leading to a better power conversion efficiency (PCE).[1] In an inverted device structure (ITO/ZnO/PBDB-T-SF:this compound/MoO3/Al), efficiencies of over 13% have been reported.[1] The fluorination of the end groups in this compound leads to a deeper HOMO/LUMO energy level alignment with most polymer donors, enhancing device stability and overall performance.[1]
In comparison, the NFA known as Y6, when used with the donor polymer PM6, has demonstrated impressive PCEs of up to 15.7%.[2] The absorption spectrum of Y6 extends to 1100 nm, allowing it to absorb light across the visible and near-infrared regions.[2]
Experimental Protocols
Accurate and reproducible measurements are paramount for the validation of device performance. Below are detailed methodologies for device fabrication and certified EQE measurement.
Organic Solar Cell Fabrication (Inverted Architecture)
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to enhance the work function and remove organic residues.
-
Electron Transport Layer (ETL) Deposition: A solution of ZnO nanoparticles is spin-coated onto the ITO substrate at 3000 rpm for 30 seconds, followed by annealing at 150°C for 20 minutes in air.
-
Active Layer Deposition: A blend solution of the donor polymer (e.g., PBDB-T-2F) and the non-fullerene acceptor (e.g., this compound) in a 1:1 weight ratio is prepared in a suitable solvent like chloroform (B151607) with a processing additive (e.g., 0.5% 1,8-diiodooctane). The solution is then spin-coated onto the ZnO layer in a nitrogen-filled glovebox. The film is subsequently annealed at a specific temperature (e.g., 100°C) for a defined duration (e.g., 10 minutes) to optimize the morphology.
-
Hole Transport Layer (HTL) Deposition: A thin layer of Molybdenum(VI) oxide (MoO₃) is thermally evaporated on top of the active layer under high vacuum (<10⁻⁶ Torr).
-
Anode Deposition: Finally, a metal electrode (e.g., 100 nm of Aluminum) is thermally evaporated through a shadow mask to define the active area of the device.
Certified External Quantum Efficiency (EQE) Measurement
Certified EQE measurements require calibration against a standard photodiode with a known spectral response.
-
System Calibration:
-
A calibrated silicon or germanium photodiode is placed at the sample position.
-
A light source (e.g., a xenon lamp) is passed through a monochromator to select a specific wavelength.
-
The light is chopped at a specific frequency (e.g., 173 Hz), and the signal from the reference photodiode is measured using a lock-in amplifier.
-
This process is repeated across the entire spectral range of interest (e.g., 300 nm to 1100 nm) to obtain the incident photon flux as a function of wavelength.
-
-
Device Measurement:
-
The fabricated organic solar cell is placed at the sample position under the same illumination conditions as the calibration.
-
The short-circuit current of the device is measured at each wavelength using the lock-in amplifier.
-
-
EQE Calculation:
-
The EQE at each wavelength (λ) is calculated using the following formula: EQE(λ) = [Isc(λ) / (q * Φ(λ))] * 100% where:
-
Isc(λ) is the measured short-circuit current density of the device at wavelength λ.
-
q is the elementary charge.
-
Φ(λ) is the incident photon flux at wavelength λ, determined during the calibration step.
-
-
-
Jsc Integration: The short-circuit current density (Jsc) of the device under the standard AM1.5G solar spectrum is calculated by integrating the product of the measured EQE spectrum and the AM1.5G photon flux spectrum over the relevant wavelength range. This integrated Jsc should be consistent with the Jsc value obtained from the current-voltage (J-V) measurement under a calibrated solar simulator for a certified measurement.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the logical flow of the validation process, the following diagrams are provided.
Caption: Experimental workflow for organic solar cell fabrication and performance validation.
Caption: Simplified signaling pathway of photocurrent generation in an organic solar cell.
References
A Comparative Analysis of ITIC-4F and Fullerene Acceptors in Organic Photovoltaics
A deep dive into the performance, characteristics, and fabrication of organic photovoltaic devices utilizing the non-fullerene acceptor ITIC-4F versus traditional fullerene-based acceptors.
In the rapidly advancing field of organic photovoltaics (OPVs), the choice of electron acceptor material is a critical determinant of device performance and stability. For years, fullerene derivatives, such as PC₆₁BM and PC₇₁BM, were the gold standard. However, the emergence of non-fullerene acceptors (NFAs) has revolutionized the landscape, with molecules like this compound demonstrating significant potential to overcome the limitations of their fullerene counterparts. This guide provides a comprehensive comparative analysis of this compound and fullerene acceptors, supported by experimental data, detailed methodologies, and visual representations to aid researchers, scientists, and drug development professionals in their understanding and application of these materials.
Key Performance Metrics: A Quantitative Comparison
The performance of OPV devices is primarily evaluated by four key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following tables summarize the performance of OPV devices fabricated with this compound and fullerene acceptors, using the same donor polymer for a direct comparison.
| Acceptor | Donor Polymer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| This compound | PBDB-T-SF | >13 | - | - | - | [1] |
| This compound | PBDBT-2F | 13.3 | - | 20.39 | 75 | [2] |
| ITIC | PBDB-T | 8.6 (inverted) | - | - | - | [3] |
| PC₇₁BM | PBDB-T | 5.7 (inverted) | - | - | - | [3] |
| ITIC-Th | PBDB-T | - | - | - | - | [4] |
| PC₇₁BM | PBDB-T | 4.5 | - | 10.22 | 53.5 | [4] |
| ITIC-Th | P3HT | 0.61 | 0.51 | 2.29 | 34.2 | [4] |
| PC₇₁BM | P3HT | - | - | - | - | [4] |
Fundamental Differences: this compound vs. Fullerenes
The superior performance of this compound and other non-fullerene acceptors can be attributed to several key advantages over fullerene derivatives.
1. Tunable Electronic Properties: NFAs like this compound possess a highly tunable chemical structure, allowing for precise control over their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability enables better energy level alignment with a wider range of donor polymers, leading to higher open-circuit voltages (Voc). In contrast, the energy levels of fullerenes are relatively fixed, limiting the optimization of Voc.[5]
2. Broad and Strong Light Absorption: this compound exhibits strong and broad absorption in the visible and near-infrared regions of the solar spectrum, contributing significantly to the overall light harvesting of the device.[1][2] Fullerene acceptors, on the other hand, have relatively weak absorption in the visible range, placing a greater burden on the donor material for light absorption.[5]
3. Enhanced Morphological Stability: The planar structure of this compound promotes more ordered molecular packing and favorable blend morphology with donor polymers. This leads to the formation of stable and well-defined donor-acceptor interfaces, which are crucial for efficient exciton (B1674681) dissociation and charge transport.[5] Fullerene-based blends are often prone to aggregation and phase separation, which can negatively impact device performance and long-term stability.[5]
4. Reduced Recombination Losses: Non-fullerene acceptors are designed to facilitate more efficient charge transport and reduce charge recombination losses compared to fullerenes.[5] While fullerenes exhibit good electron mobility, they can also suffer from higher rates of non-radiative recombination.[5]
Experimental Protocols
Detailed and consistent experimental protocols are paramount for reproducible and high-performance OPV fabrication. Below are representative methodologies for fabricating OPV devices with this compound and fullerene acceptors.
Device Fabrication with this compound Acceptor (Conventional Structure)
1. Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
2. Hole Transport Layer (HTL) Deposition:
-
A solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) is spin-coated onto the ITO substrates at 3000 rpm for 30 seconds.
-
The substrates are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.
3. Active Layer Deposition:
-
A blend solution of a donor polymer (e.g., PBDB-T) and this compound (typically in a 1:1 or 1:1.2 weight ratio) in a solvent like chlorobenzene (B131634) or chloroform (B151607) is prepared. A small percentage of an additive, such as 1,8-diiodooctane (B1585395) (DIO) or 1-chloronaphthalene (B1664548) (CN), may be included to optimize the blend morphology.
-
The active layer solution is spin-coated onto the PEDOT:PSS layer at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 60 seconds) inside a nitrogen-filled glovebox.
-
The films are then thermally annealed at a specific temperature (e.g., 100-150°C) for a defined time (e.g., 10 minutes) to optimize the morphology.
4. Cathode Deposition:
-
A low work function metal, such as calcium (Ca) or aluminum (Al), is thermally evaporated onto the active layer through a shadow mask under high vacuum (typically < 10⁻⁶ Torr). A common cathode structure is Ca (~20 nm) / Al (~100 nm).
5. Encapsulation:
-
The completed devices are encapsulated using a UV-curable epoxy and a glass slide to protect them from oxygen and moisture.
Device Fabrication with Fullerene Acceptor (Conventional Structure)
The fabrication process for a fullerene-based OPV is very similar to that of an this compound based device, with the primary difference being the composition of the active layer.
1. Substrate Preparation and HTL Deposition: Follow the same procedure as for the this compound device.
2. Active Layer Deposition:
-
A blend solution of a donor polymer (e.g., P3HT or PBDB-T) and a fullerene acceptor (e.g., PC₆₁BM or PC₇₁BM) is prepared in a suitable solvent (e.g., chlorobenzene or o-dichlorobenzene). The donor:acceptor ratio is typically 1:0.8 to 1:1.5 by weight.
-
The solution is spin-coated onto the PEDOT:PSS layer.
-
The films are often subjected to a post-deposition thermal annealing step (e.g., 110-150°C for 10-20 minutes) to improve the morphology and crystallinity of the blend.
3. Cathode Deposition and Encapsulation: Follow the same procedure as for the this compound device.
Visualizing the Fundamentals
To better understand the underlying principles of OPV operation and the differences between this compound and fullerene acceptors, the following diagrams illustrate key aspects of their structure and function.
Caption: Molecular structures of this compound and a common fullerene acceptor (PCBM).
Caption: A typical conventional device architecture for an organic photovoltaic cell.
Caption: Simplified energy level diagram illustrating exciton generation and charge transfer.
Conclusion
The development of non-fullerene acceptors, exemplified by this compound, marks a significant milestone in the advancement of organic photovoltaics. Their tunable electronic properties, broad absorption spectra, and favorable morphological characteristics have enabled OPV devices to achieve power conversion efficiencies exceeding those of their fullerene-based counterparts. While fullerene acceptors have been instrumental in the foundational understanding of OPVs, the superior performance and stability offered by NFAs like this compound are paving the way for the next generation of efficient, low-cost, and flexible solar energy technologies. The detailed experimental protocols and comparative data presented in this guide aim to equip researchers with the necessary information to explore and optimize OPV devices based on these promising materials.
References
Performance Evaluation of Itic-4F in Diverse Donor Polymer Systems for High-Efficiency Organic Solar Cells
A Comparative Guide for Researchers and Professionals in Organic Photovoltaics
The non-fullerene acceptor (NFA) Itic-4F (also known as IT-4F or ITIC-2F) has emerged as a prominent material in the field of organic solar cells (OSCs), consistently enabling high power conversion efficiencies (PCEs). Its favorable electronic properties, including a broad absorption spectrum and deep HOMO/LUMO energy levels, make it an excellent candidate for pairing with a variety of polymer donors.[1] This guide provides a comprehensive comparison of the performance of this compound when blended with different donor polymers, supported by experimental data and detailed methodologies to aid researchers in the selection and optimization of their own OSC devices.
Comparative Performance Data
The following table summarizes the key photovoltaic parameters of organic solar cells fabricated with this compound as the electron acceptor and various polymer donors. These parameters include the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and the overall power conversion efficiency (PCE).
| Donor Polymer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDB-T-SF | 0.88 | 20.88 | 71.3 | >13 | [1][2] |
| PBDB-T-2F (PBDB-T-SF) | - | - | - | 13.1 | [3] |
| PBDBT-2Cl | - | - | - | >14 | [4] |
| PBN-S | - | - | - | 9.83 (Semitransparent) | [3] |
| J71 | 0.94 | 17.32 | 69.77 | 11.41 | [2] |
| PDCBT | 0.94 | 16.5 | 65 | 10.16 | [2][5] |
| PTB7-Th | 0.81 | 14.21 | 59.1 | 6.80 | [2][6] |
| TPD-3F | - | - | - | - | [7] |
| P3HT | - | - | - | 1.25 | [2] |
Note: Performance metrics can vary based on specific fabrication conditions and measurement protocols. The data presented here is for comparative purposes.
Experimental Methodologies
The successful fabrication of high-performance organic solar cells is highly dependent on precise control over the experimental procedures. Below are typical protocols for device fabrication and characterization based on the cited literature.
Device Fabrication
A common device architecture for this compound-based solar cells is the inverted structure, which generally offers improved stability.
Typical Inverted Device Structure: Indium Tin Oxide (ITO) / Zinc Oxide (ZnO) / Active Layer (Donor Polymer:this compound) / Molybdenum Oxide (MoO₃) / Aluminum (Al)[1]
1. Substrate Preparation:
-
Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability.
2. Electron Transport Layer (ETL) Deposition:
-
A thin layer of Zinc Oxide (ZnO) nanoparticles (typically 20-40 nm) is spin-coated onto the cleaned ITO substrates.
-
The ZnO layer is then annealed at a specific temperature (e.g., 150 °C) in air for a set duration to remove residual solvents and improve film quality.
3. Active Layer Deposition:
-
The donor polymer and this compound are dissolved in a suitable solvent, such as chlorobenzene (B131634) or chloroform, often with a processing additive like 1,8-diiodooctane (B1585395) (DIO) to optimize the blend morphology.[8] The typical donor:acceptor weight ratio is often 1:1 or optimized for the specific polymer.[1]
-
The solution is then spin-coated onto the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
The active layer is often subjected to post-treatment, such as thermal annealing or solvent vapor annealing, to enhance the morphology and device performance.
4. Hole Transport Layer (HTL) Deposition:
-
A thin layer of Molybdenum Oxide (MoO₃) (typically 5-10 nm) is thermally evaporated onto the active layer under high vacuum.
5. Electrode Deposition:
-
Finally, a top electrode of Aluminum (Al) or Silver (Ag) (typically 80-100 nm) is thermally evaporated through a shadow mask to define the device area.
Device Characterization
Current Density-Voltage (J-V) Measurements:
-
The J-V characteristics of the solar cells are measured using a solar simulator (e.g., AM 1.5G, 100 mW/cm²) and a source meter.
-
Key parameters such as Voc, Jsc, FF, and PCE are extracted from the J-V curves.
External Quantum Efficiency (EQE) Measurements:
-
EQE spectra are measured to determine the photon-to-electron conversion efficiency at different wavelengths.
-
The Jsc can be calculated by integrating the EQE spectrum with the solar spectrum.
Morphology Characterization:
-
Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to investigate the surface and bulk morphology of the active layer blend, which is crucial for efficient charge separation and transport.
Visualizing Experimental and Logical Relationships
To better understand the processes and relationships involved in the evaluation of this compound based organic solar cells, the following diagrams are provided.
Caption: Workflow for the fabrication and characterization of this compound based organic solar cells.
Caption: Layered structure of a typical inverted organic solar cell device.
Conclusion
This compound has proven to be a versatile and high-performing non-fullerene acceptor, capable of achieving excellent power conversion efficiencies with a range of donor polymers. The choice of the donor polymer significantly impacts the device performance, with wide bandgap polymers that exhibit complementary absorption spectra to this compound often yielding the best results.[6] Optimization of the active layer morphology through the use of additives and post-fabrication treatments is critical to maximizing device efficiency. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to develop and improve this compound-based organic solar cells. Further advancements in molecular design of both donor and acceptor materials will continue to push the boundaries of organic photovoltaic technology.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. One more step towards better stability of non-fullerene organic solar cells: advances, challenges, future perspectives, and the Era of artificial intelligence - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. Wide bandgap polymer donors for high efficiency non-fullerene acceptor based organic solar cells - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00790K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
A Head-to-Head Comparison of ITIC-4F with ITIC and its Derivatives in Organic Solar Cell Performance
In the rapidly advancing field of organic photovoltaics (OPVs), the development of non-fullerene acceptors (NFAs) has been a pivotal driver of progress. The ITIC family of molecules, characterized by an A-D-A (acceptor-donor-acceptor) structure, has emerged as a particularly promising class of materials. This guide provides a detailed head-to-head comparison of ITIC-4F with its parent molecule, ITIC, and other key derivatives such as ITIC-M and ITIC-Th. The comparison focuses on their performance in organic solar cells, supported by experimental data, and outlines the common experimental protocols for their evaluation.
Molecular Design and its Impact on Performance
The performance of ITIC-based acceptors is intricately linked to their molecular structure. Modifications to the core and end-capping groups of the ITIC framework allow for fine-tuning of the material's optical and electronic properties, which in turn dictates the efficiency of the resulting solar cell.
This compound (IT-2F): The introduction of fluorine atoms onto the end-capping groups of the ITIC molecule results in this compound. This fluorination strategy has proven to be highly effective. Compared to ITIC, this compound exhibits a broader and red-shifted absorption spectrum, allowing it to harvest a larger portion of the solar spectrum.[1][2] Furthermore, this compound possesses deeper HOMO and LUMO energy levels, which can lead to better energy level alignment with a wider range of polymer donors and improved device stability.[1][2] These modifications contribute to enhanced intramolecular charge transfer and can result in higher power conversion efficiencies (PCEs).[1][2]
ITIC-M: In ITIC-M, methyl groups are introduced to the ITIC structure. This modification primarily enhances the solubility and miscibility of the molecule.[3] Improved solubility is a significant advantage in solution-processed device fabrication, as it can lead to a more favorable bulk heterojunction (BHJ) morphology, which is crucial for efficient charge separation and transport.[3] The elevated LUMO level of ITIC-M, in comparison to some other NFAs, can also contribute to a higher open-circuit voltage (Voc) in OPV devices.[3]
ITIC-Th: This derivative incorporates thiophene (B33073) rings into the ITIC backbone. This modification can influence the molecule's planarity and intermolecular interactions, which are critical for efficient charge transport.
The structural modifications from the base ITIC molecule to its derivatives are illustrated in the diagram below.
Performance Comparison in Organic Solar Cells
The following table summarizes the photovoltaic performance of this compound and other ITIC derivatives when paired with various polymer donors. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as the choice of donor polymer and device architecture. However, the data provides a valuable overview of the relative performance of these materials.
| Acceptor | Donor Polymer | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| This compound | PBDB-T-SF | - | - | - | >13 | [1][2] |
| This compound | PBDB-T | 0.90 | 18.01 | 72.8 | 11.8 | [4] |
| ITIC | PTB7-Th | - | - | - | 6.80 | [5] |
| ITIC | PBDB-T | 0.91 | 17.21 | 71.0 | 11.2 | [6] |
| ITIC-M | PBDB-T | - | - | - | >12 | [5] |
| ITIC-Th | - | - | - | - | >12 | [5] |
Experimental Protocols
The fabrication and characterization of organic solar cells based on ITIC derivatives generally follow a standardized set of procedures. Below are detailed methodologies for key experimental steps.
Device Fabrication
A common device architecture for ITIC-based solar cells is the inverted structure, which typically consists of the following layers: Indium Tin Oxide (ITO) / Zinc Oxide (ZnO) / Active Layer (Donor:Acceptor Blend) / Molybdenum Oxide (MoO3) / Aluminum (Al).
1. Substrate Preparation:
-
ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone for approximately 15-20 minutes to improve the surface wettability.
2. Deposition of Electron Transport Layer (ETL):
-
A thin layer of ZnO is deposited onto the ITO substrate. This can be achieved by spin-coating a ZnO nanoparticle solution followed by annealing at a temperature around 200°C in air.
3. Active Layer Deposition:
-
The donor polymer and the ITIC-based acceptor are dissolved in a suitable organic solvent, such as chloroform (B151607) or chlorobenzene, often with a small amount of an additive like 1,8-diiodooctane (B1585395) (DIO) to optimize the morphology.
-
The active layer solution is then spin-coated or blade-coated onto the ZnO layer inside a nitrogen-filled glovebox to achieve a desired thickness (typically 80-120 nm).
-
The film is then often thermally annealed at a specific temperature (e.g., 100-150°C) to optimize the morphology of the bulk heterojunction.
4. Deposition of Hole Transport Layer (HTL) and Metal Electrode:
-
A thin layer of MoO3 (typically 5-10 nm) is thermally evaporated onto the active layer under high vacuum.
-
Finally, a top electrode of Aluminum (Al) (typically 80-100 nm) is thermally evaporated on top of the MoO3 layer to complete the device.
Device Characterization
1. Current Density-Voltage (J-V) Characteristics:
-
The J-V characteristics of the fabricated solar cells are measured using a solar simulator under standard AM 1.5G illumination at 100 mW/cm2.
-
A source measure unit (SMU) is used to apply a voltage bias and measure the resulting current.
-
Key photovoltaic parameters such as the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the J-V curve.
2. External Quantum Efficiency (EQE) Measurement:
-
The EQE, which represents the ratio of collected charge carriers to incident photons at a specific wavelength, is measured using a dedicated EQE system.
-
This system typically consists of a light source, a monochromator to select the wavelength, and a calibrated photodiode.
-
The Jsc value can be calculated by integrating the EQE spectrum with the AM 1.5G solar spectrum, and this value should be in good agreement with the Jsc obtained from the J-V measurement for a reliable characterization.
3. Morphology Characterization:
-
The morphology of the active layer is often investigated using techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to visualize the phase separation and domain sizes within the donor-acceptor blend.
The workflow for fabricating and characterizing these organic solar cells is summarized in the following diagram.
References
- 1. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. On the interface reactions and stability of nonfullerene organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07269B [pubs.rsc.org]
- 5. ossila.com [ossila.com]
- 6. A Theoretical Study on the Underlying Factors of the Difference in Performance of Organic Solar Cells Based on ITIC and Its Isomers | MDPI [mdpi.com]
The Impact of Molecular Design on Organic Solar Cell Performance: A Comparative Guide to ITIC-4F and its Analogs
A deep dive into the structure-property relationships of ITIC-4F and its derivatives, offering insights for researchers and scientists in the field of organic electronics and drug development. This guide provides a comparative analysis of device performance, supported by experimental data and detailed methodologies.
The advent of non-fullerene acceptors (NFAs) has propelled organic solar cells (OSCs) to new heights of efficiency. Among these, this compound has emerged as a benchmark material, spurring the development of a vast family of analogs with tailored properties. This guide explores the critical correlation between the molecular structure of this compound and its derivatives and their performance in OSCs, providing a valuable resource for material design and optimization.
Key Performance Metrics: A Comparative Overview
The performance of an organic solar cell is primarily evaluated by four key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the performance of this compound and several of its notable analogs when paired with the donor polymer PBDB-T-SF, highlighting the impact of subtle molecular modifications.
| Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Key Structural Modification |
| ITIC | ~11.0 | ~0.90 | ~17.0 | ~70 | Non-fluorinated end groups |
| This compound | ~13.1 | 0.88 | 20.5 | 72 | Fluorinated end groups [1] |
| ITIC-6F | ~12.0 | 0.86 | 20.9 | 67 | Hexa-fluorinated end groups |
| ITIC-4Cl | ~11.8 | 0.90 | 19.7 | 66 | Chlorinated end groups |
| m-ITIC | ~11.8 | 0.91 | 18.3 | 71 | Meta-position alkyl side chains |
The Role of End-Group Engineering: Halogenation
The introduction of halogen atoms, particularly fluorine, to the end-groups of the ITIC core has proven to be a highly effective strategy for enhancing device performance.
Fluorination (this compound, ITIC-6F)
The addition of fluorine atoms to the terminal acceptor units, as seen in this compound, leads to several beneficial effects. Fluorination lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1] The deeper LUMO level in this compound compared to ITIC results in a smaller energy offset with the donor polymer, which can reduce voltage loss and improve the open-circuit voltage. Furthermore, the strong electron-withdrawing nature of fluorine enhances intramolecular charge transfer, leading to a red-shifted absorption spectrum and a higher short-circuit current density.[2] Single-crystal analysis reveals that fluorination can also influence molecular packing, with ITIC-6F exhibiting a shorter π-π stacking distance, which can facilitate better charge transport.
Chlorination (ITIC-4Cl)
Replacing fluorine with chlorine (ITIC-4Cl) offers an alternative approach to end-group halogenation. While also an electron-withdrawing group, chlorine has a different atomic radius and electronegativity compared to fluorine, which influences its impact on molecular packing and electronic properties. Devices based on ITIC-4Cl have demonstrated comparable efficiencies to this compound, showcasing the potential of different halogenation strategies.
Side-Chain Isomerism: The Case of m-ITIC
The positioning of alkyl side chains on the phenyl groups of the ITIC core also plays a crucial role in determining the material's properties and device performance. In the standard ITIC structure, the hexylphenyl groups are attached at the para-position. In the analog m-ITIC, these groups are shifted to the meta-position. This seemingly small change can significantly impact the molecule's solubility, film-forming properties, and molecular packing, which in turn affects charge mobility and recombination dynamics within the active layer.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for the fabrication and characterization of organic solar cells based on this compound and its analogs.
Device Fabrication
A typical inverted device structure is as follows: ITO/ZnO/Active Layer/MoO₃/Al.
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to improve the surface wettability.
-
Electron Transport Layer (ETL) Deposition: A ZnO precursor solution is spin-coated onto the cleaned ITO substrates at 4000 rpm for 30 seconds, followed by annealing at 150°C for 30 minutes in air.
-
Active Layer Deposition: The donor polymer (e.g., PBDB-T-SF) and the acceptor (e.g., this compound) are dissolved in a suitable solvent like chlorobenzene (B131634) or chloroform (B151607) with a common concentration of 10-20 mg/mL, typically in a 1:1 weight ratio. The solution is then spin-coated on top of the ZnO layer inside a nitrogen-filled glovebox. Spin coating speeds and times are optimized for each specific blend to achieve a desired film thickness, often in the range of 100-120 nm. For instance, a PBDB-T:ITIC-M solution in chlorobenzene can be spin-coated at 1900 rpm for 60 seconds.[3]
-
Thermal Annealing: The active layer is then thermally annealed to optimize the film morphology and promote the formation of favorable nanostructures for charge separation and transport. Annealing temperatures and times are critical parameters and vary for different material systems. For instance, PBDB-T:ITIC-M films are often annealed at 100°C for 10 minutes.[3]
-
Hole Transport Layer (HTL) and Electrode Deposition: Finally, a thin layer of Molybdenum trioxide (MoO₃, ~10 nm) and a top electrode of Aluminum (Al, ~100 nm) are thermally evaporated under high vacuum (< 5 x 10⁻⁶ Torr).
Device Characterization
-
Current Density-Voltage (J-V) Measurements: The J-V characteristics of the solar cells are measured under simulated AM 1.5G solar illumination at an intensity of 100 mW/cm² using a solar simulator. From these curves, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.
-
External Quantum Efficiency (EQE) Measurements: EQE spectra are measured to determine the ratio of collected charge carriers to incident photons at each wavelength. This provides valuable information about the spectral response of the device and can be used to calculate the theoretical Jsc.
Visualizing the Structure-Performance Relationship
To better understand the concepts discussed, the following diagrams illustrate the molecular structures, the experimental workflow, and the logical relationship between molecular modifications and device performance.
Caption: Molecular structures of ITIC and its key analogs.
Caption: Experimental workflow for OSC fabrication and characterization.
Caption: Relationship between molecular structure and device performance.
References
- 1. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Constructing Desired Vertical Component Distribution Within a PBDB-T:ITIC-M Photoactive Layer via Fine-Tuning the Surface Free Energy of a Titanium Chelate Cathode Buffer Layer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Non-Fullerene Acceptors: A Comparative Analysis of ITIC-4F Solar Cell Performance
A deep dive into the reproducibility and statistical performance of ITIC-4F-based organic solar cells reveals its competitive edge in the rapidly evolving field of non-fullerene acceptors. This guide provides a comparative analysis of this compound's performance against other acceptors, supported by experimental data and detailed protocols to aid researchers in the pursuit of high-efficiency and stable organic photovoltaics.
This compound, a fluorinated derivative of the popular non-fullerene acceptor ITIC, has garnered significant attention for its ability to enhance the power conversion efficiency (PCE) of organic solar cells (OSCs). Its favorable electronic properties, including a broader absorption spectrum and deeper HOMO/LUMO energy levels compared to its predecessor, contribute to improved device performance and stability.[1] This guide aims to provide a comprehensive overview of this compound's performance, focusing on reproducibility and a statistical comparison with alternative acceptors.
Performance Benchmarking: this compound in Context
To provide a clear comparison, the following table summarizes the key performance metrics of this compound-based solar cells alongside devices fabricated with its parent molecule, ITIC, and another common non-fullerene acceptor, Y6. The data is compiled from various studies to reflect a representative range of performance.
| Acceptor | Donor Polymer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| This compound | PBDB-T-SF | >13%[1] | ~0.9[2] | ~14[2] | ~75[3] |
| This compound | PBDB-T-2F | ~13%[4] | - | - | - |
| This compound | PBN-S | - | - | - | - |
| ITIC | PBDB-T | ~7%[2] | ~0.9[2] | ~14[2] | ~50[2] |
| ITIC | PTB7-Th | 6.8%[5][6] | - | - | - |
| Y6 | PM6 | >16%[5] | - | - | - |
Note: The performance metrics can vary significantly based on the donor polymer, device architecture, and fabrication conditions. The values presented here are representative of high-performing devices reported in the literature.
Fluorination of the ITIC end-groups in this compound leads to several advantageous properties. It enhances the electron-pulling effect, resulting in a more efficient delocalization of the electron cloud and reduced oxidation potential compared to ITIC.[7] This contributes to the higher power conversion efficiencies observed in this compound devices. While newer acceptors like Y6 have demonstrated even higher efficiencies, this compound remains a crucial benchmark and a widely studied material due to its robust performance and relatively well-understood properties.
Understanding the Experimental Workflow
The reproducibility of solar cell performance is intrinsically linked to the precision of the fabrication and characterization processes. The following diagram illustrates a typical experimental workflow for creating and testing this compound-based organic solar cells.
Detailed Experimental Protocols
To ensure the reproducibility of results, adherence to detailed experimental protocols is paramount. Below are generalized methodologies for the key steps in the fabrication and characterization of this compound solar cells.
Device Fabrication (Inverted Structure)
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with nitrogen gas and treated with UV-ozone for 15 minutes to improve the surface wettability.
-
Electron Transport Layer (ETL) Deposition: A layer of ZnO is typically spin-coated onto the cleaned ITO substrate.
-
Active Layer Deposition: A blend solution of a donor polymer (e.g., PBDB-T-SF) and this compound (typically in a 1:1 weight ratio) in a solvent like chlorobenzene (B131634) with a small amount of additive (e.g., 1,8-diiodooctane) is prepared. This solution is then spin-coated onto the ETL in a nitrogen-filled glovebox. The film is subsequently annealed at a specific temperature (e.g., 100°C) to optimize the morphology.
-
Hole Transport Layer (HTL) Deposition: A thin layer of Molybdenum(VI) oxide (MoO3) is thermally evaporated on top of the active layer.[1]
-
Electrode Deposition: Finally, a metal electrode, such as aluminum (Al), is thermally evaporated on top of the HTL to complete the device.[1]
Device Characterization
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics of the solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. From this measurement, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.
-
External Quantum Efficiency (EQE) Measurement: EQE spectra are measured to determine the photon-to-electron conversion efficiency at different wavelengths. The integral of the EQE spectrum with the AM 1.5G solar spectrum should be consistent with the Jsc value obtained from the J-V measurement.
-
Morphological Analysis: Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to investigate the surface and bulk morphology of the active layer blend, which is crucial for efficient charge separation and transport.
-
Stability Testing: The long-term stability of the devices is evaluated by monitoring the degradation of their performance parameters under continuous illumination (light soaking) or in different environmental conditions (e.g., elevated temperature and humidity). Studies have shown that this compound exhibits better photostability compared to ITIC.[7][8]
Factors Influencing Reproducibility
The performance of this compound solar cells can be sensitive to a variety of factors, leading to variations in reported results. Key parameters that require careful control for high reproducibility include:
-
Purity of Materials: The purity of the donor polymer and this compound is critical, as impurities can act as charge traps and recombination centers.
-
Solvent and Additives: The choice of solvent and the concentration of any additives can significantly influence the film morphology and, consequently, the device performance.
-
Annealing Conditions: The temperature and duration of thermal annealing are crucial for optimizing the nanoscale phase separation and crystallinity of the active layer.
-
Interfacial Layers: The quality and thickness of the hole and electron transport layers play a vital role in efficient charge extraction and minimizing recombination losses.
-
Environmental Control: Fabrication and testing should be conducted in a controlled environment (e.g., a glovebox) to minimize exposure to oxygen and moisture, which can degrade the materials and device performance.
References
- 1. ossila.com [ossila.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One more step towards better stability of non-fullerene organic solar cells: advances, challenges, future perspectives, and the Era of artificial intelligence - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]
- 8. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) [pubs.rsc.org]
Long-Term Operational Stability of ITIC-4F Devices: A Comparative Analysis Under Diverse Stress Conditions
A Guide for Researchers and Drug Development Professionals
The long-term operational stability of organic photovoltaic (OPV) devices is a critical factor for their commercial viability. This guide provides a comparative analysis of the long-term stability of devices incorporating the non-fullerene acceptor ITIC-4F under various stress conditions, including light, heat, and humidity. The performance of this compound is benchmarked against its non-fluorinated parent molecule, ITIC, and other prominent non-fullerene acceptors.
Comparative Performance Under Stress
The stability of OPV devices is typically evaluated by monitoring the evolution of key photovoltaic parameters over time under accelerated aging conditions. These parameters include Power Conversion Efficiency (PCE), Fill Factor (FF), Short-Circuit Current (Jsc), and Open-Circuit Voltage (Voc). The following tables summarize the performance of this compound-based devices in comparison to other acceptors under different stress protocols.
Photostability
Photostability is a crucial parameter for solar cell applications. Devices are subjected to continuous illumination, often at an intensity of 1 sun (100 mW/cm²), to simulate operational conditions.
| Acceptor | Donor Polymer | Stress Condition | Duration (h) | Initial PCE (%) | PCE Retention (%) | Reference |
| This compound | PM6 | 1 sun, continuous | 1000 | 13.5 | ~85 | [1] |
| ITIC | PM6 | 1 sun, continuous | 1000 | 11.2 | ~60 | [1] |
| Y6 | PM6 | 1 sun, continuous | 1000 | 15.7 | >90 | [2] |
Thermal Stability
Thermal stress can lead to morphological changes in the active layer, degrading device performance. Thermal stability is assessed by storing devices at elevated temperatures in an inert atmosphere.
| Acceptor | Donor Polymer | Stress Condition | Duration (h) | Initial PCE (%) | PCE Retention (%) | Reference |
| This compound | PBDB-T | 85°C, N₂ atmosphere | 500 | 12.1 | ~90 | [3] |
| ITIC | PBDB-T | 85°C, N₂ atmosphere | 500 | 10.5 | ~75 | [3] |
| This compound | PM6 | 100°C | 34 | Not Specified | 95% | [4] |
| ITIC | PBDB-T | 100°C | 240 | Not Specified | Unaltered | [3] |
Damp Heat Stability
The combination of high temperature and humidity is a particularly harsh stressor for organic electronic devices, as it can lead to degradation of the active layer and corrosion of the electrodes.
| Acceptor | Donor Polymer | Encapsulation | Stress Condition | Duration (h) | Initial PCE (%) | PCE Retention (%) | Reference |
| This compound | TPD-3F | Flexible Barrier | 50,000 lux LED, ambient | >11,000 | ~21 | Very little degradation | [4] |
| This compound | PBN-S | Unencapsulated | N₂ glovebox storage | 2400 | 9.83 | ~80 | [5] |
| Various | Various | Glass-on-glass | 85°C / 85% RH | 1000 | Not Specified | >95% | [6] |
Experimental Protocols
The stability testing of this compound devices and their counterparts is conducted following standardized procedures, primarily the International Summit on Organic Photovoltaic Stability (ISOS) protocols. These protocols provide a framework for consistent and comparable lifetime measurements across different laboratories.
ISOS-L: Light Soaking
This protocol assesses the intrinsic photostability of the device.
-
Device Encapsulation: Devices are encapsulated to prevent atmospheric degradation, isolating the effects of light.
-
Light Source: A solar simulator with a spectrum closely matching AM1.5G is used. The light intensity is typically set to 1 sun (100 mW/cm²).
-
Temperature Control: The device temperature is maintained at a constant, defined level (e.g., 25°C or 65°C) to decouple thermal and light-induced degradation.
-
Electrical Load: Devices are held at their maximum power point (MPP) to simulate real-world operating conditions.
-
Characterization: J-V curves are measured periodically to track the changes in photovoltaic parameters.
ISOS-D: Dark Storage (Thermal Stability)
This protocol evaluates the thermal stability of the device in the absence of light.
-
Environment: Devices are stored in a temperature-controlled oven with an inert atmosphere (e.g., nitrogen) to exclude oxygen and moisture.
-
Temperature: The storage temperature is set to a high level, typically 65°C or 85°C, to accelerate thermal degradation processes.
-
Characterization: Devices are cooled to room temperature before J-V characteristics are measured at regular intervals.
ISOS-D-3 / ISOS-T-3: Damp Heat and Thermal Cycling
These are harsh environmental tests to evaluate the robustness of the device and its encapsulation.
-
ISOS-D-3 (Damp Heat): Devices are exposed to a high temperature (e.g., 85°C) and high relative humidity (e.g., 85% RH).[7]
-
ISOS-T-3 (Thermal Cycling): Devices are subjected to repeated temperature cycles between a low and a high temperature (e.g., -40°C to 85°C).[7]
Degradation Pathways and Stability Mechanisms
The stability of non-fullerene acceptors like this compound is intrinsically linked to their molecular structure and the morphology of the active layer blend.
Caption: Key molecular and morphological factors influencing the stability of this compound and Y6 compared to ITIC.
Fluorination of the ITIC core to create this compound leads to deeper HOMO/LUMO energy levels, which enhances resistance to oxidation.[8] This structural modification also contributes to a higher bond strength, improving the intrinsic photostability of the molecule.[9] Furthermore, optimized processing can lead to improved crystallinity in this compound blends, which is associated with better thermal stability.[10] In contrast, the parent molecule ITIC is generally less stable. The Y-series acceptors, such as Y6, exhibit excellent stability primarily due to their rigid and planar molecular backbone, which reduces conformational changes and degradation pathways.[2]
Caption: Experimental workflow for long-term operational stability testing of organic solar cells.
The experimental workflow for assessing long-term stability begins with device fabrication and initial performance characterization. The devices are then subjected to specific stress conditions as defined by the ISOS protocols. Their performance is periodically monitored, and the collected data is analyzed to determine degradation rates and extrapolated lifetimes, such as the T80 (the time it takes for the PCE to drop to 80% of its initial value).
References
- 1. researchgate.net [researchgate.net]
- 2. One more step towards better stability of non-fullerene organic solar cells: advances, challenges, future perspectives, and the Era of artificial intelligence - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Revolutionizing Organic Solar Cells: A Comparative Analysis of Energy Loss in ITIC-4F and Y6 Acceptors
A deep dive into the energy loss mechanisms of ITIC-4F-based organic solar cells (OSCs) reveals critical insights for the development of next-generation photovoltaic technologies. This guide provides a comparative analysis of this compound against the high-performing non-fullerene acceptor (NFA), Y6, with a focus on the origins of energy loss that dictate device efficiency. This analysis is supported by a summary of key performance parameters, detailed experimental protocols for characterizing energy loss, and a visualization of the energy loss pathways.
The ascent of non-fullerene acceptors has marked a paradigm shift in the field of organic photovoltaics, leading to power conversion efficiencies (PCEs) exceeding 19%. Among these, this compound has been a workhorse material, demonstrating robust performance and facilitating significant research advancements. However, to further propel the efficiency of OSCs toward their theoretical limit, a thorough understanding and mitigation of energy loss pathways are paramount.
This guide compares the performance and energy loss mechanisms of solar cells based on this compound with those based on Y6, a more recent and highly efficient NFA. The primary focus is on the radiative and non-radiative recombination losses, which are the main contributors to the voltage deficit in OSCs.
Performance and Energy Loss: this compound vs. Y6
The performance of organic solar cells is intrinsically linked to the minimization of energy loss. The total energy loss (E_loss) is the difference between the optical bandgap (E_g) of the active layer and the open-circuit voltage (V_oc) of the device. This loss is typically categorized into three main components:
-
ΔE_rad : Radiative recombination loss, which is a fundamental loss mechanism dictated by the Shockley-Queisser limit.
-
ΔE_non-rad : Non-radiative recombination loss, which arises from various processes such as charge trapping and triplet exciton (B1674681) formation. This is a major source of voltage loss in many organic solar cell systems and is a key target for reduction.
-
ΔE_CT : Energy loss associated with the charge transfer process, related to the driving force for exciton dissociation.
Below is a comparative summary of the key photovoltaic parameters and a detailed breakdown of the voltage losses for solar cells based on the donor polymer PM6 blended with either this compound or Y6.
| Parameter | PM6:this compound | PM6:Y6 |
| V_oc (V) | ~0.88 | ~0.83 |
| J_sc (mA/cm²) | ~17.5 | ~25.3 |
| FF (%) | ~70 | ~75 |
| PCE (%) | ~11-13 | >15.7 |
| E_g (eV) | ~1.65 | ~1.38 |
| E_loss (eV) | ~0.77 | ~0.55 |
| ΔE_rad (eV) | ~0.25 | ~0.24 |
| ΔE_non-rad (eV) | >0.3 | ~0.21 |
Note: The values presented are approximate and can vary depending on the specific device fabrication and measurement conditions. The data is compiled from various literature sources.
From the table, it is evident that while this compound based devices can achieve respectable efficiencies, Y6-based cells exhibit significantly higher performance. A key differentiator is the substantially lower non-radiative energy loss in the PM6:Y6 system. This reduction in non-radiative recombination is a primary reason for the higher open-circuit voltage and overall efficiency of Y6-based solar cells. The molecular structure and packing of Y6 are believed to play a crucial role in suppressing these loss pathways.[1][2]
Visualizing Energy Loss Pathways
The following diagram illustrates the key energy loss mechanisms in a non-fullerene acceptor-based organic solar cell.
Caption: Energy loss pathways in an organic solar cell.
Experimental Protocols
Accurate characterization of energy loss mechanisms is crucial for understanding and improving device performance. The following are detailed methodologies for two key experiments used to quantify radiative and non-radiative recombination losses.
Fourier-Transform Photocurrent Spectroscopy (FTPS)
Objective: To determine the optical bandgap (E_g) and characterize sub-bandgap absorption features related to charge transfer states and energetic disorder.
Methodology:
-
Sample Preparation: The complete solar cell device is used for this measurement. The device should be encapsulated to prevent degradation during the measurement.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a suitable light source (e.g., a quartz-halogen lamp), a beam splitter, and external detector optics is required. The solar cell itself acts as the detector.
-
Measurement Setup:
-
The light output from the FTIR spectrometer is focused onto the active area of the solar cell.
-
The solar cell is connected to a low-noise current preamplifier.
-
The output of the preamplifier is fed into the external detector port of the FTIR spectrometer.
-
-
Data Acquisition:
-
The photocurrent spectrum is recorded as an interferogram by the FTIR spectrometer.
-
A reference spectrum of the light source is also recorded using a calibrated photodiode (e.g., a silicon or germanium photodiode).
-
-
Data Analysis:
-
The photocurrent interferogram is Fourier transformed to obtain the photocurrent spectrum.
-
The photocurrent spectrum is corrected for the spectral response of the light source and optics using the reference spectrum to obtain the external quantum efficiency (EQE) spectrum.
-
The optical bandgap (E_g) is determined from the intersection of the normalized absorption spectrum (derived from the EQE spectrum) and the emission spectrum (from electroluminescence).
-
Electroluminescence (EL) Quantum Efficiency Measurement
Objective: To quantify the non-radiative voltage loss (ΔV_non-rad) by measuring the external quantum efficiency of electroluminescence (EQE_EL).
Methodology:
-
Sample Preparation: The complete solar cell device is used. It is crucial to ensure good electrical contacts and encapsulation to prevent atmospheric degradation.
-
Instrumentation:
-
A source-measure unit (SMU) to inject a known current into the device.
-
An integrating sphere to collect all the emitted light from the device.
-
A calibrated spectrometer or a photodiode with a known spectral response to measure the light intensity.
-
-
Measurement Setup:
-
The solar cell is placed inside the integrating sphere.
-
The SMU is used to apply a forward bias and inject a current into the device, causing it to emit light.
-
The emitted light is collected by the integrating sphere and directed to the spectrometer or photodiode.
-
-
Data Acquisition:
-
The EL spectrum and the total light output are measured at a specific injection current density.
-
The injection current is precisely measured by the SMU.
-
-
Data Analysis:
-
The number of emitted photons per second is calculated from the measured light intensity and the EL spectrum.
-
The number of injected electrons per second is calculated from the injection current.
-
The EQE_EL is calculated as the ratio of the number of emitted photons to the number of injected electrons.
-
The non-radiative voltage loss is then calculated using the following equation: ΔV_non-rad = (kT/q) * ln(1/EQE_EL) where k is the Boltzmann constant, T is the temperature in Kelvin, and q is the elementary charge.
-
Conclusion
The comparative analysis of this compound and Y6 based organic solar cells highlights the critical role of non-radiative energy loss in limiting device performance. The superior performance of Y6 is largely attributed to its molecular design which effectively suppresses non-radiative recombination pathways. The detailed experimental protocols provided for FTPS and EL quantum efficiency measurements offer a robust framework for researchers to accurately characterize and quantify energy losses in their own organic solar cell devices. By focusing on the development of new materials with reduced non-radiative recombination and by employing precise characterization techniques, the field of organic photovoltaics can continue its trajectory towards higher efficiencies and commercial viability.
References
A Comparative Study on the Blend Morphology of ITIC-4F with Other Non-Fullerene Acceptors
A comprehensive analysis for researchers, scientists, and drug development professionals.
The advent of non-fullerene acceptors (NFAs) has revolutionized the field of organic photovoltaics (OPVs), pushing power conversion efficiencies (PCEs) to unprecedented levels. Among the plethora of NFA molecules developed, ITIC-4F (also known as IT-4F or ITIC-2F) has emerged as a prominent acceptor due to its excellent optoelectronic properties and device performance. This guide provides a comparative study of the blend morphology of this compound with other notable NFAs, supported by experimental data, detailed protocols, and visual diagrams to elucidate the structure-property relationships that govern device efficiency.
Introduction to this compound and its Derivatives
This compound is a derivative of the well-known ITIC molecule, featuring fluorine atoms on its end groups. This fluorination strategy significantly influences the molecule's electronic properties, leading to a down-shifted Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to its non-fluorinated counterpart.[1] Specifically, this compound exhibits a HOMO/LUMO of -5.66/-4.14 eV, whereas ITIC's levels are -5.50/-3.89 eV.[1] This deeper LUMO level in this compound generally allows for better energy level alignment with a wider range of polymer donors, facilitating efficient charge transfer. Furthermore, the introduction of fluorine atoms enhances intramolecular charge transfer, resulting in a broader and more red-shifted absorption spectrum, which contributes to higher short-circuit current densities (Jsc) in solar cell devices.[2]
Performance Comparison of this compound with Other NFAs
The performance of an organic solar cell is intrinsically linked to the blend morphology of the donor and acceptor materials in the active layer. The following tables summarize the photovoltaic performance of this compound in comparison to other commonly used NFAs when blended with various polymer donors.
| Polymer Donor | NFA | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| PBDB-T-SF | This compound | 0.88 | 20.88 | 71.3 | 13.1 | [1] |
| PBDB-T-SF | ITIC | - | - | - | ~11 | [2] |
| PM6 | Y6 | - | - | - | 15.7 | |
| PBN-S | This compound | - | - | - | 9.83 | [1] |
| PTB7-Th | ITIC | 0.81 | 14.21 | 59.1 | 6.80 | |
| PTB7-Th | IOTIC-2F | 0.82 | 22 | - | 12.1 | [1] |
| NFA | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| This compound | -5.66 | -4.14 | 1.52 |
| ITIC | -5.50 | -3.89 | 1.61 |
| Y6 | -5.65 | -4.10 | 1.55 |
| ITIC-Th | -5.61 | -3.81 | 1.80 |
| IT-M | -5.45 | -3.82 | 1.63 |
Blend Morphology Analysis
The nanoscale morphology of the bulk heterojunction (BHJ) active layer, including domain size, domain purity, and the nature of the donor-acceptor interface, critically dictates the efficiency of exciton (B1674681) dissociation, charge transport, and charge collection.
Key Morphological Features:
-
Domain Size: Optimal domain sizes are typically in the range of 10-20 nm, which is comparable to the exciton diffusion length in organic semiconductors. This ensures that excitons generated in either the donor or acceptor phase can reach a donor-acceptor interface before recombining.
-
Domain Purity: High domain purity is essential for efficient charge transport to the respective electrodes. Intermixing of donor and acceptor materials within the domains can lead to charge trapping and recombination.
-
Intermolecular Packing: The degree of molecular ordering and π-π stacking within the domains influences charge mobility. Enhanced crystallinity and preferential face-on orientation of the molecules relative to the substrate are generally desirable for efficient vertical charge transport.
Studies have shown that the fluorination in This compound leads to stronger intermolecular interactions and improved crystallinity compared to ITIC.[1] This can result in more ordered molecular packing and consequently, higher charge mobility. When compared to the high-performance NFA Y6 , computational studies have revealed that Y6 exhibits a more pronounced face-on π-stacking and a more interconnected network for charge transport, which contributes to its superior performance in many cases.
Experimental Protocols
Reproducibility in organic solar cell research is highly dependent on precise control over experimental parameters. Below are typical methodologies for device fabrication and characterization.
Device Fabrication
A common inverted device architecture for this compound based solar cells is as follows: ITO / ZnO / Active Layer (Polymer Donor:this compound) / MoO3 / Al.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL): A thin layer of zinc oxide (ZnO) nanoparticles is spin-coated onto the ITO substrate and annealed.
-
Active Layer Deposition: The polymer donor and this compound are dissolved in a common organic solvent (e.g., chloroform, chlorobenzene) often with a solvent additive (e.g., 1,8-diiodooctane, DIO). The solution is then spin-coated onto the ZnO layer in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is typically subjected to thermal annealing to optimize the morphology.
-
Hole Transport Layer (HTL): A layer of molybdenum oxide (MoO3) is thermally evaporated on top of the active layer.
-
Metal Electrode: Finally, a top electrode of aluminum (Al) is deposited by thermal evaporation.
Morphology Characterization Techniques
-
Atomic Force Microscopy (AFM): Used to investigate the surface topography and phase separation of the blend films.
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoscale morphology and domain structures within the bulk of the active layer.
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): A powerful technique to probe the molecular packing, orientation, and crystallinity of the donor and acceptor materials within the blend film.
-
Resonant Soft X-ray Scattering (R-SoXS): Offers information on the domain size, composition variations, and purity of the phases in the blend.
Visualizing Molecular Structures and Energy Levels
To better understand the fundamental properties of these NFAs, their molecular structures and energy level alignments are crucial.
Caption: Chemical structures of this compound, ITIC, and Y6.
Caption: Energy level diagram of a typical polymer donor and various NFAs.
Experimental Workflow for Device Fabrication and Testing
Caption: A typical experimental workflow for organic solar cell fabrication.
Conclusion
This compound stands as a highly efficient non-fullerene acceptor, and its performance is deeply rooted in its favorable electronic properties and ability to form an optimal blend morphology with various polymer donors. The fluorination of the ITIC core is a successful strategy to tune energy levels and enhance intermolecular interactions, leading to improved device performance. While newer acceptors like Y6 have demonstrated even higher efficiencies, often attributed to their unique molecular geometry and packing characteristics, this compound and its derivatives remain crucial materials in the ongoing development of organic photovoltaics. Future research will likely focus on further molecular design to optimize the balance between light absorption, energy level alignment, and blend morphology to minimize energy losses and push the efficiency of organic solar cells even further.
References
A Comparative Benchmark of ITIC-4F in Organic Solar Cells: Open-Circuit Voltage and Fill Factor Analysis
A deep dive into the performance of ITIC-4F, a prominent non-fullerene acceptor, reveals its high efficiency in organic solar cells. This guide provides a comparative analysis of its open-circuit voltage (Voc) and fill factor (FF) when paired with various donor polymers, alongside a benchmark against other state-of-the-art acceptors. Detailed experimental protocols and a visual representation of the device fabrication workflow are included to support researchers in the field.
This compound, a fluorinated derivative of the ITIC molecule, has garnered significant attention within the organic photovoltaics community for its ability to achieve high power conversion efficiencies (PCEs). Its favorable electronic properties, including a broad absorption spectrum and deep energy levels, make it an excellent candidate for use with a variety of polymer donors. This guide summarizes key performance metrics, outlines typical experimental procedures, and offers a comparative landscape of its performance.
Performance Benchmark of this compound Devices
The open-circuit voltage and fill factor are critical parameters determining the overall efficiency of an organic solar cell. The following table summarizes the performance of this compound-based devices with different donor polymers and provides a comparison with other high-performance non-fullerene acceptors (NFAs).
| Donor Polymer | Acceptor | Open-Circuit Voltage (Voc) [V] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
| PBDB-T-SF | This compound | 0.89 | 73.0 | 13.1[1][2][3][4] |
| PBDB-T-2Cl | This compound | ~0.88 | ~74.0 | >14.0 |
| PM6 | This compound | 0.816 | 71.02 | 12.82 |
| PTB7-Th | This compound | Not specified | Not specified | >12.0 |
| PBN-S | This compound | Not specified | Not specified | 9.83 |
| Comparison Acceptors | ||||
| PM6 | Y6 (BTP-4F) | 0.84 | 76.0 | 15.7 |
| PBDB-TF | BTP-4Cl | 0.867 | 75.0 | 16.5 |
Experimental Protocols
The fabrication and characterization of high-efficiency organic solar cells based on this compound typically follow a standardized procedure for inverted device architecture. This structure is widely adopted for its improved stability.
Device Fabrication: Inverted Structure (ITO/ZnO/Active Layer/MoO₃/Ag)
A common and effective method for fabricating these devices involves a sol-gel derived zinc oxide (ZnO) electron transport layer.
1. Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability.
2. Zinc Oxide (ZnO) Electron Transport Layer Deposition:
-
A ZnO precursor solution is prepared by dissolving zinc acetate (B1210297) dihydrate and a small amount of ethanolamine (B43304) in 2-methoxyethanol. This solution is typically stirred for several hours at room temperature.
-
The ZnO solution is spin-coated onto the cleaned ITO substrates. The spin coating speed and time can be varied to achieve the desired film thickness (typically 30-40 nm).
-
The substrates are then annealed at a temperature ranging from 150°C to 200°C for 30-60 minutes in air to form a uniform ZnO layer.
3. Active Layer Deposition:
-
The donor polymer (e.g., PBDB-T-SF) and the acceptor (this compound) are dissolved in a suitable solvent, such as chloroform (B151607) or chlorobenzene, often with a small percentage of an additive like 1,8-diiodooctane (B1585395) (DIO) to optimize the blend morphology. The typical concentration is around 20 mg/ml with a 1:1 donor to acceptor weight ratio.
-
The active layer solution is then spin-coated on top of the ZnO layer in a nitrogen-filled glovebox. The thickness of the active layer is a critical parameter and is typically controlled to be around 100 nm.
-
The film is then often subjected to thermal annealing at a specific temperature and duration to enhance the morphology and device performance.
4. Hole Transport Layer and Electrode Deposition:
-
A thin layer of Molybdenum trioxide (MoO₃), typically 5-10 nm, is thermally evaporated on top of the active layer to serve as the hole transport layer.
-
Finally, a top electrode of silver (Ag) or aluminum (Al), usually 80-100 nm thick, is deposited by thermal evaporation through a shadow mask to define the active area of the device.
Device Characterization: Current-Voltage (J-V) Measurements
The performance of the fabricated organic solar cells is evaluated by measuring their current density-voltage (J-V) characteristics.
-
The J-V curves are measured under simulated AM 1.5G solar illumination at an intensity of 100 mW/cm². A solar simulator equipped with a xenon lamp and an AM 1.5G filter is commonly used.
-
The light intensity is calibrated using a certified silicon reference cell.
-
The devices are typically measured in a nitrogen atmosphere to prevent degradation from oxygen and moisture.
-
A source meter is used to apply a voltage bias to the cell and measure the corresponding current. The key parameters (Voc, Jsc, FF, and PCE) are then extracted from the J-V curve.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the fabrication and characterization of an this compound based inverted organic solar cell.
Caption: Workflow for this compound solar cell fabrication and testing.
References
- 1. Molecular Optimization Enables over 13% Efficiency in Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Molecular Optimization Enables over 13% Efficiency in Organic Solar Cells - Journal of the American Chemical Society - Figshare [acs.figshare.com]
Safety Operating Guide
Navigating the Disposal of Itic-4F: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized organic electronic materials like Itic-4F is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the appropriate management of this compound waste.
Key Chemical and Physical Properties of this compound
A summary of important quantitative data for this compound is presented below to inform handling and disposal decisions.
| Property | Value |
| Chemical Formula | C₉₄H₇₈F₄N₄O₂S₄ |
| Molecular Weight | 1499.9 g/mol |
| Appearance | Dark Blue Solid |
| Purity | Typically >99% |
Experimental Protocol for Proper Disposal of this compound
The following procedure is a recommended guideline for the disposal of this compound waste in a laboratory setting. This protocol is based on general best practices for chemical waste management and should be adapted to comply with institutional and local regulations.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and chemical-resistant gloves (e.g., nitrile).
-
Designated, labeled, and sealable waste container for solid organic chemical waste.
-
Chemical fume hood.
-
Spatula or scoop for solids transfer.
-
Waste disposal tags or labels as required by your institution.
Procedure:
-
Waste Segregation:
-
All solid waste contaminated with this compound, including residual powder, contaminated weighing paper, gloves, and pipette tips, should be collected separately from other laboratory waste streams.
-
Do not mix this compound waste with aqueous, halogenated solvent, or heavy metal waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containment:
-
Place all this compound solid waste into a designated, robust, and sealable container. The container should be clearly labeled as "Solid Organic Waste" and should also list "this compound" as a component.
-
Ensure the container is kept closed when not in use to prevent the release of any dust or vapors.
-
-
Handling:
-
All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
Avoid generating dust when transferring solid this compound waste.
-
-
Labeling:
-
Affix a completed hazardous waste label to the container. The label must include:
-
The full chemical name: 2,2'-[[6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydrodithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene-2,8-diyl]bis[methylidyne(5,6-difluoro-3-oxo-1H-indene-2,1(3H)-diylidene)]]bis[propanedinitrile]
-
The common name: this compound
-
An accurate estimation of the quantity of waste.
-
The date of accumulation.
-
Any associated hazards (as a precaution, treat as a potentially harmful organic solid).
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be away from sources of ignition and incompatible chemicals.
-
-
Disposal Request:
-
Once the waste container is full, or in accordance with your institution's waste pickup schedule, submit a request for disposal to your EHS office.
-
Do not dispose of this compound down the drain or in the regular trash.
-
-
Decontamination:
-
Any surfaces or equipment that have come into contact with this compound should be decontaminated. This can typically be achieved by wiping with a cloth dampened with a suitable organic solvent (e.g., isopropanol (B130326) or ethanol), and the contaminated cloth should also be disposed of as solid organic waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific waste disposal policies and procedures and contact their Environmental Health and Safety department for definitive guidance.
Personal protective equipment for handling Itic-4F
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling of Itic-4F, a non-fullerene acceptor prominent in organic electronics research. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to its Safety Data Sheet (SDS), standard laboratory precautions should always be observed to minimize exposure and prevent contamination. The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye & Face Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum). | Protects eyes from accidental splashes of solvents or solutions containing this compound. |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended). | Prevents direct skin contact with this compound powder and solutions. Gloves should be inspected before use and disposed of upon contamination. |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Protects skin and clothing from accidental spills. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area or a chemical fume hood. | If weighing or handling large quantities of powder outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be considered. |
Operational Plan: A Step-by-Step Guide to Handling this compound
This section outlines a standard operating procedure for the preparation of an this compound solution for use in spin-coating thin films, a common application in organic photovoltaic device fabrication.
Experimental Protocol: Preparation of an this compound Solution (e.g., 10 mg/mL in Chloroform)
-
Preparation and Pre-Handling:
-
Ensure the work area, typically a certified chemical fume hood, is clean and free of clutter.
-
Assemble all necessary equipment: analytical balance, weigh paper, spatula, vials with caps, micropipettes, and the appropriate solvent (e.g., chloroform).
-
Don all required personal protective equipment as detailed in the table above.
-
-
Weighing this compound:
-
Tare the analytical balance with a clean piece of weigh paper.
-
Carefully weigh the desired amount of this compound powder onto the weigh paper using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed this compound powder into a clean, labeled vial.
-
Using a micropipette, add the calculated volume of solvent to the vial to achieve the desired concentration.
-
Cap the vial securely and gently swirl or vortex the mixture until the this compound is completely dissolved. Gentle heating on a hotplate at a low temperature (e.g., 40-50 °C) can aid dissolution if necessary. Ensure the vial cap is slightly loosened if heating to prevent pressure buildup.
-
-
Handling and Storage of the Solution:
-
Clearly label the vial with the compound name (this compound), concentration, solvent, and date of preparation.
-
If not for immediate use, store the solution in a cool, dark place, as some organic electronic materials can be light-sensitive. Follow any specific storage recommendations from the supplier.
-
-
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent (e.g., isopropanol).
-
Dispose of all contaminated materials according to the disposal plan outlined below.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then safety glasses).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper waste management is crucial for maintaining a safe and compliant laboratory.
-
Solid Waste:
-
Unused this compound powder and any materials contaminated with the solid (e.g., weigh paper, gloves, paper towels) should be collected in a clearly labeled, sealed hazardous waste container designated for non-hazardous chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound and the solvents used for rinsing glassware should be collected in a compatible, sealed, and labeled hazardous waste container for organic solvent waste. Do not pour solutions down the drain.
-
-
Glassware:
-
Glassware that has come into contact with this compound should be rinsed with a small amount of the solvent used, and the rinsate collected in the liquid hazardous waste container. The cleaned glassware can then be washed according to standard laboratory procedures.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
